(4-Amino-3-bromophenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-amino-3-bromophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUKTYAEODCQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604857 | |
| Record name | (4-Amino-3-bromophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66955-75-7 | |
| Record name | (4-Amino-3-bromophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-Amino-3-bromophenyl)acetic acid
This guide provides a detailed, technically-grounded procedure for the synthesis of (4-Amino-3-bromophenyl)acetic acid, a valuable building block in pharmaceutical and chemical research. The presented methodology is a robust two-step process, beginning with the regioselective bromination of a protected aniline derivative, followed by deprotection to yield the target compound. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but also the scientific rationale behind the experimental choices.
Introduction and Strategic Overview
This compound is an important intermediate in the synthesis of various biologically active molecules. Its structure, featuring a bromo-substituted aniline core with an acetic acid moiety, allows for diverse chemical modifications. The synthesis strategy outlined herein focuses on a reliable and high-yielding pathway that leverages common laboratory reagents and techniques.
The chosen synthetic route involves two key transformations:
-
Electrophilic Aromatic Substitution: The synthesis commences with the protection of the amino group of 4-aminophenylacetic acid as an acetamide. This is a critical step as the acetamido group is an ortho-, para- director, and it moderates the activating nature of the amino group, preventing polysubstitution and oxidation during bromination. The subsequent bromination of 4-acetamidophenylacetic acid proceeds regioselectively to install the bromine atom at the 3-position, ortho to the activating acetamido group.
-
Hydrolysis (Deprotection): The final step involves the acidic hydrolysis of the acetamido group to unveil the primary amine, yielding the desired this compound.
This approach is favored for its efficiency, good yields, and straightforward purification procedures.
Visualized Synthetic Workflow
The overall synthetic process can be visualized as a two-step sequence. The following diagram illustrates the workflow from the protected starting material to the final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Acetamido-3-bromophenylacetic acid
This step involves the electrophilic bromination of 4-acetamidophenylacetic acid. The acetamido group directs the incoming electrophile (bromine) to the ortho position.
Protocol:
-
Suspend 100 g (0.52 mole) of 4-acetamidophenylacetic acid in 1 liter of glacial acetic acid in a suitable reaction vessel equipped with a stirrer.
-
At room temperature, add 102.2 g (0.64 mole) of bromine dropwise to the stirred suspension. A transient dissolution of the solid may be observed during the addition.
-
After the addition is complete, heat the reaction mixture to 60°C for 12 hours.
-
Cool the mixture to room temperature and dilute it with 2 liters of water.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic phases and wash with a sodium hydrogen sulfite solution to quench any unreacted bromine, followed by a wash with water.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate it to dryness under reduced pressure.
-
Recrystallize the crude product from acetonitrile to yield 4-acetamido-3-bromophenylacetic acid.[1]
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Acetamidophenylacetic acid | 193.19 | 100 g | 0.52 |
| Bromine | 159.81 | 102.2 g | 0.64 |
| Glacial Acetic Acid | 60.05 | 1 L | - |
Expected Outcome: The recrystallization should yield approximately 78 g (55.3% of theory) of 4-acetamido-3-bromophenylacetic acid as a solid with a melting point of 157° to 159°C.[1]
Step 2: Synthesis of this compound
This final step is the deprotection of the acetamido group via acid-catalyzed hydrolysis to afford the target primary amine.
Protocol:
-
In a flask equipped with a reflux condenser, heat 30.5 g (0.112 mole) of 4-acetamido-3-bromophenylacetic acid in 100 ml of 6 N hydrochloric acid to 100°C until a clear solution is formed.
-
Maintain the temperature of the solution at 110°C for one hour.
-
Cool the reaction mixture.
-
Carefully render the solution alkaline with a sodium hydroxide solution.
-
Acidify the mixture with glacial acetic acid. A flocculent precipitate should form.
-
Collect the precipitate by suction filtration, wash it with water, and dry it to obtain the final product.[2]
| Reagent/Solvent | Concentration | Quantity | Moles (of starting material) |
| 4-Acetamido-3-bromophenylacetic acid | - | 30.5 g | 0.112 |
| 6 N Hydrochloric Acid | 6 N | 100 ml | - |
Expected Outcome: This procedure is expected to yield approximately 23.5 g (91.4% of theory) of this compound as a solid with a melting point of 139° to 140°C.[2]
Trustworthiness and Self-Validating Systems
The reliability of this synthetic procedure is underscored by the following:
-
Purity of Intermediates: The melting point of the intermediate, 4-acetamido-3-bromophenylacetic acid, serves as a crucial checkpoint for purity before proceeding to the final step.
-
Reaction Monitoring: Progress of both reactions can be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.
-
Spectroscopic Verification: The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity. The expected spectra would show characteristic peaks for the amino group, the aromatic protons with their specific splitting patterns, and the carboxylic acid group.
Authoritative Grounding and Mechanistic Insights
The synthetic strategy employed is a classic example of electrophilic aromatic substitution and functional group manipulation. The use of an acetamido group as a protecting and directing group is a fundamental concept in organic synthesis. The bromination occurs ortho to the strongly activating acetamido group, a predictable outcome based on established principles of electrophilic aromatic substitution.
The hydrolysis of the amide under acidic conditions is a standard deprotection method. The mechanism involves the protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water, leading to the eventual cleavage of the amide bond and liberation of the free amine.
While not the chosen route for this guide, it is worth noting that alternative strategies such as the Sandmeyer reaction exist for the introduction of bromine onto an aromatic ring. The Sandmeyer reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst.[3][4] This method is a powerful tool for transformations that are not easily achievable through direct substitution.[5]
References
An In-depth Technical Guide on the Physicochemical Properties of (4-Amino-3-bromophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on the Data Landscape
Chemical Identity and Structure
(4-Amino-3-bromophenyl)acetic acid is a substituted phenylacetic acid derivative. The strategic placement of the amino and bromo groups on the phenyl ring, ortho and meta to the acetic acid moiety respectively, imparts a unique electronic and steric profile that can be exploited in molecular design.
-
IUPAC Name: this compound
-
CAS Number: 66955-75-7
-
Molecular Formula: C₈H₈BrNO₂
-
Chemical Structure:
Known and Predicted Physicochemical Properties
The following table summarizes the currently available experimental data alongside computationally predicted values for the key physicochemical properties of this compound. Predicted values are essential for initial experimental design but should always be confirmed through empirical testing.
| Property | Experimental Value | Predicted Value | Prediction Method/Source |
| Molecular Weight | 230.06 g/mol | N/A | Calculated from atomic weights |
| Melting Point | 139-140 °C [1] | N/A | Experimental determination |
| Boiling Point | Not available | 390.5 ± 27.0 °C | Prediction for the constitutional isomer (3-Amino-4-bromophenyl)acetic acid; actual value may differ. Based on QSAR (Quantitative Structure-Activity Relationship) models. |
| pKa (acidic) | Not available | 4.11 ± 0.10 | Prediction for the constitutional isomer (3-Amino-4-bromophenyl)acetic acid; influenced by the carboxylic acid group. Predicted using computational models that consider electronic effects of substituents. |
| pKa (basic) | Not available | ~2-3 | Estimated based on the pKa of substituted anilines. The electron-withdrawing nature of the adjacent bromine and the distant carboxylic acid group is expected to decrease the basicity of the amino group. |
| Solubility | Not available | Sparingly in water | Predicted based on the presence of both polar (amino, carboxylic acid) and nonpolar (bromophenyl) groups. Expected to be soluble in acidic and basic aqueous solutions and polar organic solvents. |
Rationale for Physicochemical Properties and their Impact on Drug Development
The physicochemical properties of a molecule like this compound are critical determinants of its behavior in biological systems and its suitability as a drug candidate or intermediate.
-
Melting Point: The relatively high melting point suggests a stable crystalline lattice, which is often desirable for the formulation of solid dosage forms.
-
Boility Point: While the predicted boiling point is high, indicating low volatility, this property is more relevant for purification and synthesis processes than for physiological behavior.
-
pKa: The presence of both an acidic carboxylic acid group and a basic amino group makes this an amphoteric molecule. Its ionization state will be highly dependent on the pH of its environment. In the acidic environment of the stomach, the amino group will be protonated, while in the more neutral to slightly alkaline environment of the intestines and blood, the carboxylic acid will be deprotonated. These ionization states profoundly impact solubility, membrane permeability, and interaction with biological targets.
-
Solubility: The predicted poor water solubility at neutral pH is a common challenge in drug development. Formulation strategies may be required to enhance its bioavailability. Its expected solubility in acidic and basic media can be leveraged for purification and the development of salt forms with improved solubility profiles.
Experimental Protocols for Full Characterization
To address the existing data gaps, the following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
This protocol describes the determination of the melting point range using a standard capillary method, which provides an indication of purity.
Caption: Workflow for Melting Point Determination.
Methodology:
-
Sample Preparation: A small amount of dry this compound is finely ground. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid at the sealed end.
-
Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. A pure compound will have a sharp melting range of 1-2°C.
Solubility Determination
This protocol outlines a systematic approach to determining the solubility of the compound in various solvents, which is crucial for understanding its behavior in different chemical and biological environments.
Caption: Workflow for Solubility Determination.
Methodology:
-
Solvent Selection: A range of solvents should be tested, including water, buffered solutions at various pH values (e.g., pH 2, 7.4, 9), and common organic solvents (e.g., ethanol, methanol, DMSO, acetone).
-
Equilibrium Solubility: An excess of the solid compound is added to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Quantification: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the compound in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The pKa values of the carboxylic acid and amino groups can be determined by potentiometric titration. This provides crucial information about the ionization behavior of the molecule.
Methodology:
-
Sample Preparation: A precise weight of this compound is dissolved in a known volume of water, potentially with a small amount of co-solvent if necessary to achieve initial dissolution.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the acidic pKa, and with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the basic pKa. The pH of the solution is monitored continuously using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Spectroscopic Characterization
Spectroscopic analysis provides detailed information about the molecular structure and is essential for confirming the identity and purity of the compound.
4.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: Will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is expected to show signals for the aromatic protons, the methylene (-CH₂-) protons, and the amino (-NH₂) protons.
-
¹³C NMR Spectroscopy: Will show signals for each unique carbon atom in the molecule, providing a map of the carbon skeleton.
4.4.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹)
-
C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹)
-
N-H stretch of the primary amine (two bands, ~3300-3500 cm⁻¹)
-
C-N stretch (~1250-1350 cm⁻¹)
-
C-Br stretch (~500-600 cm⁻¹)
-
Aromatic C-H and C=C stretches
4.4.3. Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), with two molecular ion peaks (M and M+2) of approximately equal intensity.
Applications and Significance in Research and Development
This compound is a valuable building block for several reasons:
-
Multiple Reactive Sites: The presence of the amino group, the carboxylic acid group, and the aromatic ring allows for a wide range of chemical modifications. The amino group can be acylated, alkylated, or used in the formation of amides and sulfonamides. The carboxylic acid can be converted to esters, amides, or acid chlorides. The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity.
-
Scaffold for Drug Discovery: Phenylacetic acid derivatives are present in a number of approved drugs. The specific substitution pattern of this compound provides a unique scaffold for the synthesis of novel compounds with potential therapeutic activity.
-
Intermediate in Organic Synthesis: It can serve as a key intermediate in the synthesis of more complex molecules, including agrochemicals and materials.
Conclusion
While the publicly available experimental data for this compound is currently limited, this guide provides a comprehensive framework for its full physicochemical characterization. By combining the known data with robust predictive methods and detailed experimental protocols, researchers are well-equipped to unlock the full potential of this versatile chemical entity. The systematic approach outlined herein promotes scientific rigor and facilitates the integration of this compound into drug discovery and development pipelines.
References
(4-Amino-3-bromophenyl)acetic acid CAS number
An In-Depth Technical Guide to (4-Amino-3-bromophenyl)acetic acid for Advanced Research
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond basic data to provide actionable insights into its synthesis, applications, and analytical validation, grounded in established scientific principles.
Core Compound Identification
-
Chemical Name: this compound
-
Molecular Weight: 230.06 g/mol [3]
Physicochemical and Structural Characteristics
This compound is a substituted phenylacetic acid derivative. The presence of the amino (-NH₂), bromo (-Br), and acetic acid (-CH₂COOH) functional groups on the benzene ring makes it a versatile intermediate for further chemical modifications.
| Property | Value | Source(s) |
| CAS Number | 66955-75-7 | [1][2][3] |
| Molecular Formula | C₈H₈BrNO₂ | [1][3] |
| Molecular Weight | 230.06 g/mol | [3] |
| Appearance | White to light yellow solid/powder | [4][5] |
| Melting Point | 139°C to 140°C | [6] |
| SMILES | O=C(O)CC1=CC=C(N)C(Br)=C1 | [1] |
| IUPAC Name | 2-(4-amino-3-bromophenyl)acetic acid | N/A |
Synthesis Protocol: A Validated Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process starting from 4-acetamidophenylacetic acid. This method ensures high purity and yield.
Diagram of the Synthetic Workflow
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of 4-Acetamido-3-bromophenylacetic acid (Intermediate)
This initial step involves the electrophilic aromatic substitution of bromine onto the activated benzene ring. The acetamido group directs the bromine to the ortho position.
-
Rationale: The acetamido group is an activating, ortho-para director. Since the para position is blocked, bromination occurs at one of the ortho positions (position 3). Glacial acetic acid serves as the solvent.
-
Protocol:
-
Suspend 100 g (0.52 mole) of 4-acetamidophenylacetic acid in 1 liter of glacial acetic acid.[7]
-
With stirring, add 102.2 g (0.64 mole) of bromine dropwise at room temperature. The mixture may transiently form a clear solution during the addition.[7]
-
Heat the reaction mixture to 60°C for 12 hours.[7]
-
After cooling to room temperature, dilute the mixture with 2 liters of water.
-
Perform three extractions with diethyl ether.
-
Wash the combined organic phases with a sodium hydrogen sulfite solution to quench any remaining bromine, followed by a water wash.
-
Dry the organic phase and concentrate it to dryness.
-
Recrystallize the resulting residue from acetonitrile to yield the purified intermediate.[7]
-
-
Expected Yield: Approximately 78 g (55.3% of theory) with a melting point of 157-159°C.[7]
Step 2: Hydrolysis to this compound (Final Product)
This step involves the acid-catalyzed hydrolysis of the acetamido group to reveal the primary amine.
-
Rationale: The amide bond of the acetamido group is stable under neutral conditions but can be cleaved by heating in strong acid (or base). The subsequent pH adjustments are critical for isolating the final product, which is amphoteric.
-
Protocol:
-
Heat 30.5 g (0.112 mole) of 4-acetamido-3-bromophenylacetic acid in 100 ml of 6 N hydrochloric acid to 100°C until a clear solution is formed.[6]
-
Maintain the solution at 110°C for one hour to ensure complete hydrolysis.[6]
-
Cool the reaction mixture.
-
Render the solution alkaline by carefully adding a sodium hydroxide solution. This deprotonates the ammonium and carboxylic acid groups.
-
Acidify the solution with glacial acetic acid. This protonates the amino group to a lesser extent than the carboxylate, causing the neutral zwitterionic product to precipitate out of the solution.[6]
-
Filter the flocculent precipitate using suction, wash it with water, and dry thoroughly.
-
-
Expected Yield: Approximately 23.5 g (91.4% of theory) with a melting point of 139-140°C.[6]
Applications in Pharmaceutical Research & Drug Development
The structural motifs within this compound make it a valuable building block for synthesizing more complex molecules, particularly active pharmaceutical ingredients (APIs).
-
Expertise & Causality: The utility of this compound stems from its trifunctional nature. The carboxylic acid allows for the formation of esters and amides. The amino group is a key site for building out molecular complexity. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck) to introduce further diversity, or it can be retained in the final API to modulate lipophilicity and metabolic stability. Related bromophenyl compounds are integral to the synthesis of anti-inflammatory agents and drugs targeting the central nervous system.[8][9][10] The amino acid backbone, in particular, is a well-established scaffold for creating prodrugs to enhance bioavailability and target specific amino acid transporters in the body.[11]
Diagram: Role in the Drug Discovery Pipeline
Caption: Logical flow from chemical intermediate to API candidate.
Analytical and Quality Control Protocol
Ensuring the purity and identity of this compound is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. The following is a robust protocol adapted from methods for similar compounds.[12]
Diagram: HPLC Analytical Workflow
Caption: Standard workflow for HPLC-based quality control analysis.
-
Methodology: Reverse-Phase HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% Formic Acid. (Formic acid is MS-compatible; phosphoric acid can also be used for UV-only detection).[12]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in Mobile Phase A. Dilute as necessary to fall within the linear range of the detector.
-
-
Self-Validation: The protocol's trustworthiness is established by running a system suitability test before sample analysis. This includes injecting a standard solution multiple times to check for consistent retention times, peak areas, and theoretical plates, ensuring the system is performing correctly.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related isomers like 3- and 4-bromophenylacetic acid provide authoritative guidance.[5][13][14]
-
Primary Hazards:
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, lab coat. | To prevent skin and eye contact with the irritating powder.[4] |
| Handling | Use only in a well-ventilated area or chemical fume hood. Avoid generating dust. | To prevent inhalation of the respiratory irritant.[4] Wash hands thoroughly after handling.[4][14] |
| Storage | Store in a cool, dry, well-ventilated place. Keep the container tightly closed. | To maintain chemical stability and prevent absorption of moisture.[5][13] |
| Incompatible Materials | Strong oxidizing agents. | To avoid vigorous and potentially hazardous reactions.[5][13] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | To flush out the irritant and minimize damage to the eye.[4][5] |
| First Aid (Skin) | Wash off with plenty of soap and water. Remove contaminated clothing. | To remove the irritant from the skin surface.[4][5] |
Conclusion
This compound (CAS: 66955-75-7) is a high-value chemical intermediate with significant potential in pharmaceutical development. Its well-defined synthesis, versatile functional groups, and established role as a precursor to complex therapeutic agents make it a compound of interest for advanced research. Adherence to the detailed synthesis, analytical, and safety protocols outlined in this guide will enable researchers to utilize this compound effectively and safely in their discovery and development workflows.
References
- 1. doronscientific.com [doronscientific.com]
- 2. 66955-75-7|4-Amino-3-bromophenylacetic acid|BLD Pharm [bldpharm.com]
- 3. 4-Amino-3-bromophenylacetic acid [oakwoodchemical.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Bromophenylacetic acid | SIELC Technologies [sielc.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
biological activity of (4-Amino-3-bromophenyl)acetic acid derivatives
An In-depth Technical Guide: The Biological Activity of (4-Amino-3-bromophenyl)acetic Acid Derivatives: A Privileged Scaffold in Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The this compound scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile foundation for the development of a diverse range of biologically active agents. The strategic placement of the amino, bromo, and phenylacetic acid moieties provides a unique combination of steric and electronic properties, enabling derivatives to interact with a wide array of biological targets. This guide synthesizes current research to provide an in-depth analysis of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these derivatives. We will explore their significant roles as potent anti-inflammatory, antimicrobial, and anticancer agents, offering field-proven insights and detailed experimental protocols to inform future drug discovery and development efforts.
The this compound Scaffold: A Core Structure for Therapeutic Innovation
The therapeutic potential of this scaffold lies in the specific attributes of its constituent parts. The phenylacetic acid group serves as a common structural motif in many non-steroidal anti-inflammatory drugs (NSAIDs). The amino group provides a key site for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. The bromine atom is particularly significant; its electronegativity and size allow it to form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding and for enhancing binding affinity and selectivity.
Physicochemical Properties
The core molecule, this compound (CAS: 66955-75-7), is a solid with a molecular weight of approximately 230.06 g/mol .[1] Its structure provides a balance of lipophilic (bromophenyl group) and hydrophilic (amino and carboxylic acid groups) features, which is critical for modulating pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Synthesis Strategies for Novel Derivatives
The generation of a diverse chemical library from a core scaffold is fundamental to identifying lead compounds. The synthesis of this compound derivatives typically begins with the preparation of the core structure itself.
Protocol: Synthesis of the Core Scaffold
A reliable method for synthesizing the this compound core involves the hydrolysis of its N-acetylated precursor.[2]
Objective: To synthesize this compound.
Materials:
-
4-Acetamido-3-bromophenylacetic acid
-
6 N Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Glacial acetic acid
-
Water
Procedure:
-
Heat a mixture of 30.5 g (0.112 mole) of 4-acetamido-3-bromophenylacetic acid and 100 ml of 6 N hydrochloric acid to 100°C until a clear solution is formed.
-
Maintain the solution at 110°C for one hour to ensure complete deacetylation. The acidic environment facilitates the hydrolysis of the amide bond.
-
Cool the reaction mixture.
-
Render the solution alkaline by the careful addition of a sodium hydroxide solution.
-
Acidify the mixture with glacial acetic acid to precipitate the product. The isoelectric point of the amino acid is reached, causing it to precipitate out of the solution.
-
Filter the resulting flocculent precipitate using suction filtration.
-
Wash the collected solid with water to remove any residual salts.
-
Dry the final product to obtain this compound.[2]
General Workflow for Derivatization
Once the core scaffold is obtained, it can be functionalized through various chemical reactions, primarily targeting the amino and carboxylic acid groups to create amides, esters, and heterocyclic structures.
Caption: General workflow for synthesizing derivatives.
Anti-inflammatory and Analgesic Activity
One of the most well-documented activities of this class of compounds is their potent anti-inflammatory effect, largely mediated through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: COX Inhibition
COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3] Many derivatives of this compound function as non-steroidal anti-inflammatory drugs (NSAIDs). Highly selective COX-2 inhibitors are particularly sought after as they can reduce inflammation with a lower risk of the gastrointestinal side effects associated with COX-1 inhibition.[3]
Case Study: Bromfenac
Bromfenac, chemically known as [2-amino-3-(4-bromobenzoyl)benzeneacetic acid], is a potent NSAID derivative.[4] It exhibits powerful analgesic and anti-inflammatory properties.[4] A key insight from studies on Bromfenac is the disconnect between its plasma half-life and its duration of action. In rat models of inflammation, a single oral dose produced significant anti-inflammatory effects for up to 24 hours, even though its plasma half-life is less than 4 hours.[4] This suggests that the drug's efficacy is likely due to a long residence time at the target enzyme (COX-2) rather than sustained high plasma concentrations.
Structure-Activity Relationship (SAR) for COX-2 Selectivity
The development of selective COX-2 inhibitors often relies on specific structural features. For many inhibitors, a para-substituted aryl group is crucial for fitting into a side pocket unique to the COX-2 active site. The 4-bromophenyl derivative SC-558, for example, demonstrates an incredible 1900-fold selectivity for COX-2 over COX-1, highlighting the importance of this substitution pattern.[3]
In Vivo Efficacy Data
The anti-inflammatory potential of these derivatives has been quantified in preclinical models.
| Compound | Model | Dose | Effect | Source |
| Bromfenac | Carrageenan-induced foot edema (rat) | 0.316 mg/kg (oral) | Significant anti-inflammatory activity up to 24 hr | [4] |
| Phenoxyacetic acid derivative 5f | Carrageenan-induced paw edema (rat) | - | 63.35% inhibition of paw thickness | [3] |
| Phenoxyacetic acid derivative 7b | Carrageenan-induced paw edema (rat) | - | 46.51% inhibition of paw thickness | [3] |
These compounds also significantly reduced levels of inflammatory mediators like TNF-α and PGE-2.[3]
Antimicrobial Activity
Derivatives of the bromophenyl scaffold have demonstrated significant promise as novel antimicrobial agents, addressing the urgent need for new treatments against drug-resistant pathogens.
Spectrum of Activity
Research has shown that specific derivatives possess broad-spectrum activity. Thiazole derivatives synthesized from a [2-amino-4-(4-bromophenyl) 1,3-thiazole] core exhibited notable antifungal activity against Candida albicans and Candida glabrata.[5] These compounds also showed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[5] In general, bromophenol compounds are recognized for their potent antibacterial effects, including against methicillin-resistant Staphylococcus aureus (MRSA).[6]
Protocol: Synthesis of an Antimicrobial Thiazole Derivative
The following protocol outlines the synthesis of the [2-amino-4-(4-bromophenyl) 1,3-thiazole] core, which can be further modified.
Objective: To synthesize a key thiazole intermediate for antimicrobial agents.
Materials:
-
p-Bromophenacyl bromide
-
Thiourea
-
Absolute Methanol
Procedure:
-
Reflux p-bromophenacyl bromide with thiourea in absolute methanol.
-
This reaction proceeds via a Hantzsch thiazole synthesis mechanism, where the thiourea acts as the nucleophile, leading to cyclization.
-
Upon completion of the reaction, cool the mixture to allow for precipitation.
-
Filter, dry, and recrystallize the product from ethanol to yield [2-amino-4-(4-bromophenyl) 1,3-thiazole].[5]
-
This core can then be reacted with reagents like chloroacetyl chloride to create further derivatives for biological screening.[5]
Anticancer Applications
The structural versatility of this compound derivatives has been exploited to develop novel anticancer agents that target various hallmarks of cancer, including proliferation and invasion.
Targeting the Cytoskeleton: Triazole Derivatives as Tubulin Inhibitors
A series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and evaluated for anticancer activity.[7] Several of these compounds showed significant growth inhibition against a panel of 58 cancer cell lines.[7]
Mechanism of Action: Molecular docking studies suggest that these compounds bind to the colchicine-binding site of tubulin.[7] By disrupting tubulin polymerization, they interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. The bromophenyl moiety plays a critical role in anchoring the ligand within the binding pocket.
Caption: Binding mode of a triazole derivative in the tubulin pocket.
Inhibiting Cancer Cell Invasion with Coumarin Derivatives
Coumarin derivatives bearing a 3-bromophenyl group have been shown to inhibit cancer cell invasion in vitro and tumor growth in vivo.[8] Specifically, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate was effective at reducing the migration of human fibrosarcoma cells through a collagen matrix, a key step in metastasis.[8]
| Compound Class | Target Cell Line | Activity | Potential Mechanism | Source |
| 5-(3-Bromophenyl)-triazoles | CNS (SNB-75), Renal (UO-31), Leukemia (CCRF-CEM) | Growth Inhibition (PGI up to 41.25%) | Tubulin Polymerase Inhibition | [7] |
| 3-Bromophenyl-coumarins | Human Fibrosarcoma (HT1080) | 50-90% inhibition of cell invasion | Inhibition of Serine Proteases / MMPs | [8] |
| Bromophenyl-pyrimidine derivatives | Breast Cancer (MCF7) | Significant activity (IC50 = 43.41 μM) | Not specified | [9] |
Future Directions and Emerging Applications
The demonstrated success of this scaffold across multiple therapeutic areas suggests its potential is far from exhausted.
-
Neurological Disorders: Related structures, such as R-3-Amino-3-(4-bromophenyl)propionic acid, are already used as key intermediates for developing treatments for neurological disorders by modulating neurotransmitter activity.[10] This suggests that derivatives of this compound could be explored for similar applications.
-
Prodrug Strategies: The development of prodrugs, such as amides or esters, can improve the therapeutic index of active compounds by enhancing bioavailability and reducing off-target effects like gastrointestinal irritation.[11]
-
Targeted Drug Delivery: The versatility of the scaffold allows for its conjugation to targeting moieties, enabling the development of agents that can be delivered specifically to cancer cells or sites of infection, thereby increasing efficacy and minimizing systemic toxicity.
Conclusion
The this compound framework represents a highly successful and adaptable scaffold in medicinal chemistry. Its derivatives have yielded potent anti-inflammatory agents like Bromfenac, promising new classes of antimicrobial compounds, and multi-faceted anticancer agents. The insights gained from structure-activity relationship studies continue to guide the rational design of new therapeutic candidates with improved potency and selectivity. As research progresses, this privileged scaffold will undoubtedly continue to be a cornerstone of innovative drug discovery programs aimed at addressing some of the most challenging diseases.
References
- 1. 4-Amino-3-bromophenylacetic acid [oakwoodchemical.com]
- 2. prepchem.com [prepchem.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromfenac, a new nonsteroidal anti-inflammatory drug: relationship between the anti-inflammatory and analgesic activity and plasma drug levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]
- 8. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Antiinflammatory agents. 4. Syntheses and biological evaluation of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
(4-Amino-3-bromophenyl)acetic Acid: A Versatile Building Block in Modern Organic Synthesis
(4-Amino-3-bromophenyl)acetic acid is a trifunctional aromatic compound that has garnered significant interest among researchers, particularly in the fields of medicinal chemistry and drug development. Its unique structural arrangement, featuring an amino group, a bromine atom, and an acetic acid moiety on a phenyl ring, provides multiple reactive sites for chemical modification. This allows for its use as a versatile scaffold in the synthesis of a diverse range of complex molecules, including those with potential therapeutic applications. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the synthesis, reactivity, and applications of this valuable building block.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key identification and property data are summarized below.
| Property | Value | Source |
| CAS Number | 66955-75-7 | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₈BrNO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 230.06 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2-(4-amino-3-bromophenyl)acetic acid | --INVALID-LINK--[2] |
| Melting Point | 139-140 °C | --INVALID-LINK--[3] |
While a comprehensive, publicly available dataset of its spectral properties is limited, typical characterization would involve ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity. Spectroscopic data for the closely related 4-aminophenylacetic acid can be found on databases like PubChem for comparative purposes[4].
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4-acetamidophenylacetic acid. This method involves the protection of the amine, followed by bromination and subsequent deprotection.
Step 1: Synthesis of 4-Acetamido-3-bromophenylacetic acid
The initial step involves the bromination of 4-acetamidophenylacetic acid. The acetamido group serves as a protecting group for the amine and directs the electrophilic substitution of bromine to the ortho position.
Experimental Protocol:
-
Suspend 100 g (0.52 mole) of 4-acetamidophenylacetic acid in 1 liter of glacial acetic acid at room temperature with stirring.
-
Add 102.2 g (0.64 mole) of bromine dropwise to the suspension. A solution may form intermittently during the addition.
-
Heat the reaction mixture to 60°C for 12 hours.
-
After cooling to room temperature, dilute the mixture with 2 liters of water.
-
Extract the aqueous mixture three times with diethyl ether.
-
Wash the combined organic phase with a sodium hydrogen sulfite solution and then with water.
-
Dry the organic layer and concentrate it to dryness.
-
Recrystallize the residue from acetonitrile to yield 4-acetamido-3-bromophenylacetic acid.
Step 2: Synthesis of this compound
The final step is the hydrolysis of the acetamido group to reveal the free amine, yielding the target compound.
Experimental Protocol:
-
Heat 30.5 g (0.112 mole) of 4-acetamido-3-bromophenylacetic acid in 100 ml of 6 N hydrochloric acid to 100°C until a clear solution is formed.[3]
-
Maintain the solution at 110°C for one hour.[3]
-
Cool the mixture and then render it alkaline with a sodium hydroxide solution.[3]
-
Acidify the solution with glacial acetic acid to precipitate the product.[3]
-
Filter the flocculent precipitate by suction, wash with water, and dry to obtain this compound.[3] The reported yield for this step is 91.4%, with a melting point of 139-140°C.[3]
Reactivity and Synthetic Applications
The trifunctional nature of this compound makes it a versatile building block for a variety of chemical transformations. The amino group, the bromine atom, and the carboxylic acid moiety can each be selectively targeted to build molecular complexity.
Reactions at the Amino Group
The primary amino group is a nucleophilic site that can readily undergo acylation, sulfonylation, and diazotization reactions.
-
N-Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This is a common strategy to introduce further diversity or to protect the amine during subsequent reactions.
-
Sandmeyer Reaction: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in the presence of a copper(I) catalyst. This allows for the introduction of a wide range of functional groups in place of the amino group, such as halogens (Cl, I), cyano, and hydroxyl groups.
Reactions at the Bromine Atom
The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: The bromine can be coupled with a variety of boronic acids or esters to introduce new aryl or heteroaryl substituents. This is a powerful tool for building biaryl scaffolds, which are common motifs in many pharmaceutical compounds.
-
Other Cross-Coupling Reactions: Other cross-coupling reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination can also be employed to further functionalize this position.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety can be converted into a range of functional groups, most notably amides.
-
Amide Bond Formation: The carboxylic acid can be coupled with a wide variety of amines using standard coupling reagents (e.g., EDC, HATU) to form amide bonds. This is one of the most common reactions in drug discovery for linking molecular fragments.
-
Esterification: The carboxylic acid can be esterified under acidic conditions with an alcohol.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
Applications in Drug Discovery and Development
The versatility of this compound allows for the systematic exploration of the chemical space around a core scaffold, a process known as structure-activity relationship (SAR) studies. By independently modifying the three functional groups, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of a lead compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its three distinct functional groups offer a multitude of possibilities for chemical modification, making it an attractive starting material for the synthesis of complex molecules, particularly in the context of drug discovery. The ability to perform selective transformations at the amino, bromo, and carboxylic acid positions allows for the efficient construction of diverse molecular architectures, underscoring its importance for researchers and scientists in the pharmaceutical and chemical industries.
References
A Technical Guide to the Potential Therapeutic Applications of (4-Amino-3-bromophenyl)acetic acid
Foreword: Unveiling the Therapeutic Potential of a Novel Phenylacetic Acid Derivative
To our fellow researchers, scientists, and drug development professionals, this technical guide delves into the prospective therapeutic applications of (4-Amino-3-bromophenyl)acetic acid. While direct extensive research on this specific molecule is nascent, its structural characteristics as a substituted phenylacetic acid provide a strong foundation for hypothesizing its utility in well-established therapeutic areas. Phenylacetic acid and its derivatives are integral to a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen, as well as agents for metabolic diseases.[1] This guide will, therefore, extrapolate from the rich pharmacology of its analogs to present a scientifically-grounded exploration of its potential as both a novel anti-inflammatory agent and a modulator of metabolic pathways. We will explore its synthesis, hypothesized mechanisms of action, and provide detailed protocols for its initial biological evaluation.
Chemical Identity and Synthesis
This compound is a derivative of phenylacetic acid with an amino group at the 4-position and a bromine atom at the 3-position of the phenyl ring.
| Compound Name | This compound |
| CAS Number | 66955-75-7 |
| Molecular Formula | C8H8BrNO2 |
| Molecular Weight | 230.06 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 139-140 °C[2] |
A common synthetic route to obtain this compound involves the hydrolysis of its acetylated precursor.[2]
Protocol 1: Synthesis of this compound
This protocol outlines the deacetylation of 4-acetamido-3-bromophenylacetic acid to yield the target compound.
Step 1: Reaction Setup
-
In a round-bottom flask, suspend 30.5 g (0.112 mole) of 4-acetamido-3-bromophenylacetic acid in 100 ml of 6 N hydrochloric acid.
-
Heat the mixture to 100°C with stirring until a clear solution is formed.
Step 2: Hydrolysis
-
Maintain the solution at 110°C for one hour to ensure complete hydrolysis.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully render the solution alkaline by adding a solution of sodium hydroxide.
-
Acidify the mixture with glacial acetic acid to precipitate the product.
-
Collect the resulting flocculent precipitate by suction filtration.
-
Wash the solid with water and dry to obtain this compound.[2]
Caption: Synthesis of this compound.
Hypothesized Therapeutic Applications and Mechanisms of Action
Based on the extensive literature on phenylacetic acid derivatives, we propose two primary avenues for the therapeutic application of this compound: as an anti-inflammatory agent and as a modulator of metabolic disease.
Potential as a Novel Anti-Inflammatory Agent
Many phenylacetic acid derivatives are potent NSAIDs, with diclofenac being a prominent example.[3] The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[4]
Mechanism of Action: Cyclooxygenase (COX) Inhibition
We hypothesize that this compound may act as a COX inhibitor. The presence of the acidic acetic acid moiety is a common feature in many NSAIDs, allowing them to interact with the active site of COX enzymes. The amino and bromo substituents on the phenyl ring are expected to influence the compound's binding affinity and selectivity for the two main COX isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable trait in modern NSAIDs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[5]
Caption: Hypothesized COX Inhibition by the Target Compound.
Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist
Several studies have identified phenylacetic acid derivatives as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[1][6] PPARs are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism. As such, PPAR agonists are used in the treatment of metabolic disorders like type 2 diabetes and dyslipidemia.[7]
Mechanism of Action: PPAR Agonism
We propose that this compound could function as a PPAR agonist. The acidic head group and the substituted aromatic ring are structural features consistent with known PPAR ligands.[8] Activation of PPARs leads to the transcription of genes involved in fatty acid oxidation and insulin sensitization. Depending on the substitution pattern, phenylacetic acid derivatives can exhibit selectivity for different PPAR isoforms (α, γ, or δ), leading to varied therapeutic effects. For instance, PPARα agonists are primarily used to lower triglycerides, while PPARγ agonists improve insulin sensitivity.
Caption: Hypothesized PPAR Agonism by the Target Compound.
Experimental Protocols for Biological Evaluation
To validate the hypothesized therapeutic applications, a series of in vitro and in vivo studies are recommended.
In Vitro Evaluation of Anti-Inflammatory Activity
Protocol 2: COX-1 and COX-2 Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
This compound (test compound)
-
Known COX inhibitor (e.g., diclofenac or celecoxib) as a positive control
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add serial dilutions of the test compound and the positive control to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Add the colorimetric substrate (TMPD), which will be oxidized by the peroxidase activity of COX, resulting in a color change.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).[9]
| Parameter | Description |
| IC50 (COX-1) | Concentration of the compound that inhibits 50% of COX-1 activity. |
| IC50 (COX-2) | Concentration of the compound that inhibits 50% of COX-2 activity. |
| Selectivity Index (SI) | Ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2. |
In Vitro Evaluation of PPAR Agonist Activity
Protocol 3: PPARγ Transactivation Assay
This cell-based assay measures the ability of this compound to activate the PPARγ receptor.
Materials:
-
A suitable cell line (e.g., HEK293T or HepG2)
-
Expression plasmids for a GAL4-PPARγ ligand-binding domain (LBD) fusion protein
-
A reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene
-
A transfection reagent
-
This compound (test compound)
-
A known PPARγ agonist (e.g., rosiglitazone) as a positive control
-
Cell culture medium and reagents
-
Luciferase assay system
Procedure:
-
Co-transfect the cells with the GAL4-PPARγ LBD expression plasmid and the luciferase reporter plasmid.
-
After transfection, treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control.
-
Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.
-
Calculate the fold activation relative to the vehicle control and determine the EC50 value (the concentration that produces 50% of the maximal response).[10][11]
| Parameter | Description |
| EC50 | The concentration of the compound that elicits a half-maximal response in the transactivation assay. |
| Maximal Activation | The maximum fold activation observed compared to the vehicle control. |
In Vivo Preclinical Evaluation
Following promising in vitro results, the therapeutic potential of this compound should be further investigated in relevant animal models.
-
For Anti-Inflammatory Activity: The carrageenan-induced paw edema model in rats is a standard acute inflammation model to assess the in vivo efficacy of NSAIDs.[12]
-
For PPAR Agonist Activity: Animal models of diet-induced obesity and insulin resistance, such as the db/db mouse model, can be used to evaluate the effects of the compound on glucose tolerance, insulin sensitivity, and lipid profiles.[1]
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics. Based on the well-established pharmacology of related phenylacetic acid derivatives, there is a strong rationale to investigate its potential as both a COX-inhibiting anti-inflammatory agent and a PPAR-activating metabolic modulator. The experimental protocols outlined in this guide provide a clear roadmap for the initial biological characterization of this compound. Further studies, including detailed structure-activity relationship (SAR) analysis of related analogs and advanced preclinical evaluation, will be crucial in fully elucidating its therapeutic utility and mechanism of action.
References
- 1. Design and synthesis of alpha-aryloxyphenylacetic acid derivatives: a novel class of PPARalpha/gamma dual agonists with potent antihyperglycemic and lipid modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Tale of Switched Functions: From Cyclooxygenase Inhibition to M-Channel Modulation in New Diphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. caymanchem.com [caymanchem.com]
- 11. PPAR gamma Transcription Factor Assay Kit (ab133101) | Abcam [abcam.com]
- 12. wjpmr.com [wjpmr.com]
An In-depth Technical Guide to the Provisional Safety and Handling of (4-Amino-3-bromophenyl)acetic acid
Section 1: A Critical Advisory on Provisional Safety Data
Researchers and drug development professionals operate on the frontier of chemical synthesis, often handling novel compounds for which comprehensive safety data has not yet been established. (4-Amino-3-bromophenyl)acetic acid is one such compound. A thorough review of publicly available safety literature and material safety data sheets (MSDS) reveals a lack of specific toxicological and handling data for this precise molecule.
This guide has been constructed to provide a robust, safety-first framework for its handling. The recommendations herein are synthesized from established best practices and data extrapolated from structurally similar compounds, namely 4-Bromophenylacetic acid , 3-Bromophenylacetic acid , and 2-(2-Amino-6-bromophenyl)acetic acid .[1][2][3][4][5][6][7][8]
Causality Statement: The presence of a brominated phenyl ring and an acetic acid moiety suggests certain baseline hazards, such as skin and eye irritation. The addition of an amino group can introduce new toxicological considerations, including potential sensitization. Therefore, in the absence of specific data, a conservative approach treating the compound as potentially hazardous is scientifically and ethically imperative.
This document must be considered a provisional guide. All personnel must supplement these recommendations with a rigorous, institution-specific risk assessment before commencing any work.
Section 2: Inferred Hazard Identification and Classification
Based on the hazard classifications of its structural analogs, a provisional hazard profile for this compound can be constructed. The compound should be handled as, at minimum, a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3][5][6][7]
Table 1: Comparative GHS Hazard Classifications of Structural Analogs
| Hazard Statement | 4-Bromophenylacetic acid[3][5] | 3-Bromophenylacetic acid[7][8] | 2-(2-Amino-6-bromophenyl)acetic acid[6] | Provisional Classification for this compound |
| H302: Harmful if swallowed | Yes | Yes | No Data | Assume Yes |
| H315: Causes skin irritation | Yes | Yes | Yes | Assume Yes |
| H317: May cause an allergic skin reaction | Yes | No Data | No Data | Assume Possible |
| H319: Causes serious eye irritation | Yes | Yes | Yes | Assume Yes |
| H335: May cause respiratory irritation | Yes | Yes | Yes | Assume Yes |
| H341: Suspected of causing genetic defects | No Data | No Data | No Data | Insufficient Data |
| H373: May cause damage to organs (prolonged) | No Data | No Data | No Data | Insufficient Data |
Signal Word: Warning [3][5][6]
Expert Insight: The consistent classification for skin, eye, and respiratory irritation across all analogs provides a high degree of confidence in this aspect of the provisional profile. The potential for allergic skin reaction, noted for 4-bromophenylacetic acid, necessitates careful handling to avoid sensitization.
Section 3: Exposure Controls & Personal Protective Equipment (PPE)
A self-validating system of exposure control is paramount. The primary route of exposure for a solid powder is inhalation of dust and inadvertent contact with skin or eyes.[1][4] Engineering controls should be the first line of defense.
Engineering Controls:
-
Primary: All manipulations, including weighing and solution preparation, must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Secondary: The laboratory should be equipped with accessible safety showers and eyewash stations.[6][7][9]
Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is an integrated system to prevent chemical contact. Wear appropriate protective gloves, clothing, and eye/face protection.[3][4][5][6]
-
Hand Protection: Use chemically resistant gloves (e.g., Nitrile rubber) inspected for integrity before each use. Follow proper glove removal technique to avoid skin contact.[2][9] Contaminated gloves must be disposed of as chemical waste.[2]
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4][5]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, consider a chemically resistant apron or coveralls.[1][4][5]
-
Respiratory Protection: While engineering controls are primary, if dust generation is unavoidable or if working outside a fume hood (not recommended), a NIOSH-approved N95 dust mask or higher is required.
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Section 4: Safe Handling, Storage, and Disposal Protocols
Adherence to meticulous handling protocols is a self-validating system for safety.
-
Preparation: Ensure the chemical fume hood is operational. Decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh boats, containers).
-
Tare: Place a clean weigh boat on the analytical balance and tare to zero.
-
Transfer: Slowly open the stock container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of the solid powder to the weigh boat. Avoid creating dust clouds by minimizing drop height.[1][4]
-
Closure: Securely close the stock container immediately after dispensing.
-
Cleanup: Gently wipe the spatula and any minor dust particles on the work surface with a solvent-dampened cloth (e.g., 70% ethanol). Dispose of the cloth as hazardous waste.
-
Transport: If moving the weighed sample, place it in a secondary, sealed container.
Proper storage is essential for maintaining chemical integrity and safety.
-
Conditions: Store in a cool, dry, and well-ventilated area.[6] Keep the container tightly closed to prevent moisture ingress and contamination.[4][6]
-
Incompatibilities: Store away from strong oxidizing agents.[1][4] Reaction with such materials could lead to ignition or the release of hazardous fumes.
-
Labeling: Ensure all containers are clearly labeled with the chemical name, date received, and relevant hazard warnings.
Chemical waste disposal must comply with all local, state, and federal regulations.
-
Waste Stream: Dispose of this compound and any contaminated materials (gloves, weigh boats, cloths) in a dedicated, labeled hazardous waste container.[10]
-
Method: Do not dispose of down the drain or in general trash.[6] Offer surplus and non-recyclable solutions to a licensed disposal company or arrange for controlled incineration with flue gas scrubbing.[2][10]
-
Empty Containers: Empty containers may retain chemical residue and should be treated as hazardous. They should be disposed of in the same manner as the chemical itself.[2]
Section 5: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][3][5] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth thoroughly with water.[2][10] Never give anything by mouth to an unconscious person.[2][6] Seek immediate medical attention.
In the event of a spill, a structured response is critical to ensure personnel safety and environmental protection.
Caption: Logical Workflow for Chemical Spill Response.
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[1][2][5][6]
-
Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides, and hydrogen bromide.[1][4][5][6]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][4][5][6]
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. (3-Bromophenyl)acetic acid | C8H7BrO2 | CID 74653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. echemi.com [echemi.com]
An In-Depth Technical Guide to the Molecular Structure and Conformation of (4-Amino-3-bromophenyl)acetic acid
Introduction
(4-Amino-3-bromophenyl)acetic acid is a substituted phenylacetic acid derivative with potential applications in medicinal chemistry and drug development. The presence of an amino group, a bromine atom, and a carboxylic acid moiety on the phenylacetic acid scaffold imparts a unique combination of electronic and steric properties that govern its molecular interactions and biological activity. Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics. This guide provides a comprehensive analysis of the molecular structure, conformational landscape, synthesis, and spectroscopic characterization of this compound, intended for researchers, scientists, and professionals in the field of drug discovery.
Molecular Structure and Stereochemistry
The molecular structure of this compound is characterized by a benzene ring substituted with an amino group at position 4, a bromine atom at position 3, and an acetic acid group at position 1. The systematic IUPAC name for this compound is 2-(4-amino-3-bromophenyl)acetic acid.
| Property | Value |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| CAS Number | 66955-75-7[1] |
While a crystal structure for this compound is not publicly available, analysis of the crystal structure of the closely related compound, 4-aminophenylacetic acid, reveals a zwitterionic form in the solid state.[2] In this form, the carboxylic acid proton is transferred to the amino group, resulting in a carboxylate and an ammonium ion. The crystal structure is stabilized by a three-dimensional network of strong N—H···O hydrogen bonds between adjacent molecules.[2] It is highly probable that this compound also crystallizes in a similar zwitterionic form, with the bromine atom influencing the crystal packing through halogen bonding or steric effects.
Conformational Analysis
The conformational flexibility of this compound is primarily determined by the rotation around the C1-Cα and Cα-C(O) single bonds of the acetic acid side chain. The orientation of the carboxylic acid group relative to the phenyl ring is a key determinant of the molecule's interaction with biological targets.
Computational Modeling and Energetics
Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational preferences of molecules. For substituted phenylacetic acids, the torsional angle (θ) between the plane of the phenyl ring and the Cα-C(O) bond of the side chain is of particular interest.
Computational studies on related substituted benzenes and acetic acid derivatives provide valuable insights:
-
Substituent Effects: The electronic nature of the substituents on the phenyl ring influences the rotational barrier of the acetic acid side chain. The electron-donating amino group at the para position and the electron-withdrawing bromine atom at the meta position will create a unique electronic environment that dictates the preferred conformation.
-
Intramolecular Hydrogen Bonding: The presence of the amino group ortho to the acetic acid side chain could potentially lead to the formation of an intramolecular hydrogen bond between the amino group and the carboxylic acid moiety. However, in the 4-amino-3-bromo substitution pattern, the amino group is not in a position to form a direct intramolecular hydrogen bond with the acetic acid side chain. More subtle intramolecular interactions, such as those involving the bromine atom, may play a role in stabilizing certain conformations. Studies on 3-amino-4-methoxy benzamide have shown that weak intramolecular hydrogen bonds can be identified and their energies calculated using theoretical methods.[3]
-
Side Chain Orientation: For phenylacetic acid itself, the lowest energy conformation is predicted to have the carboxylic acid group lying in a plane perpendicular to the phenyl ring. However, substitutions on the ring can alter this preference. DFT calculations on various substituted benzenes have shown that the interplay of steric and electronic effects determines the final geometry.
dot
Caption: Workflow for computational conformational analysis.
Synthesis and Characterization
A reliable synthetic route to this compound is crucial for its further study and application. A detailed, two-step procedure has been reported:
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Acetamido-3-bromophenylacetic acid
-
Suspend 4-acetamidophenylacetic acid in glacial acetic acid.
-
Add bromine dropwise at room temperature with stirring.
-
Heat the mixture to 60°C for 12 hours.
-
After cooling, dilute with water and extract with diethyl ether.
-
Wash the organic phase with sodium hydrogen sulfite solution and water, then dry and concentrate to yield the crude product.
-
Recrystallize from acetonitrile to obtain pure 4-acetamido-3-bromophenylacetic acid.
Step 2: Synthesis of this compound [4]
-
Heat 4-acetamido-3-bromophenylacetic acid in 6 N hydrochloric acid at 100°C until a clear solution is formed.[4]
-
Maintain the temperature at 110°C for one hour.[4]
-
Cool the reaction mixture and render it alkaline with a sodium hydroxide solution.[4]
-
Acidify with glacial acetic acid to precipitate the product.[4]
-
Filter the precipitate, wash with water, and dry to obtain this compound.[4]
dot
Caption: Synthetic pathway to the target compound.
Spectroscopic Characterization
While specific spectra for this compound are not widely published, data from closely related analogs and general principles of spectroscopy allow for a reliable prediction of its key spectral features. Commercial suppliers often provide access to NMR, HPLC, and LC-MS data for this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, the amino protons, and the carboxylic acid proton. The aromatic region will likely display a complex splitting pattern due to the disubstitution. The chemical shifts and coupling constants will be influenced by the electronic effects of the amino and bromo substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be particularly informative about the electronic distribution in the ring. A typical ¹³C NMR spectrum of phenylacetic acid shows signals for the carboxylic carbon, the methylene carbon, and the aromatic carbons.[5]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
-
N-H stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ are expected for the primary amine.
-
C=O stretch: A strong absorption around 1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
-
C-Br stretch: A band in the fingerprint region (typically below 800 cm⁻¹) will indicate the presence of the carbon-bromine bond.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in approximately a 1:1 ratio).
Biological Relevance and Drug Development
Substituted phenylacetic acids are a well-established class of compounds in medicinal chemistry.[6] The introduction of halogen atoms and amino groups can significantly modulate the biological activity of the parent molecule.
-
Pharmacophore Scaffolding: The this compound core can serve as a scaffold for the development of new drugs. The amino group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives with diverse biological activities.
-
Enzyme Inhibition: Phenylacetic acid derivatives are known to interact with various enzymes. The specific substitution pattern of this compound may confer inhibitory activity against specific targets.
-
Antimicrobial Potential: Halogenated aromatic compounds, including those with amino functionalities, have been reported to exhibit antimicrobial properties. Further investigation into the antibacterial and antifungal activity of this compound and its derivatives is warranted.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, conformational analysis, synthesis, and spectroscopic characterization of this compound. While experimental data on the precise three-dimensional structure is limited, a comprehensive understanding can be achieved through the analysis of closely related compounds and the application of computational chemistry methods. The synthetic route is well-established, and the expected spectroscopic features are predictable. The unique combination of functional groups on this molecule makes it an interesting candidate for further investigation in the field of drug discovery and development. Future work should focus on obtaining a high-resolution crystal structure and performing detailed computational and experimental studies to fully elucidate its conformational landscape and biological activity.
References
(4-Amino-3-bromophenyl)acetic acid discovery and history
An In-depth Technical Guide to (4-Amino-3-bromophenyl)acetic acid: A Pivotal Intermediate in the Synthesis of Bromfenac
Introduction and Historical Context
This compound has emerged as a molecule of significant interest within the pharmaceutical industry, primarily serving as a crucial building block in the synthesis of Bromfenac. Bromfenac is a potent nonsteroidal anti-inflammatory drug (NSAID) widely used in ophthalmology.[1][2][3] While the specific historical details of the discovery of this compound are not extensively documented in readily available literature, its importance is intrinsically linked to the development of Bromfenac. The introduction of a bromine atom at the 3-position and an amino group at the 4-position of the phenylacetic acid scaffold creates a unique chemical intermediate. This substitution pattern is critical for the ultimate biological activity of Bromfenac, influencing its potency and selectivity as a cyclooxygenase (COX) enzyme inhibitor.[1] The development of Bromfenac and, by extension, the synthesis of its key intermediates like this compound, can be situated within the broader scientific exploration of NSAIDs and the ongoing quest for more effective and safer anti-inflammatory agents.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in pharmaceutical synthesis. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 66955-75-7 | [4][5] |
| Molecular Formula | C₈H₈BrNO₂ | [4] |
| Molecular Weight | 230.06 g/mol | |
| Melting Point | 139° to 140° C | [6] |
| Appearance | Flocculent precipitate | [6] |
Synthesis and Methodologies
The synthesis of this compound is a critical step in the overall production of Bromfenac. Various synthetic routes have been developed, aiming for high purity and yield. A common and effective method involves the hydrolysis of 4-acetamido-3-bromophenylacetic acid.
Experimental Protocol: Synthesis of this compound
This protocol details the hydrolysis of 4-acetamido-3-bromophenylacetic acid to yield this compound.[6]
Materials:
-
4-acetamido-3-bromophenylacetic acid (0.112 mole, 30.5 g)
-
6 N Hydrochloric acid (100 ml)
-
Sodium hydroxide solution
-
Glacial acetic acid
Procedure:
-
A mixture of 30.5 g (0.112 mole) of 4-acetamido-3-bromophenylacetic acid and 100 ml of 6 N hydrochloric acid is heated to 100° C until a clear solution is formed.
-
The reaction mixture is then maintained at 110° C for one hour to ensure complete hydrolysis.
-
After the reaction is complete, the mixture is cooled.
-
The cooled solution is rendered alkaline by the addition of a sodium hydroxide solution.
-
Subsequently, the solution is acidified with glacial acetic acid, leading to the formation of a flocculent precipitate.
-
The precipitate, this compound, is collected by suction filtration.
-
The collected solid is washed with water and then dried.
-
This process yields 23.5 g (91.4% of theory) of this compound with a melting point of 139° to 140° C.[6]
The precursor, 4-acetamido-3-bromophenylacetic acid, can be synthesized by the bromination of 4-acetamidophenylacetic acid.[7]
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Role in Drug Development: The Synthesis of Bromfenac
This compound is a pivotal intermediate in the synthesis of Bromfenac. Bromfenac is a nonsteroidal anti-inflammatory drug (NSAID) primarily used as an ophthalmic solution to treat postoperative inflammation and pain following cataract surgery.[1][2][3]
Mechanism of Action of Bromfenac
As an NSAID, Bromfenac functions by inhibiting the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] It achieves this by blocking the cyclooxygenase (COX) enzymes. Notably, Bromfenac exhibits a preference for inhibiting COX-2 over COX-1.[1][8] The halogenation of the chemical structure, specifically the presence of the bromine atom at the C4 position derived from this compound, enhances its penetration into ocular tissues and increases its potency for COX enzyme inhibition.[1]
Synthesis of Bromfenac from this compound
The synthesis of Bromfenac from this compound is a multi-step process. While several patented methods exist, a general pathway involves the conversion of the amino group to a different functional group, followed by cyclization and other modifications to form the final drug molecule.[9][10][11][12][13]
Bromfenac Synthesis Pathway
Caption: Generalized synthesis pathway of Bromfenac.
Applications and Therapeutic Potential
The primary application of this compound is in the synthesis of Bromfenac, which has significant therapeutic use in ophthalmology.
Ophthalmic Applications of Bromfenac:
-
Postoperative Inflammation: Bromfenac is indicated for the treatment of ocular inflammation following cataract extraction.[1][3]
-
Macular Edema: The drug has been demonstrated to reduce macular edema and retinal thickness, which are indicators of inflammation.[1]
-
Visual Acuity: By reducing inflammation, Bromfenac helps in improving visual acuity after surgery.[1]
-
Ocular Pain: It is also used to alleviate ocular pain.[2][3]
The development of this compound and its derivatives continues to be an area of interest in medicinal chemistry for the potential synthesis of other novel therapeutic agents. Its structural features make it a valuable scaffold for exploring treatments for a range of conditions.[14]
Conclusion
This compound is a vital chemical intermediate whose significance is underscored by its role in the synthesis of the potent NSAID, Bromfenac. While its own discovery is not as well-documented as the final drug product, its synthesis and chemical properties are of great interest to researchers and professionals in drug development. The methodologies for its synthesis are well-established, providing a reliable source of this key building block. The continued use of Bromfenac in clinical practice ensures the ongoing importance of this compound in the pharmaceutical landscape.
References
- 1. Bromfenac - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Bromfenac (BromSite, Prolensa): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. 4-Amino-3-bromophenylacetic acid [oakwoodchemical.com]
- 5. 66955-75-7|4-Amino-3-bromophenylacetic acid|BLD Pharm [bldpharm.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. What is the mechanism of Bromfenac Sodium? [synapse.patsnap.com]
- 9. CN109608351B - Preparation method of bromfenac sodium - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN106397235A - Bromfenac sodium preparation method - Google Patents [patents.google.com]
- 12. Novel synthesis method of bromfenac sodium - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN106957237B - A method of synthesis bromfenac sodium - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
The Duality of Function: A Technical Guide to the Roles of Bromine and Amino Groups in (4-Amino-3-bromophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Amino-3-bromophenyl)acetic acid is a bifunctional chemical scaffold of significant interest in the fields of medicinal chemistry and materials science. Its utility stems not from a single feature, but from the distinct and often synergistic roles of its three primary components: the aromatic ring, the nucleophilic amino group, and the versatile bromine atom. This guide provides an in-depth analysis of how the amino and bromo substituents dictate the molecule's reactivity, synthetic potential, and its applications as a key building block for complex molecular architectures. Understanding the interplay of these functional groups is paramount for rationally designing synthetic routes and developing novel compounds with tailored properties.
The core structure presents a fascinating case of electronic push-pull dynamics. The amino group, a powerful electron-donating moiety, activates the phenyl ring, while the bromine atom, with its dual inductive and resonance effects, modulates this reactivity and provides a crucial handle for synthetic diversification. This guide will dissect these roles, offering both mechanistic explanations and practical, field-proven protocols.
Part 1: The Amino Group - Activating Core and Nucleophilic Center
The primary amino (-NH₂) group is arguably the most influential substituent on the ring in terms of reactivity. Its presence fundamentally alters the electronic landscape of the molecule and provides a primary site for derivatization.
Electronic Effects and Ring Activation
The nitrogen atom of the amino group possesses a lone pair of electrons that can be delocalized into the aromatic π-system through resonance (+R effect).[1][2] This donation of electron density significantly increases the nucleophilicity of the benzene ring, making it much more susceptible to electrophilic aromatic substitution (EAS) compared to unsubstituted benzene.[3][4] This activating effect is most pronounced at the ortho and para positions relative to the amino group.[1]
However, the amino group's influence is pH-dependent. Under acidic conditions, the lone pair is protonated to form an ammonium salt (-NH₃⁺). This cationic group is strongly electron-withdrawing through an inductive effect (-I effect), which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. This dual nature is a critical consideration in reaction planning.
The Amino Group as a Nucleophile
Beyond its effects on the ring, the amino group is a potent nucleophile in its own right. It readily participates in a wide range of reactions, most notably acylation to form stable amide bonds.[5] This transformation is not only a common method for protecting the amine during other reactions but is also a cornerstone of building larger, more complex molecules with potential biological activity.[5][6]
Experimental Protocol: N-Acetylation of this compound
This protocol describes a standard procedure for protecting the amino group via acetylation, a foundational step in many synthetic pathways.[6][7]
Objective: To synthesize (4-Acetamido-3-bromophenyl)acetic acid.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Glacial acetic acid (as solvent)
-
Sodium acetate (optional, as buffer)
-
Standard laboratory glassware, magnetic stirrer, heating mantle
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in a minimal amount of glacial acetic acid with gentle warming.
-
Reagent Addition: Slowly add acetic anhydride to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to 50-60 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. The product will precipitate out of solution.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure (4-Acetamido-3-bromophenyl)acetic acid as a white solid.[7]
Part 2: The Bromine Atom - A Gateway to Molecular Complexity
The bromine atom, while considered a deactivator for electrophilic aromatic substitution, is an exceptionally valuable functional group in modern organic synthesis. Its primary role is to serve as a versatile synthetic "handle" for forming new carbon-carbon and carbon-heteroatom bonds.
Electronic Effects and Regiochemistry
Halogens like bromine exhibit a dual electronic nature. They are electronegative and withdraw electron density from the ring inductively (-I effect), which deactivates the ring overall compared to benzene.[2][8] However, they also possess lone pairs that can be donated via resonance (+R effect), directing incoming electrophiles to the ortho and para positions.[1][8] In the context of this compound, the powerful activating effect of the amino group dominates, but the bromine's presence helps modulate the precise regioselectivity of further substitutions.
The Premier Handle for Cross-Coupling
The most significant role of the aryl bromide is its participation in transition-metal-catalyzed cross-coupling reactions.[9][10] Reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination use a palladium catalyst to couple the aryl bromide with a wide array of partners (boronic acids, alkenes, alkynes, amines, etc.).[11][12] This capability is the single most important feature for leveraging this compound as a scaffold in drug discovery, allowing for the systematic and modular construction of compound libraries.[13][14]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a representative method for aryl-aryl bond formation using the bromine atom as the reactive site.[15][16]
Objective: To synthesize a 3-aryl-(4-aminophenyl)acetic acid derivative.
Materials and Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[15]
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water)[15]
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[15]
-
Inerting: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction for 8-24 hours by TLC or LC-MS.[15]
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.[15]
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired biaryl product.
The Role of Bromine in Halogen Bonding
In the context of drug development, the bromine atom can play a direct role in molecular recognition through a phenomenon known as halogen bonding.[17][18] A halogen bond is a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen or a nitrogen in a protein's active site.[19][20] This directional interaction can contribute significantly to binding affinity and selectivity, making the strategic placement of a bromine atom a valid tactic in rational drug design.[19][21]
Part 3: Synergistic Effects and Data Summary
The true utility of this compound lies in the interplay between its functional groups. The electron-donating amino group and the electron-withdrawing bromine atom create a unique electronic environment that directs reactivity.
The strong activating and ortho-, para-directing nature of the amino group is the dominant influence. This means that for electrophilic aromatic substitution, the positions ortho to the amine (C3 and C5) and para (C6, relative to the acetic acid group) are the most activated. However, the C3 position is already occupied by bromine, and the C5 position is sterically hindered, making further substitution challenging. This leaves the C6 position as a potential site for reaction, although the primary synthetic strategies typically focus on functionalizing the existing amino and bromo groups.
| Property/Reaction | Role of Amino Group (-NH₂) | Role of Bromo Group (-Br) |
| Electronic Effect | Strong activator (+R > -I)[1] | Weak deactivator (-I > +R)[8] |
| Directing Effect (EAS) | Ortho, Para-directing[1] | Ortho, Para-directing[8] |
| Primary Reactivity | Nucleophilic substitution (e.g., Acylation)[6] | Pd-catalyzed cross-coupling[10][12] |
| Role in Drug Design | H-bond donor/acceptor, salt formation | Halogen bonding, metabolic blocker[18][19] |
| Synthetic Utility | Protection, derivatization to amides/sulfonamides | Introduction of aryl, alkyl, vinyl groups |
Conclusion
This compound is a powerful and versatile building block precisely because of the distinct and complementary roles of its amino and bromo substituents. The amino group acts as an internal activating and nucleophilic center, enabling straightforward derivatization and influencing the ring's overall reactivity. The bromine atom, in contrast, serves as a robust and reliable handle for advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery. The strategic exploitation of these two functional groups allows researchers to access a vast chemical space, building complex molecules from a simple, commercially available starting material. A thorough understanding of their individual characteristics and synergistic interplay is essential for any scientist aiming to utilize this scaffold to its full potential.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. In-Situ Bromination Enables Formal Cross-Electrophile Coupling of Alcohols with Aryl and Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. nbinno.com [nbinno.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Application of (4-Amino-3-bromophenyl)acetic Acid in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Biphenylmethylamine Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction is particularly vital in pharmaceutical and materials science for the synthesis of biaryl and substituted aromatic compounds.[4][5][6][7][8][9] (4-Amino-3-bromophenyl)acetic acid is a key building block, as its derivatives are integral to a variety of pharmacologically active molecules.[5][10][11] The strategic challenge in utilizing this substrate lies in the dual functionality of the electron-donating amino group and the electron-withdrawing carboxylic acid group, which can complicate the catalytic cycle.[12] This application note provides an in-depth guide to the successful application of this compound in Suzuki coupling reactions, detailing the reaction mechanism, providing a robust experimental protocol, and offering expert insights into overcoming common challenges.
Pillar 1: The Catalytic Cycle and Mechanistic Considerations
A fundamental understanding of the Suzuki-Miyaura coupling mechanism is paramount for troubleshooting and optimization. The catalytic cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[13][14]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species.[2][13][14] The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[2] For substrates like this compound, the electron-donating amino group can increase electron density at the carbon-bromine bond, potentially slowing this step.
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex.[2] A base is crucial for activating the boronic acid, forming a more nucleophilic borate species that facilitates this transfer.[15]
-
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, regenerating the catalytically active Pd(0) species.[13][14]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Pillar 2: Protocol & Methodology
This section provides a detailed, step-by-step protocol for the Suzuki coupling of this compound with a generic arylboronic acid. This protocol is a robust starting point and may require optimization for specific substrates.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or Pd(dppf)Cl₂, 2-3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1) or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (3.0 eq).
-
Catalyst Addition: To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[16] The absence of oxygen is critical to prevent both the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.[12]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[5]
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C) using an oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[5][12]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Diagram of the Experimental Workflow
Caption: Experimental workflow for Suzuki coupling.
Pillar 3: Field-Proven Insights & Troubleshooting
The unique functionalities of this compound present specific challenges that require careful consideration.
Data Presentation: Common Challenges and Solutions
| Challenge | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Inhibition: The amino group can coordinate with the palladium catalyst, leading to deactivation.[12] | Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can mitigate this inhibition.[17] |
| Inadequate Base: An inappropriate or insufficient amount of base can lead to inefficient transmetalation.[12] | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). K₃PO₄ is often effective for challenging couplings. | |
| Poor Solubility: The carboxylate salt formed under basic conditions may have low solubility in common organic solvents.[12] | Consider protecting the carboxylic acid as an ester (e.g., methyl ester) prior to coupling.[5] Alternatively, screen different solvent systems, including more polar aprotic solvents like DMF or the use of aqueous mixtures.[18] | |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[12][14] | Ensure thorough degassing of the reaction mixture and solvent. Maintain a positive pressure of inert gas throughout the reaction. |
| Protodeboronation | Excess Water or Prolonged Heating: This side reaction replaces the boronic acid with a hydrogen atom.[12] | Use a carefully controlled amount of water in biphasic systems. Avoid unnecessarily long reaction times and excessive temperatures. |
Expertise in Action: Catalyst and Ligand Selection
The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is a classic and often reliable choice, modern catalyst systems can offer superior performance for challenging substrates.
-
For General Use: Pd(dppf)Cl₂ is a robust and versatile catalyst, often effective in a wide range of Suzuki couplings, including those with heteroaryl boronic acids.[16][19]
-
For Challenging Substrates: Palladium acetate (Pd(OAc)₂) or pre-catalysts like those from the Buchwald-Hartwig generation (e.g., XPhos Pd G3) in combination with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can overcome issues of catalyst inhibition and facilitate the coupling of sterically hindered or electron-rich aryl bromides.[17]
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of valuable pharmaceutical intermediates. Success hinges on a clear understanding of the reaction mechanism and careful management of the challenges posed by the substrate's dual functionality. By selecting the appropriate catalyst system, optimizing reaction conditions, and implementing a robust, oxygen-free experimental setup, researchers can reliably achieve high yields of the desired biaryl products. This guide serves as a comprehensive resource to empower scientists in leveraging this critical reaction for their research and development endeavors.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. benchchem.com [benchchem.com]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of (4-Amino-3-bromophenyl)acetic acid
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic C-N Bond Formation in Pharmaceutical Scaffolds
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[3][4][5] Its significance lies in its ability to overcome the limitations of traditional methods, which often require harsh conditions and exhibit limited functional group tolerance.[1] This application note provides a detailed guide to the Buchwald-Hartwig amination of (4-Amino-3-bromophenyl)acetic acid, a substrate of interest in drug discovery due to its bifunctional nature, presenting both a handle for further diversification and a core phenylacetic acid scaffold.
The presence of a free carboxylic acid and a primary amino group on the starting material, this compound, presents unique challenges. The acidic proton of the carboxylic acid can react with the strong bases typically employed in the amination, potentially altering solubility and reactivity. Furthermore, the existing amino group could, in principle, compete in the catalytic cycle. This protocol is therefore designed to navigate these challenges, ensuring a high-yielding and selective transformation.
Mechanism of Action: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then undergoes oxidative addition to the aryl bromide. The resulting Pd(II) complex then coordinates with the amine nucleophile. Subsequent deprotonation by a base forms a palladium-amido complex, which upon reductive elimination, yields the desired C-N coupled product and regenerates the active Pd(0) catalyst, thus completing the cycle.[8][9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol details the coupling of this compound with a generic secondary amine (e.g., morpholine) as a representative example. The choice of ligand and base is critical for substrates bearing protic functional groups.
Reagents and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Starting material |
| Secondary Amine (e.g., Morpholine) | Nucleophile |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst precursor |
| BrettPhos | Ligand |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | Base |
| Anhydrous Toluene | Solvent |
| Schlenk flask or sealed vial | Reaction vessel |
| Magnetic stirrer and hotplate | For heating and stirring |
| Argon or Nitrogen supply | Inert atmosphere |
| Standard glassware for workup | Extraction and purification |
| Silica gel | For column chromatography |
Step-by-Step Methodology:
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and BrettPhos (4 mol%) to a Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the secondary amine (1.2 equiv) to the flask. Subsequently, add anhydrous, degassed toluene to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Base Addition: While stirring, add a 1.0 M solution of LiHMDS in THF (2.5 equiv) dropwise to the reaction mixture. The use of LiHMDS is recommended for its compatibility with substrates bearing protic functional groups like carboxylic acids.[8]
-
Reaction Conditions: Seal the flask or vial and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Key Considerations and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on several factors. Careful consideration of these parameters is crucial for achieving optimal results.
| Parameter | Recommendation and Rationale |
| Catalyst and Ligand | The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand is essential. BrettPhos is particularly effective for reactions involving primary amines and substrates with functional groups that can be protonated.[8] |
| Base | The choice of base is critical. While strong bases like NaOtBu are common, for substrates with acidic protons, a non-nucleophilic, strong base like LiHMDS is preferred to avoid side reactions.[8][10] Weaker bases like K₃PO₄ or Cs₂CO₃ may also be effective but might require higher temperatures or longer reaction times.[11] |
| Solvent | Anhydrous and deoxygenated solvents are mandatory to prevent catalyst deactivation. Toluene is a common choice, but other non-protic solvents like dioxane or THF can also be used.[8][12] |
| Inert Atmosphere | The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere of argon or nitrogen throughout the reaction is critical.[8] |
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, or poor quality reagents. | Ensure all reagents are pure and the solvent is anhydrous and degassed. Use a fresh batch of catalyst and ligand. Screen different bases or increase the base equivalents. |
| Formation of Side Products | Hydrodehalogenation of the starting material, or competitive reaction at the existing amino group. | Optimize the ligand-to-metal ratio. A slight excess of ligand can sometimes suppress side reactions. Ensure the reaction temperature is not excessively high. |
| Difficulty in Purification | The product may be amphoteric due to the presence of both an amino and a carboxylic acid group. | Consider protecting the carboxylic acid as an ester prior to the amination, followed by deprotection. Alternatively, specialized purification techniques like ion-exchange chromatography may be necessary. |
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination of this compound offers a powerful and versatile method for the synthesis of complex pharmaceutical intermediates. By carefully selecting the appropriate catalyst, ligand, and base, the challenges associated with this functionalized substrate can be effectively overcome. The protocol and guidelines presented in this application note provide a robust starting point for researchers in drug discovery and development, enabling the efficient construction of novel molecular architectures.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Strategic Synthesis of Novel Heterocycles from (4-Amino-3-bromophenyl)acetic Acid: A Guide for Drug Discovery and Development
Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with therapeutic potential is relentless. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. (4-Amino-3-bromophenyl)acetic acid emerges as a particularly compelling starting material for the synthesis of innovative heterocyclic systems. Its bifunctional nature, possessing a nucleophilic amino group, a reactive aryl bromide, and a carboxylic acid handle, offers a rich platform for a variety of cyclization strategies. This guide provides an in-depth exploration of synthetic routes to novel heterocycles derived from this versatile precursor, with a focus on methodologies pertinent to researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the potential applications of the resulting molecular entities.
Core Synthetic Strategies: From Amino Acid to Complex Heterocycle
The strategic placement of reactive functional groups in this compound allows for the construction of several important heterocyclic cores, including oxindoles and quinolinones. These scaffolds are prevalent in numerous biologically active compounds. This section will detail two robust synthetic pathways to access these valuable structures.
Strategy 1: Palladium-Catalyzed Intramolecular C-H Arylation for the Synthesis of 7-Bromooxindoles
The oxindole motif is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic drugs with a wide range of biological activities. A powerful and modern approach to construct the oxindole core is through palladium-catalyzed intramolecular C-H functionalization. This strategy offers high regioselectivity and functional group tolerance. The synthesis of a novel 7-bromooxindole derivative from this compound is an excellent example of this methodology.
Mechanistic Rationale:
The key transformation involves the formation of an N-aryl-α-chloroacetamide intermediate, followed by a palladium-catalyzed intramolecular C-H arylation. The palladium catalyst undergoes oxidative addition into the C-Cl bond, followed by an intramolecular C-H activation/C-C bond-forming reductive elimination cascade. The regioselectivity is often governed by steric and electronic factors, with cyclization preferentially occurring at the less hindered ortho C-H bond of the aniline ring.
Experimental Protocol: Synthesis of 7-Bromo-2-oxindole
This protocol is adapted from established methods for palladium-catalyzed oxindole synthesis from α-chloroacetanilides.[1]
Part A: Synthesis of 2-Chloro-N-(4-(carboxymethyl)-2-bromophenyl)acetamide
-
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dry DCM at 0 °C, add triethylamine (1.2 eq).
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-(4-(carboxymethyl)-2-bromophenyl)acetamide, which can be used in the next step without further purification.
-
Part B: Palladium-Catalyzed Intramolecular Cyclization to 7-Bromo-2-oxindole-5-acetic acid
-
Materials:
-
2-Chloro-N-(4-(carboxymethyl)-2-bromophenyl)acetamide
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Di-tert-butylphosphino)biphenyl
-
Triethylamine (Et3N)
-
Toluene
-
-
Procedure:
-
In a flame-dried Schlenk flask, combine 2-chloro-N-(4-(carboxymethyl)-2-bromophenyl)acetamide (1.0 eq), Pd(OAc)2 (0.05 eq), and 2-(di-tert-butylphosphino)biphenyl (0.10 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add dry, degassed toluene, followed by triethylamine (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford 7-Bromo-2-oxindole-5-acetic acid.
-
| Reagent | Molar Ratio (eq) | Purpose |
| This compound | 1.0 | Starting material |
| Chloroacetyl chloride | 1.1 | Acylating agent to form the cyclization precursor |
| Triethylamine (Part A) | 1.2 | Base to neutralize HCl byproduct |
| Pd(OAc)2 | 0.05 | Palladium catalyst precursor |
| 2-(Di-tert-butylphosphino)biphenyl | 0.10 | Ligand to stabilize the palladium catalyst |
| Triethylamine (Part B) | 2.0 | Base for the C-H activation step |
Table 1: Reagents and their roles in the synthesis of 7-Bromo-2-oxindole-5-acetic acid.
Figure 1: Workflow for the synthesis of 7-Bromo-2-oxindole-5-acetic acid.
Strategy 2: Conrad-Limpach Synthesis of 7-Bromo-4-hydroxyquinolin-2(1H)-one Derivatives
The quinolinone core is another pharmacologically significant scaffold, with many derivatives exhibiting antibacterial, anticancer, and antiviral activities.[2][3] The Conrad-Limpach synthesis is a classic and reliable method for the preparation of 4-hydroxyquinolines.[4] This approach can be adapted to utilize this compound, showcasing its versatility in constructing different heterocyclic systems.
Mechanistic Rationale:
The synthesis proceeds in two main stages. First, the aniline derivative undergoes a condensation reaction with a β-ketoester to form an enamine intermediate. In the second stage, this intermediate undergoes a thermal intramolecular cyclization. The cyclization is a 6-endo-trig process, which is generally disfavored by Baldwin's rules for nucleophilic attack. However, under high temperatures, the reaction proceeds, likely through a concerted pericyclic or a stepwise mechanism involving a zwitterionic intermediate, followed by elimination of ethanol to yield the stable 4-hydroxyquinoline product.
Experimental Protocol: Synthesis of 7-Bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-acetic acid
This protocol is a conceptual adaptation of the Conrad-Limpach synthesis for the specified starting material.
Part A: Synthesis of Ethyl 3-((4-(carboxymethyl)-2-bromophenyl)amino)but-2-enoate
-
Materials:
-
This compound
-
Ethyl acetoacetate
-
Glacial acetic acid (catalyst)
-
Toluene
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Once the theoretical amount of water is collected, cool the reaction mixture.
-
Remove the toluene under reduced pressure to obtain the crude enamine intermediate.
-
Part B: Thermal Cyclization to 7-Bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-acetic acid
-
Materials:
-
Ethyl 3-((4-(carboxymethyl)-2-bromophenyl)amino)but-2-enoate
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
-
Procedure:
-
Add the crude enamine intermediate from Part A to a high-boiling point solvent.
-
Heat the mixture to a high temperature (typically 250 °C) for 30-60 minutes.
-
Monitor the reaction for the precipitation of the product.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a low-boiling solvent like hexane to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent like DMF or by column chromatography.
-
| Reagent | Molar Ratio (eq) | Purpose |
| This compound | 1.0 | Starting material |
| Ethyl acetoacetate | 1.1 | β-ketoester for enamine formation |
| Glacial acetic acid | catalytic | Acid catalyst for the condensation reaction |
| High-boiling solvent | - | Reaction medium for high-temperature cyclization |
Table 2: Reagents and their roles in the Conrad-Limpach synthesis.
Figure 2: Mechanistic overview of the Conrad-Limpach synthesis.
Application Notes: The Pharmacological Relevance of Synthesized Heterocycles
The novel heterocyclic compounds synthesized from this compound are of significant interest to the drug discovery and development community due to the established biological activities of their parent scaffolds.
-
Oxindole Derivatives: The oxindole core is a cornerstone in medicinal chemistry.[5] Substituted oxindoles have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. The presence of the bromine atom at the 7-position and the acetic acid moiety at the 5-position of the synthesized oxindole provides handles for further chemical modifications, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.
-
Quinolinone Derivatives: Quinolones are a well-established class of antibacterial agents.[2][3] The introduction of different substituents on the quinolinone ring system can modulate their antibacterial spectrum and potency. Moreover, recent research has unveiled the potential of quinolinone derivatives as anticancer and antiviral agents.[2] The synthesized 7-bromo-4-hydroxyquinolin-2(1H)-one derivative can serve as a versatile intermediate for the development of new therapeutic agents. The bromine atom can be further functionalized via cross-coupling reactions to introduce diverse aryl or alkyl groups, while the carboxylic acid can be converted to amides or esters to explore new chemical space.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel and medicinally relevant heterocyclic compounds. This guide has provided a detailed overview of two robust synthetic strategies to access 7-bromo-substituted oxindole and quinolinone derivatives. The palladium-catalyzed C-H arylation and the Conrad-Limpach synthesis represent modern and classic approaches, respectively, that can be effectively employed to construct these important scaffolds. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers in their efforts to explore new chemical entities for drug discovery and development. The potential for further derivatization of the synthesized heterocycles opens up exciting avenues for the creation of compound libraries and the identification of new lead candidates with improved pharmacological profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (4-Amino-3-bromophenyl)acetic acid via Pre-Column Derivatization with Dansyl Chloride
Introduction
(4-Amino-3-bromophenyl)acetic acid is a synthetic compound of interest in pharmaceutical research and development, often utilized as a building block in the synthesis of more complex molecules. Accurate and sensitive quantification of this compound is critical for process monitoring, quality control, and pharmacokinetic studies. However, its native structure lacks a strong chromophore or fluorophore, leading to poor sensitivity with common High-Performance Liquid Chromatography (HPLC) detectors such as UV-Vis.[1] To overcome this analytical challenge, a pre-column derivatization strategy is employed to attach a labeling agent to the analyte, thereby enhancing its detectability.[1]
This application note provides a comprehensive, step-by-step protocol for the derivatization of this compound using 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride). This method, known as dansylation, targets the primary amino group of the analyte to form a highly stable and intensely fluorescent N-dansyl-sulfonamide adduct.[1][2] This derivatization not only enables highly sensitive fluorescence detection in the picomole to femtomole range but also increases the hydrophobicity of the analyte, which improves its retention and separation on reversed-phase HPLC columns.[1][2]
Scientific Principles of Dansylation
The derivatization of this compound with Dansyl Chloride is a nucleophilic substitution reaction. The reaction is conducted under alkaline conditions (pH 9.5-10.5) to ensure that the primary amino group on the phenyl ring is in its unprotonated, nucleophilic state.[1] The highly electrophilic sulfonyl chloride group of Dansyl Chloride is then readily attacked by the amine, leading to the formation of a stable sulfonamide bond and the release of hydrochloric acid (HCl). The alkaline buffer is crucial for neutralizing the HCl produced, thereby driving the reaction to completion.[1][2]
The resulting dansylated derivative exhibits strong fluorescence, with an excitation maximum typically around 337 nm and an emission maximum around 492 nm, allowing for highly sensitive detection.
Experimental Workflow Overview
The overall analytical process involves sample preparation, a controlled derivatization reaction with Dansyl Chloride, quenching of the excess reagent to prevent side reactions, and finally, instrumental analysis by reversed-phase HPLC with fluorescence detection.
References
Introduction: The Strategic Importance of (4-Amino-3-bromophenyl)acetic acid
An In-Depth Guide to Protecting Group Strategies for (4-Amino-3-bromophenyl)acetic acid
This compound is a valuable bifunctional building block in medicinal chemistry and drug development. Its structure, featuring a nucleophilic aniline, an acidic carboxylic acid, and a site for cross-coupling (the aryl bromide), allows for diverse synthetic modifications. However, the simultaneous presence of a reactive amine and a carboxylic acid necessitates a carefully planned protecting group strategy to achieve selective transformations at other parts of the molecule. Unwanted side reactions, such as self-amidation or interference with base- or acid-sensitive reagents, can be prevented by temporarily masking these functional groups.
This application note provides a comprehensive guide to the orthogonal protection of the amino and carboxylic acid functionalities of this compound. We will explore field-proven protecting groups, detail the causality behind their selection, and provide step-by-step protocols for their installation and selective removal. The core principle discussed is orthogonal protection , a strategy that allows for the deprotection of one functional group under specific conditions without affecting the other, enabling precise and controlled multi-step synthesis.[1][2][3]
Part 1: Protection of the 4-Amino Group
The aniline moiety in the target molecule is nucleophilic and susceptible to oxidation. Its protection is crucial before performing reactions such as esterification of the carboxylic acid or subsequent palladium-catalyzed cross-coupling reactions at the bromide position.
Recommended Protecting Group: tert-Butoxycarbonyl (Boc)
The tert-butoxycarbonyl (Boc) group is the most widely recommended protecting group for the amino function in this context.[4] Its widespread use stems from several key advantages:
-
Ease of Introduction: It can be readily installed under relatively mild basic conditions using di-tert-butyl dicarbonate (Boc₂O).[4]
-
Robust Stability: The resulting N-Boc carbamate is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and conditions for many coupling reactions.[5]
-
Facile Cleavage: The Boc group is easily removed under anhydrous acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which generates volatile byproducts (isobutylene and CO₂).[4][6][7]
The electron-withdrawing nature of the bromine atom on the aniline ring slightly decreases its nucleophilicity, but the protection reaction still proceeds efficiently.
Experimental Protocol 1: N-Boc Protection
This protocol describes the protection of the amino group of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.5 equiv.) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise to the stirring solution at room temperature.[4]
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully acidify the mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can be purified further by column chromatography if necessary.
Part 2: Protection of the Carboxylic Acid Group
The carboxylic acid proton is acidic and will interfere with any base-catalyzed reactions or react with organometallic reagents. Protection is typically achieved by converting it into an ester.[8][9] The choice of ester is critical for establishing an orthogonal strategy.
Recommended Protecting Groups: Esters
-
Strategy: These simple alkyl esters are stable to the acidic conditions used for Boc deprotection, making them an excellent choice for an orthogonal scheme.[10]
-
Installation: Formed via Fischer esterification using methanol or ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl).
-
Deprotection: Cleaved by base-catalyzed hydrolysis (saponification) using reagents like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[11][12]
-
Strategy: The benzyl ester offers another orthogonal option. It is stable to both the acidic conditions for Boc removal and the basic conditions used for methyl/ethyl ester cleavage.
-
Installation: Can be installed using benzyl bromide in the presence of a base like cesium carbonate.
-
Deprotection: Uniquely cleaved by hydrogenolysis (catalytic hydrogenation with H₂ over a palladium catalyst), a mild and neutral condition.[10]
Experimental Protocol 2: Methyl Esterification
This protocol details the protection of the carboxylic acid group of N-Boc-(4-Amino-3-bromophenyl)acetic acid.
Materials:
-
N-Boc-(4-Amino-3-bromophenyl)acetic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve N-Boc-(4-Amino-3-bromophenyl)acetic acid (1.0 equiv.) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. A similar procedure is often used for phenylacetic acids.[13]
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Redissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the doubly protected product.
Part 3: Orthogonal Deprotection Strategies
The true power of this approach lies in the ability to selectively remove one protecting group while the other remains intact. This allows for sequential modification of the amine and carboxylic acid functionalities.[1][14]
Summary of Orthogonal Protecting Group Pairs
| Functional Group | Protecting Group | Protection Reagents | Deprotection Conditions | Stability |
| Amino | Boc (tert-butoxycarbonyl) | Boc₂O, Base (NaHCO₃, TEA) | Strong Acid (TFA, HCl)[6][15] | Stable to base, nucleophiles, hydrogenolysis |
| Carboxylic Acid | Me (Methyl Ester) | MeOH, Acid Catalyst (H₂SO₄) | Base (LiOH, NaOH)[11] | Stable to acid, hydrogenolysis |
| Carboxylic Acid | Bn (Benzyl Ester) | Benzyl Bromide, Base (Cs₂CO₃) | H₂, Pd/C (Hydrogenolysis)[10] | Stable to acid and base |
Experimental Protocol 3: Selective Boc Deprotection (Amine Unmasking)
This protocol describes the removal of the Boc group while leaving the methyl ester intact.
Materials:
-
Methyl N-Boc-(4-Amino-3-bromophenyl)acetate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the doubly protected starting material (1.0 equiv.) in anhydrous DCM (approx. 0.1 M solution).
-
Add trifluoroacetic acid (10-20 equiv., or a 25-50% v/v solution of TFA in DCM) to the solution at room temperature.[16]
-
Stir the reaction for 1-4 hours. Monitor by TLC for the disappearance of the starting material.[17]
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the amine-deprotected product.
Experimental Protocol 4: Selective Methyl Ester Deprotection (Acid Unmasking)
This protocol describes the saponification of the methyl ester while the N-Boc group remains.
Materials:
-
Methyl N-Boc-(4-Amino-3-bromophenyl)acetate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the doubly protected starting material (1.0 equiv.) in a 3:1:1 mixture of THF:MeOH:Water.
-
Add lithium hydroxide monohydrate (2.0-3.0 equiv.) and stir the mixture at room temperature.[12]
-
Monitor the reaction by TLC. The hydrolysis is typically complete within 2-6 hours.
-
Once the starting material is consumed, remove the organic solvents (THF, MeOH) under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH ~3 using 1 M HCl. A precipitate of the product should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid-deprotected product.
Conclusion
The successful synthesis of complex derivatives from this compound is critically dependent on a robust and logical protecting group strategy. The combination of an acid-labile Boc group for the amine and a base-labile methyl ester for the carboxylic acid provides a reliable and highly effective orthogonal protection scheme. This approach grants chemists precise control over the synthetic sequence, allowing for the selective unmasking and reaction of each functional group. By following the principles and protocols outlined in this guide, researchers can confidently utilize this versatile building block to its full potential in the development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Protection and deprotection of carboxylic acid | PPTX [slideshare.net]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. synarchive.com [synarchive.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging (4-Amino-3-bromophenyl)acetic Acid in Solid-Phase Synthesis for Novel Peptide and Scaffold Design
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of drug discovery and materials science, the ability to construct complex molecules with high precision is paramount. (4-Amino-3-bromophenyl)acetic acid emerges as a uniquely valuable building block for solid-phase synthesis. Its structure is strategically trifunctional: the amino and carboxylic acid moieties allow for its seamless integration into peptide backbones using standard synthesis protocols, while the chemically stable bromine atom on the phenyl ring serves as a versatile synthetic handle.[1]
This dual functionality opens avenues for sophisticated molecular engineering. Researchers can first assemble a linear peptide or small molecule scaffold on a solid support and then, in a subsequent step, leverage the bromo- group for post-synthetic modifications. This approach is instrumental for creating novel peptidomimetics, introducing conformational constraints through cyclization, or attaching reporter tags and other functional moieties via metal-catalyzed cross-coupling reactions.[1] This guide provides the foundational principles and detailed protocols for effectively utilizing this compound in solid-phase peptide synthesis (SPPS).
The Cornerstone: Orthogonal Protection Strategy
Successful solid-phase synthesis hinges on the concept of orthogonality, wherein different protecting groups on a molecule can be removed under distinct chemical conditions without affecting one another.[2][3][4] this compound is perfectly suited for a multi-orthogonal strategy, most commonly the Fmoc/tBu approach.[3][5]
The core principle involves:
-
Temporary α-Amino Protection: The primary amino group is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is removed at the start of each coupling cycle with a mild base, typically piperidine.[5][6]
-
Semi-Permanent Side-Chain Protection: Reactive side chains of other amino acids in the sequence (e.g., Lys, Asp, Tyr) are protected with acid-labile groups like tert-butyloxycarbonyl (Boc) or trityl (Trt). These remain intact during the basic Fmoc deprotection but are removed during the final acid-catalyzed cleavage from the resin.[7][8]
-
Stable Synthetic Handle: The carbon-bromine (C-Br) bond is robust and stable to both the basic conditions of Fmoc removal and the strong acidic conditions of final cleavage. This ensures the bromine atom remains available for post-synthetic modification either on-resin or after the peptide has been cleaved and purified.
References
- 1. nbinno.com [nbinno.com]
- 2. jocpr.com [jocpr.com]
- 3. biosynth.com [biosynth.com]
- 4. scispace.com [scispace.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of (4-Amino-3-bromophenyl)acetic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Scaffolding
In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutic agents. (4-Amino-3-bromophenyl)acetic acid, a disubstituted phenylacetic acid derivative, has emerged as a scaffold of significant interest. Its unique structural features—a reactive carboxylic acid, a nucleophilic aniline, and a strategically placed bromine atom—offer a trifecta of opportunities for molecular elaboration and optimization of drug-like properties. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and a rationale for its use in contemporary drug discovery.
The presence of the 4-amino and 3-bromo substituents on the phenylacetic acid core imparts a distinct electronic and steric profile. The amino group can serve as a key hydrogen bond donor or as a point of attachment for further chemical modification, while the bromine atom can act as a handle for cross-coupling reactions or can modulate the compound's lipophilicity and metabolic stability. This strategic substitution pattern makes it a valuable precursor for a diverse array of heterocyclic and acyclic compounds with potential therapeutic applications.
Core Applications in Medicinal Chemistry
The utility of this compound spans several therapeutic areas, primarily leveraging its potential to serve as a cornerstone in the synthesis of enzyme inhibitors and other targeted therapies.
A Versatile Precursor for Bioactive Benzimidazoles
One of the most compelling applications of this compound lies in its role as a precursor for the synthesis of substituted benzimidazoles. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, found in a wide range of approved drugs with diverse biological activities, including antiviral, antifungal, and anticancer properties. The ortho-diamine functionality, which can be readily derived from the 4-amino group, is key to the construction of the benzimidazole ring system.
The general synthetic strategy involves the cyclocondensation of an ortho-phenylenediamine with an aldehyde or a carboxylic acid derivative. In the context of this compound, the amino group can be further functionalized or the aromatic ring can be nitrated and subsequently reduced to generate the required ortho-diamine. The acetic acid side chain can be incorporated into the final molecule or serve as a handle for further derivatization.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a reliable method for the synthesis of the title compound, starting from the more readily available 4-acetamido-3-bromophenylacetic acid. The deprotection of the acetamido group is a critical step to unmask the reactive amino functionality.
Materials:
-
4-acetamido-3-bromophenylacetic acid
-
6 N Hydrochloric acid
-
Sodium hydroxide solution
-
Glacial acetic acid
-
Water (deionized)
-
Heating mantle with stirrer
-
Round bottom flask
-
Condenser
-
Beakers
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a round bottom flask equipped with a magnetic stirrer and a condenser, suspend 30.5 g (0.112 mole) of 4-acetamido-3-bromophenylacetic acid in 100 ml of 6 N hydrochloric acid.
-
Heating and Dissolution: Heat the mixture to 100°C with continuous stirring. Continue heating until a clear solution is formed.
-
Reaction: Maintain the reaction temperature at 110°C for one hour.
-
Cooling and Neutralization: After one hour, cool the reaction mixture to room temperature. Carefully render the solution alkaline by the dropwise addition of a sodium hydroxide solution.
-
Precipitation: Acidify the alkaline solution with glacial acetic acid. A flocculent precipitate of this compound will form.
-
Isolation and Purification: Isolate the precipitate by suction filtration using a Büchner funnel. Wash the collected solid with copious amounts of water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven to obtain this compound.
Expected Yield and Purity: This procedure typically yields approximately 23.5 g (91.4% of theory) of this compound with a melting point of 139-140°C.[1]
Protocol 2: Synthesis of a Substituted Benzimidazole Derivative
This protocol provides a general framework for the synthesis of a benzimidazole derivative from an ortho-phenylenediamine, which can be prepared from this compound. This example utilizes a condensation reaction with an aromatic aldehyde.
Materials:
-
An ortho-phenylenediamine derivative (synthesized from this compound)
-
An aromatic aldehyde
-
Ethanol or another suitable solvent
-
Catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid)
-
Heating mantle with stirrer
-
Round bottom flask
-
Condenser
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round bottom flask, dissolve the ortho-phenylenediamine derivative (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.
-
Reaction: Reflux the mixture for several hours, monitoring the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired benzimidazole derivative.
Data Presentation
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Applications |
| This compound | C₈H₈BrNO₂ | 230.06 | 139-140 | Precursor for bioactive heterocycles |
Visualizing the Synthetic Pathway
The following diagram illustrates a plausible synthetic pathway for the utilization of this compound in the synthesis of a benzimidazole derivative.
Caption: Synthetic pathway from this compound to a substituted benzimidazole.
Causality and Experimental Choices
The choice of this compound as a starting material is dictated by the desired substitution pattern in the final product. The 3-bromo substituent can be retained to modulate the pharmacological properties of the target molecule or can be further functionalized via cross-coupling reactions to introduce additional diversity. The 4-amino group is strategically positioned to facilitate the formation of key heterocyclic rings, such as benzimidazoles.
The protocols provided are based on established and robust chemical transformations. The acidic hydrolysis in Protocol 1 is a standard method for the deprotection of acetamides. The choice of 6 N HCl and elevated temperature ensures complete and efficient removal of the protecting group. In Protocol 2, the use of a catalytic amount of acid is crucial to promote the condensation reaction between the diamine and the aldehyde, leading to the formation of the benzimidazole ring.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating. The progress of each reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC). The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by determining the melting point. These characterization data should be compared with literature values where available to ensure the integrity of the synthesized materials.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in medicinal chemistry. Its unique combination of functional groups provides a powerful platform for the synthesis of a wide range of biologically active molecules. The application of this scaffold in the construction of substituted benzimidazoles is a particularly promising avenue for the discovery of novel therapeutic agents. As our understanding of disease biology continues to evolve, the strategic use of well-designed building blocks like this compound will be crucial in the development of the next generation of targeted therapies.
References
Application Notes and Protocols: (4-Amino-3-bromophenyl)acetic acid as a Versatile Precursor for the Synthesis of Novel API Candidates
Introduction: Strategic Value of (4-Amino-3-bromophenyl)acetic acid in Drug Discovery
This compound is a highly functionalized aromatic compound that serves as a strategic building block in the synthesis of active pharmaceutical ingredients (APIs). Its unique trifunctional structure—comprising a primary aromatic amine, a bromine atom, and a carboxylic acid moiety—offers medicinal chemists a versatile scaffold for constructing complex molecular architectures. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it an ideal precursor for generating novel API candidates, particularly in the realm of non-steroidal anti-inflammatory drugs (NSAIDs).
The primary amine can be readily acylated or participate in cyclization reactions, the carboxylic acid is a key pharmacophore for many enzyme inhibitors, and the bromine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of additional molecular complexity. This document provides a detailed guide for researchers, outlining a proposed synthetic pathway for a novel NSAID candidate, an isomer of Bromfenac, utilizing this compound as the starting material.
Featured Application: Proposed Synthesis of "iso-Bromfenac"
This section details a proposed multi-step synthesis of 2-(4-amino-3-(4-bromobenzoyl)phenyl)acetic acid, a structural isomer of the potent NSAID Bromfenac. This proposed pathway leverages established synthetic methodologies, including intramolecular Friedel-Crafts acylation to form a key indolinone intermediate, followed by a base-catalyzed ring-opening to yield the final target molecule.
Overall Synthetic Scheme
The proposed synthesis is a three-step process starting from this compound. The workflow involves protection of the amine, cyclization to an indolinone core, and subsequent hydrolysis to yield the final API candidate.
Caption: Proposed synthetic workflow for "iso-Bromfenac".
Part 1: Synthesis of this compound
The starting material can be synthesized from its N-acetylated precursor, (4-Acetamido-3-bromophenyl)acetic acid, via acid-catalyzed hydrolysis.[1]
Protocol 1: Synthesis of this compound
Materials:
-
(4-Acetamido-3-bromophenyl)acetic acid
-
6 N Hydrochloric acid
-
Sodium hydroxide solution
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 30.5 g (0.112 mol) of (4-acetamido-3-bromophenyl)acetic acid in 100 ml of 6 N hydrochloric acid.
-
Heat the mixture to 100°C with stirring until a clear solution is formed.
-
Maintain the reaction temperature at 110°C for one hour.
-
Cool the reaction mixture to room temperature.
-
Carefully render the solution alkaline by the addition of a sodium hydroxide solution.
-
Acidify the mixture with glacial acetic acid to precipitate the product.
-
Collect the resulting flocculent precipitate by suction filtration.
-
Wash the precipitate with cold deionized water and dry under vacuum to yield this compound.[1]
Expected Yield and Purity: This procedure is reported to yield approximately 23.5 g (91.4% of theory) of this compound with a melting point of 139-140°C.[1]
Part 2: Proposed Synthesis of "iso-Bromfenac"
The following protocols outline a plausible, though not yet experimentally validated, synthetic route to the target API candidate. Each step is based on well-established organic transformations commonly employed in pharmaceutical synthesis.
Protocol 2: N-Acetylation of this compound
Rationale: Protection of the primary amine as an acetamide is a crucial first step to prevent its interference in the subsequent Friedel-Crafts acylation reactions. The acetyl group can be readily removed during the final hydrolysis step.
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane
Procedure:
-
Suspend this compound (1 eq) in dichloromethane in a round-bottom flask.
-
Cool the mixture in an ice bath and add acetic anhydride (1.2 eq) dropwise with stirring.
-
Add triethylamine (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-Acetamido-3-bromophenyl)acetic acid.
Protocol 3: Intramolecular Friedel-Crafts Acylation to form 6-Bromo-1-acetylindolin-2-one
Rationale: This key step involves the formation of the indolinone ring system. The carboxylic acid is first converted to a more reactive acyl chloride, which then undergoes an intramolecular Friedel-Crafts acylation.
Materials:
-
(4-Acetamido-3-bromophenyl)acetic acid
-
Thionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend (4-Acetamido-3-bromophenyl)acetic acid (1 eq) in anhydrous dichloromethane.
-
Add thionyl chloride (1.5 eq) dropwise at room temperature and then reflux the mixture for 2 hours to form the acyl chloride.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.5 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Quench the reaction by slowly pouring it onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 6-Bromo-1-acetylindolin-2-one.
Protocol 4: Friedel-Crafts Acylation with 4-Bromobenzoyl chloride
Rationale: This step introduces the 4-bromobenzoyl group onto the indolinone scaffold. This is a standard Friedel-Crafts acylation reaction, similar to those described in Bromfenac synthesis patents.[2][3]
Materials:
-
6-Bromo-1-acetylindolin-2-one
-
4-Bromobenzoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 6-Bromo-1-acetylindolin-2-one (1 eq) and 4-Bromobenzoyl chloride (1.2 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0°C.
-
Add anhydrous aluminum chloride (1.5 eq) portion-wise, keeping the temperature below 5°C.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 12-16 hours.
-
Quench the reaction by slowly adding it to a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield 6-Bromo-1-acetyl-5-(4-bromobenzoyl)indolin-2-one.
Protocol 5: Base-Catalyzed Hydrolysis to "iso-Bromfenac"
Rationale: The final step involves the hydrolysis of the indolinone ring and the deprotection of the acetyl group. This ring-opening reaction is a known method for synthesizing phenylacetic acid derivatives from indolinone precursors, as seen in the synthesis of Bromfenac.[2]
Materials:
-
6-Bromo-1-acetyl-5-(4-bromobenzoyl)indolin-2-one
-
Sodium hydroxide solution (e.g., 3N)
-
Hydrochloric acid (for acidification)
-
Ethanol or Methanol (as co-solvent)
Procedure:
-
Suspend the indolinone intermediate (1 eq) in a mixture of a monohydric alcohol (e.g., ethanol) and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux (approximately 90-110°C) and maintain for 3-5 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter if necessary.
-
Acidify the filtrate with hydrochloric acid to a pH of 3-4 to precipitate the final product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final API candidate, 2-(4-amino-3-(4-bromobenzoyl)phenyl)acetic acid.
Data Summary and Expected Outcomes
The following table summarizes the key transformations and expected outcomes for this proposed synthesis.
| Step | Transformation | Key Reagents | Expected Product | Potential Yield Range (%) |
| 1 | N-Acetylation | Acetic anhydride, Triethylamine | (4-Acetamido-3-bromophenyl)acetic acid | 90-95 |
| 2 | Intramolecular Acylation | Thionyl chloride, AlCl₃ | 6-Bromo-1-acetylindolin-2-one | 60-70 |
| 3 | Friedel-Crafts Acylation | 4-Bromobenzoyl chloride, AlCl₃ | 6-Bromo-1-acetyl-5-(4-bromobenzoyl)indolin-2-one | 50-65 |
| 4 | Hydrolysis | NaOH (aq) | 2-(4-amino-3-(4-bromobenzoyl)phenyl)acetic acid | 80-90 |
Visualization of Key Transformations
Formation of the Indolinone Core
Caption: Key transformation for forming the indolinone intermediate.
Final Ring-Opening Hydrolysis
Caption: Logical flow of the final hydrolysis and deprotection step.
Conclusion and Future Directions
This compound is a precursor with significant potential for the synthesis of novel API candidates. The proposed synthesis of "iso-Bromfenac" provides a scientifically grounded pathway for researchers to explore new chemical entities in the NSAID class. The outlined protocols, based on established and reliable chemical transformations, offer a clear roadmap for the synthesis and subsequent pharmacological evaluation of this and other related molecules. Further work should focus on the experimental validation of this proposed route, optimization of reaction conditions, and thorough characterization of the final compound and its biological activity.
References
- 1. CN111196770A - Simple preparation method of bromfenac sodium - Google Patents [patents.google.com]
- 2. CN106957237B - A method of synthesis bromfenac sodium - Google Patents [patents.google.com]
- 3. CN106957237A - A kind of method for synthesizing bromfenac sodium - Google Patents [patents.google.com]
Application Notes and Protocols: Enzymatic Reactions Involving Derivatives of (4-Amino-3-bromophenyl)acetic acid
Introduction: The Strategic Value of (4-Amino-3-bromophenyl)acetic Acid Derivatives in Biocatalysis
This compound and its derivatives represent a class of molecules with significant potential in pharmaceutical and agrochemical research. The presence of three distinct functional groups—a carboxylic acid, an aromatic amine, and a halogen—on a phenylacetic acid scaffold provides multiple handles for enzymatic modification. This multi-functionality opens avenues for creating diverse molecular libraries, improving pharmacokinetic properties, and developing novel biocatalytic manufacturing processes.
Enzymatic catalysis offers a powerful alternative to traditional chemical synthesis, providing unparalleled specificity, milder reaction conditions, and a greener chemical footprint. For a molecule like this compound, enzymes can target a specific functional group while leaving others untouched—a feat that often requires complex protection and deprotection steps in classical chemistry.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on key enzymatic reactions applicable to this compound derivatives. The protocols are built upon established principles of biocatalysis, drawing from data on structurally analogous compounds to provide robust starting points for experimentation. We will explore lipase-catalyzed transformations of the carboxylic acid group, N-acetylation of the amino group, and cytochrome P450-mediated metabolism of the aromatic ring.
Section 1: Lipase-Catalyzed Esterification and Amidation
Expertise & Experience: Lipases are versatile hydrolases that can function in reverse in non-aqueous environments to catalyze the formation of ester and amide bonds.[1][2] This "promiscuous" activity is widely exploited in pharmaceutical synthesis for creating prodrugs, modifying solubility, and generating novel chemical entities.[3] Candida antarctica Lipase B (CALB) is particularly renowned for its broad substrate scope and high stability in organic solvents, making it an excellent candidate for reactions involving functionalized phenylacetic acids.[4]
The choice of solvent is critical; it must solubilize the substrates while maintaining the enzyme's catalytic conformation. Temperature and enzyme-to-substrate ratio are also key parameters that require optimization to achieve high conversion rates.[3][4]
Application: Prodrug Synthesis and Library Generation
Lipase-catalyzed esterification or amidation of the carboxylic acid moiety of this compound can be used to synthesize a library of derivatives with modified physicochemical properties, such as lipophilicity and membrane permeability.
Protocol 1: CALB-Catalyzed Synthesis of Ethyl (4-Amino-3-bromophenyl)acetate
This protocol details the esterification of this compound with ethanol.
Materials:
-
This compound
-
Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435
-
Anhydrous Ethanol (as solvent and nucleophile)
-
Molecular sieves (3Å), activated
-
Reaction vessel (e.g., 25 mL sealed glass vial)
-
Orbital shaker with temperature control
-
HPLC with a suitable chiral or reverse-phase column for analysis
Methodology:
-
Preparation: To a 25 mL glass vial, add this compound (e.g., 100 mg, 1 equivalent).
-
Solvent/Substrate Addition: Add 10 mL of anhydrous ethanol. The ethanol serves as both the solvent and the acyl acceptor. Ensure the substrate is fully dissolved.
-
Enzyme Addition: Add immobilized CALB. An enzyme/substrate (E/S) ratio of 5% (w/w) is a robust starting point.[4] For 100 mg of substrate, this would be 5 mg of immobilized enzyme.
-
Water Removal: Add a small amount of activated molecular sieves to scavenge water produced during the esterification, which can inhibit the reaction equilibrium.
-
Reaction Incubation: Seal the vial and place it in an orbital shaker set to 200 rpm and 35°C. A temperature of 35°C often provides a good balance between reaction rate and enzyme stability.[4]
-
Monitoring: At regular intervals (e.g., 4, 8, 12, 24 hours), take a small aliquot of the reaction mixture. Filter out the enzyme and dilute the sample appropriately for HPLC analysis to monitor the conversion of the starting material to the ethyl ester product.
-
Termination and Work-up: Once the reaction reaches the desired conversion, filter to remove the enzyme (which can be washed and potentially reused). The solvent can be removed under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Data Summary Table:
| Parameter | Recommended Starting Condition | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) | Broad substrate scope, high stability in organic media.[4] |
| Substrate Conc. | 10 mg/mL | Balances solubility and reaction efficiency. |
| Nucleophile | Ethanol (used as solvent) | Readily available, favorable kinetics.[4] |
| Temperature | 35°C | Optimal for balancing enzyme activity and stability.[4] |
| E/S Ratio (w/w) | 5% | Cost-effective and efficient for good conversion.[4] |
| Solvent | Anhydrous Ethanol | Serves as both solvent and reactant. |
| Agitation | 200 rpm | Ensures adequate mixing and reduces mass transfer limitations. |
Workflow Diagram:
Caption: Workflow for lipase-catalyzed esterification.
Section 2: N-Acetylation of the Aromatic Amine
Expertise & Experience: N-acetylation is a critical Phase II metabolic reaction that detoxifies many xenobiotics containing aromatic amine groups.[5][6] This reaction is catalyzed by N-acetyltransferases (NATs), which use acetyl coenzyme A (AcCoA) as the acetyl group donor.[7] The reaction follows a ping-pong bi-bi mechanism where the enzyme is first acetylated by AcCoA and then transfers the acetyl group to the amine substrate.[7] Human NAT1 is an enzyme known to acetylate a wide range of aromatic amines and would be the enzyme of choice for in vitro studies with this compound.[5][7]
Application: In Vitro Metabolism and Detoxification Studies
This protocol allows researchers to determine if this compound is a substrate for N-acetylation, a key step in predicting its metabolic fate and potential toxicity.
Protocol 2: In Vitro N-Acetylation using Human NAT1
This protocol describes a method to assess the N-acetylation of the target compound using a recombinant human NAT1 enzyme preparation.
Materials:
-
This compound
-
Recombinant human N-acetyltransferase 1 (NAT1)
-
Acetyl Coenzyme A (AcCoA) solution
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Acetonitrile (HPLC grade)
-
Trichloroacetic acid (TCA) for reaction quenching
-
Microcentrifuge tubes and a temperature-controlled incubator
-
LC-MS/MS for sensitive product detection
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 100 µL:
-
70 µL of Tris-HCl buffer (50 mM, pH 7.5) containing 1 mM DTT.
-
10 µL of recombinant human NAT1 enzyme (final concentration e.g., 5-10 µg/mL).
-
10 µL of this compound solution (dissolved in a minimal amount of DMSO and diluted in buffer; final concentration 100 µM).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation: Start the reaction by adding 10 µL of AcCoA solution (final concentration 200 µM).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15, 30, 60 minutes). A time-course experiment is recommended for initial characterization.
-
Termination: Stop the reaction by adding 20 µL of 10% (w/v) Trichloroacetic acid (TCA). This will precipitate the enzyme.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze by LC-MS/MS to detect and quantify the formation of N-acetyl-(4-amino-3-bromophenyl)acetic acid. A control reaction without AcCoA should be run in parallel to account for any non-enzymatic activity.
Data Summary Table:
| Parameter | Recommended Starting Condition | Rationale |
| Enzyme | Recombinant Human NAT1 | Key enzyme for aromatic amine acetylation.[5] |
| Substrate Conc. | 100 µM | A common concentration for in vitro metabolism assays. |
| Cofactor | Acetyl Coenzyme A (AcCoA), 200 µM | Essential acetyl group donor for NAT enzymes.[7] |
| Buffer | 50 mM Tris-HCl, pH 7.5, 1 mM DTT | Maintains physiological pH and enzyme stability. |
| Temperature | 37°C | Physiological temperature for optimal enzyme activity. |
| Incubation Time | 15-60 minutes | Allows for detection of initial reaction rates. |
| Analysis Method | LC-MS/MS | Provides high sensitivity and specificity for metabolite detection. |
Logical Relationship Diagram:
Caption: Ping-pong mechanism of NAT1-catalyzed N-acetylation.
Section 3: Cytochrome P450-Mediated Oxidative Metabolism
Expertise & Experience: Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics, including drugs.[8][9][10] They catalyze a wide range of oxidative reactions, such as aromatic hydroxylation, N-dealkylation, and dehalogenation.[8][9] For a substrate like this compound, CYP enzymes, particularly those in families 1, 2, and 3, could potentially hydroxylate the aromatic ring or even catalyze oxidative dehalogenation.[11]
Application: Metabolic Stability and Metabolite Identification
Determining the metabolic stability of a compound in the presence of liver microsomes (a source rich in CYP enzymes) is a standard assay in early drug discovery. It helps predict the in vivo half-life of a drug and identifies potential metabolites that could be active or toxic.
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol provides a framework for assessing the susceptibility of this compound to CYP-mediated metabolism.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH solution.
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS analysis)
-
96-well plates and a temperature-controlled plate shaker
-
LC-MS/MS for analysis
Methodology:
-
Reaction Setup: In a 96-well plate, prepare the incubation mixtures. For each time point (e.g., 0, 5, 15, 30, 60 minutes):
-
Add phosphate buffer (100 mM, pH 7.4).
-
Add Human Liver Microsomes (final protein concentration 0.5 mg/mL).
-
Add this compound (final concentration 1 µM).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes in a shaking incubator.
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system should be run as a negative control to assess non-CYP-mediated degradation.
-
Incubation and Sampling: Incubate the plate at 37°C with shaking. At each designated time point, quench the reaction in the corresponding wells by adding two volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: After the final time point, seal the plate, vortex, and centrifuge at 4,000 x g for 20 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis. Use LC-MS/MS to quantify the remaining amount of the parent compound at each time point. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Analysis and Interpretation:
The percentage of the parent compound remaining is plotted against time. The slope of the natural log of this plot gives the rate constant (k), and the half-life is calculated as t½ = 0.693/k. This data provides a quantitative measure of the compound's metabolic stability.
Experimental Workflow Diagram:
Caption: Workflow for metabolic stability assay.
References
- 1. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. N-acetylation of aromatic amines: implication for skin and immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] N-acetylation of aromatic amines: implication for skin and immune cells. | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant [frontiersin.org]
- 8. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Amino-3-bromophenyl)acetic acid
Introduction
(4-Amino-3-bromophenyl)acetic acid is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates. However, its preparation via electrophilic aromatic substitution on 4-aminophenylacetic acid is often plagued by challenges, most notably low yields and the formation of difficult-to-separate isomeric byproducts. This guide provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to help researchers overcome these common hurdles. Our approach is grounded in mechanistic principles to empower scientists not just to follow steps, but to make informed decisions to improve reaction outcomes.
Understanding the Core Synthesis Challenge: Direct Bromination
The primary route to this compound involves the direct bromination of 4-aminophenylacetic acid. The core challenge arises from the powerful activating and ortho-, para-directing nature of the amino (-NH₂) group, which makes the aromatic ring highly susceptible to electrophilic attack. While the amino group directs incoming electrophiles to its ortho and para positions, the para position is already occupied by the acetic acid group. This leaves the two ortho positions (C3 and C5) as the primary sites for bromination.
The carboxymethyl group (-CH₂COOH) is a weak deactivator and meta-director. However, its influence is largely overridden by the strongly activating amino group. This electronic conflict and high reactivity can lead to several problems, including over-bromination and lack of regioselectivity.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is extremely low, with a significant amount of starting material remaining. What's going wrong?
Answer: Low conversion is typically a sign of insufficient electrophilicity of the brominating agent or suboptimal reaction conditions. The starting material, 4-aminophenylacetic acid, can exist as a zwitterion, which can complicate its solubility and reactivity.
Potential Causes & Solutions:
-
Insufficient Activation of Bromine: Molecular bromine (Br₂) itself may not be a strong enough electrophile, especially at low temperatures.[1][2] Lewis acid catalysts like FeBr₃ are often used to polarize the Br-Br bond, creating a more potent electrophilic species ("Br⁺").[1][3]
-
Troubleshooting Step: Ensure your Lewis acid catalyst is anhydrous and active. If using Br₂, consider adding a catalytic amount of FeBr₃.
-
-
Choice of Brominating Agent: For highly activated rings, a milder brominating agent is often preferred to control the reaction. N-Bromosuccinimide (NBS) is an excellent alternative to Br₂ as it provides a slow, controlled release of electrophilic bromine, minimizing side reactions.[4][5][6]
-
Solvent Effects: The reaction's success is highly dependent on the solvent.
-
Polar Protic Solvents (e.g., Acetic Acid, Ethanol): These can solvate the ions and facilitate the reaction. Acetic acid is a common choice as it can help activate NBS and solubilize the starting material.
-
Non-polar Solvents (e.g., Dichloromethane, CCl₄): These are less ideal for the substrate but may be required for certain brominating agents.
-
Troubleshooting Step: If using NBS, glacial acetic acid is a well-documented solvent. A study on a similar substrate, 4-acetamidophenylacetic acid, successfully used glacial acetic acid for bromination.[7]
-
Q2: I'm getting multiple products. How can I improve the regioselectivity and avoid di-bromination?
Answer: This is the most common problem. The powerful -NH₂ group activates both ortho positions (C3 and C5), leading to a mixture of the desired 3-bromo isomer and the undesired 3,5-dibromo byproduct.
Core Strategy: Attenuate the Activating Group
The most effective strategy is to temporarily reduce the activating strength of the amino group by converting it into an amide, typically an acetamide (-NHCOCH₃). The acetyl group is still an ortho-, para-director but is significantly less activating than the amino group. This "protection" step allows for a much more controlled mono-bromination at the C3 position. The acetyl group is then easily removed via hydrolysis to yield the final product.[7][8]
Workflow for a Protecting Group Strategy
Caption: Protecting group workflow for improved regioselectivity.
Q3: The purification is very difficult. How can I effectively isolate my desired product?
Answer: Purification challenges arise from the similar polarities of the starting material, the desired product, and the isomeric byproducts.
Purification Strategies:
-
Recrystallization: This is the most effective method if a suitable solvent system can be found. For the protected intermediate (4-acetamido-3-bromophenylacetic acid), acetonitrile has been shown to be effective.[7] For the final product, adjusting the pH of an aqueous solution can induce selective precipitation. A known procedure involves dissolving the crude product in a basic solution, then carefully acidifying with acetic acid to precipitate the product.[8]
-
Column Chromatography: While possible, this can be challenging on a large scale due to the polarity of the compounds. A silica gel column using a gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol), often with a small amount of acetic acid to prevent streaking, can be effective.
-
pH-Based Extraction: Exploiting the amphoteric nature of the amino acid can help.
-
At low pH, the amino group is protonated (-NH₃⁺).
-
At high pH, the carboxylic acid is deprotonated (-COO⁻).
-
Dibrominated byproducts are often less soluble and may precipitate out under certain pH conditions, allowing for separation by filtration.
-
Table 1: Comparison of Bromination Strategies
| Strategy | Brominating Agent | Typical Conditions | Pros | Cons |
| Direct Bromination | Br₂ / FeBr₃ | CH₂Cl₂ or CCl₄, 0°C to RT | Single step | Low regioselectivity, high risk of over-bromination, requires handling of Br₂. |
| Direct (Milder) | NBS | Acetic Acid, RT to 60°C | Safer than Br₂, better control | Still prone to isomer formation without protection, may require catalyst.[4] |
| Protecting Group | NBS or Br₂ | Acetic Acid, RT to 60°C | High regioselectivity , high final yield, cleaner reaction.[7] | Three steps (protection, bromination, deprotection), increases overall synthesis time. |
Optimized Experimental Protocols
Protocol 1: Synthesis via Acetamide Protection
This three-step protocol is highly recommended for achieving high yield and purity.
Step A: Acetylation of 4-Aminophenylacetic acid
-
Suspend 4-aminophenylacetic acid (1.0 eq) in water.
-
Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 20°C.
-
Stir the mixture at room temperature for 2-3 hours until a clear solution is formed and TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield 4-acetamidophenylacetic acid.
Step B: Bromination of 4-Acetamidophenylacetic acid[7]
-
Suspend 4-acetamidophenylacetic acid (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).
-
Add N-Bromosuccinimide (NBS) (1.1-1.2 eq) portion-wise at room temperature.
-
Heat the mixture to 60°C and stir for 12 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into a larger volume of cold water (approx. 20 mL per gram of starting material).
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with sodium hydrogen sulfite solution (to quench any remaining bromine), then with water, and finally with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude residue from acetonitrile to yield pure 4-acetamido-3-bromophenylacetic acid.[7]
Step C: Hydrolysis of 4-Acetamido-3-bromophenylacetic acid[8]
-
Reflux the 4-acetamido-3-bromophenylacetic acid (1.0 eq) in 6N hydrochloric acid (approx. 3 mL per gram) for 1-2 hours, until a clear solution forms and TLC indicates the absence of starting material.
-
Cool the solution. Carefully neutralize with a sodium hydroxide solution to approximately pH 7.
-
Acidify the solution with glacial acetic acid to a pH of ~4-5. The product will precipitate as a flocculent solid.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the final product, this compound. A yield of over 90% for this step has been reported.[8]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting synthesis issues.
References
- 1. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
minimizing homocoupling in Suzuki reactions of (4-Amino-3-bromophenyl)acetic acid
Technical Support Center: Suzuki Reactions of (4-Amino-3-bromophenyl)acetic acid
A Guide to Minimizing Homocoupling Side Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common yet challenging issue of boronic acid homocoupling in the Suzuki-Miyaura cross-coupling of this compound. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each experimental choice. This resource provides troubleshooting guides, FAQs, and validated protocols to help you develop robust and efficient synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in my Suzuki reaction, and why is it such a persistent problem?
A1: Homocoupling is a prevalent side reaction where two molecules of your boronic acid reagent react with each other to form a symmetrical biaryl.[1][2] In the context of your experiment, this would be the dimerization of the boronic acid coupling partner. This side reaction is highly undesirable because it consumes your valuable starting material, lowers the yield of the desired (4-amino-3-arylphenyl)acetic acid, and introduces a structurally similar impurity that often complicates downstream purification.[1]
Q2: What are the primary chemical culprits behind boronic acid homocoupling?
A2: The formation of the homocoupled byproduct is primarily driven by two interconnected factors: the presence of dissolved oxygen and the prevalence of palladium(II) species in your reaction mixture.[1][3][4] Oxygen can oxidize the catalytically active Pd(0) species to Pd(II).[5] This Pd(II) can then directly mediate the homocoupling of two boronic acid molecules, which unfortunately also regenerates the Pd(0) catalyst, allowing the undesired cycle to continue.[1][6] Furthermore, if you are using a Pd(II) salt like Pd(OAc)₂ as a precatalyst, homocoupling can be a significant pathway for its initial reduction to the active Pd(0) state, especially at the beginning of the reaction.[6]
Q3: My specific substrate, this compound, has both an amino and a carboxylic acid group. How do these functional groups affect the reaction and potentially worsen homocoupling?
A3: Your substrate presents unique challenges due to its bifunctional nature. The basic amino group can coordinate to the palladium center, which can sometimes inhibit its catalytic activity by blocking sites required for the catalytic cycle.[7] More critically, under the basic conditions essential for the Suzuki reaction, the carboxylic acid is deprotonated to a carboxylate. This salt may have poor solubility in common organic solvents, potentially slowing down the desired reaction.[7] If the rate of the primary cross-coupling is inhibited by either of these factors, the competing homocoupling side reaction can become more pronounced. In some cases, protecting the carboxylic acid as an ester may be a necessary strategy to improve solubility and prevent potential catalyst inhibition.[8]
Q4: I've noticed that using a weaker base seems to reduce my yield but doesn't solve the homocoupling. Why is the choice of base so critical?
A4: The base plays a crucial, multifaceted role. Its primary function is to activate the boronic acid by converting it to a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is essential for the transmetalation step.[9][10][11][12] If the base is too weak or insoluble, the formation of this active boronate is inefficient, slowing the entire catalytic cycle and giving the homocoupling pathway a kinetic advantage. Conversely, an excessively strong base can promote other side reactions. The key is to select a base, such as K₃PO₄ or Cs₂CO₃, that is strong enough to facilitate boronate formation without degrading the reactants or catalyst.[7]
In-Depth Troubleshooting & Optimization Guide
To effectively suppress homocoupling, a systematic approach targeting the root causes is necessary. The following sections break down the key experimental parameters and provide actionable strategies.
Understanding the Competing Pathways: Suzuki Cycle vs. Homocoupling
The core of the issue lies in the competition between the desired catalytic cycle and off-cycle reactions that lead to homocoupling. A clear understanding of these pathways is the first step toward rational optimization.
Diagram 1: The Competing Catalytic Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Protodeboronation in Suzuki-M-iyaura Couplings Involving (4-Amino-3-bromophenyl)acetic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on a critical challenge in Suzuki-Miyaura cross-coupling reactions: the prevention of protodeboronation. While this side reaction is a general concern, we will focus on strategies pertinent to reactions involving aryl halides like (4-Amino-3-bromophenyl)acetic acid, where maximizing yield and purity is paramount.
Our goal is to move beyond simple procedural lists. We will delve into the mechanistic underpinnings of protodeboronation to empower you with the scientific rationale needed to troubleshoot effectively and design robust, high-yielding coupling protocols.
Section 1: Understanding the Challenge - Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of protodeboronation. A clear understanding of the "why" is the first step toward an effective solution.
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron (C-B) bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes the boronic acid, which is the key nucleophilic partner in the Suzuki-Miyaura coupling, leading to reduced yields of the desired product.[3] Furthermore, it generates a non-boronated arene or heteroarene byproduct, which can complicate the purification of the final compound.
Q2: What are the primary factors that promote protodeboronation?
A2: The propensity for a boronic acid to undergo protodeboronation is highly dependent on its structure and the specific reaction conditions.[1] Key influencing factors include:
-
Base: The choice and concentration of the base are critical. Base-catalyzed protodeboronation is a well-documented pathway, often proceeding through the formation of a more reactive boronate species ([ArB(OH)₃]⁻).[1][2][4][5]
-
Temperature: Higher reaction temperatures can significantly accelerate the rate of protodeboronation, often more so than the desired coupling reaction.[2]
-
Aqueous Conditions (Water): Water acts as the proton source for the C-H bond formation.[1][2] While Suzuki reactions are often run in aqueous mixtures, excessive water can favor this side reaction.
-
pH: The reaction pH is a master variable that controls the speciation of the boronic acid.[1][3] For many simple arylboronic acids, the reaction is accelerated under strongly basic conditions.[1][4] However, for certain heteroaromatic boronic acids, the mechanism can be more complex, with maximum decomposition occurring at neutral pH.[1][3]
-
Boronic Acid Structure: Electron-deficient arylboronic acids and certain heterocyclic boronic acids (e.g., 2-pyridyl) are notoriously unstable and more prone to protodeboronation.[6][7]
dot graph Protodeboronation_Factors { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
center [label="Protodeboronation\n(Undesired Side Reaction)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,0!"];
Base [label="Base\n(Type & Conc.)", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,1.5!"]; Temp [label="High Temperature", fillcolor="#F1F3F4", fontcolor="#202124", pos="2,1.5!"]; Water [label="Water\n(Proton Source)", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,-1.5!"]; Structure [label="Boronic Acid\nStructure (e.g., e⁻ deficient)", fillcolor="#F1F3F4", fontcolor="#202124", pos="2,-1.5!"];
center -> Base [label="Accelerated by"]; center -> Temp [label="Accelerated by"]; center -> Water [label="Facilitated by"]; center -> Structure [label="Influenced by"]; } dot Caption: Key factors influencing the rate of protodeboronation.
Section 2: Troubleshooting Guide for Couplings with this compound
When running a Suzuki-Miyaura coupling between this compound and a boronic acid, low yields are often traced back to the degradation of the boronic acid partner.
| Observed Problem | Primary Suspect | Underlying Cause & Recommended Actions |
| Low yield of coupled product; significant arene byproduct detected by LC-MS or NMR. | Protodeboronation | The rate of protodeboronation is competing with or exceeding the rate of the desired cross-coupling. This indicates that the reaction conditions are too harsh for the specific boronic acid being used. |
| Initial Action | Re-evaluate the Base | Cause: Strong bases (e.g., NaOH, KOH) create a high concentration of the reactive boronate species, accelerating protodeboronation.[1][8] Solution: Switch to milder bases. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that often provide a better balance between activating the boronic acid for transmetalation and minimizing its decomposition.[3] |
| Secondary Action | Optimize Temperature & Time | Cause: Prolonged exposure to high temperatures increases the total amount of protodeboronation.[2] Solution: Monitor the reaction closely by TLC or LC-MS. Aim for the lowest possible temperature that allows the reaction to proceed to completion in a reasonable timeframe (e.g., 6-12 hours). Consider screening temperatures from 60°C to 100°C. |
| Advanced Strategy | Use a Boronic Ester | Cause: The boronic acid itself is inherently unstable under basic, aqueous conditions.[6][9] Solution: Convert the boronic acid to a more stable boronic ester derivative. Pinacol esters (Bpin) and N-methyliminodiacetic acid (MIDA) boronates are exceptionally effective.[7][9][10] These act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and thus minimizing the rate of decomposition while still allowing the cross-coupling to proceed.[1][9] |
Section 3: Recommended Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound with a potentially sensitive boronic acid.
Protocol 1: Optimized Coupling Using a Boronic Acid
This protocol prioritizes mild conditions to suppress protodeboronation.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv.), the boronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol %) and the phosphine ligand (e.g., SPhos, 4 mol %).
-
Solvent Addition & Degassing: Add the solvent mixture (e.g., dioxane/water, 5:1 v/v). Seal the vial and thoroughly degas the mixture by sparging with argon or nitrogen for 15-20 minutes.
-
Reaction: Place the vial in a preheated block at 80°C and stir for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC. Check for the disappearance of starting materials and the formation of the desired product alongside any protodeboronated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Protocol 2: Superior Strategy - Coupling with an Air-Stable MIDA Boronate
For particularly unstable boronic acids, using a MIDA boronate is the recommended approach for achieving high yields and consistency.[9]
Step-by-Step Methodology:
-
Reagent Preparation: To a reaction vial, add this compound (1.0 equiv.), the MIDA boronate (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol %) and the phosphine ligand (e.g., SPhos, 4-10 mol %).
-
Solvent Addition & Degassing: Add the solvent mixture (e.g., 5:1 dioxane/H₂O) to achieve a concentration of ~0.1 M.[9] Degas the mixture thoroughly with an inert gas.
-
Reaction & Monitoring: Heat the reaction to 60–100°C and monitor as described in Protocol 1. The MIDA ester will slowly hydrolyze under these conditions to release the boronic acid for the coupling.[9]
-
Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.
dot graph Workflow_Troubleshooting { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Caption: A decision workflow for troubleshooting protodeboronation.
Section 4: Analytical Verification
Q3: How can I definitively confirm that protodeboronation is the cause of my low yield?
A3: Identifying the byproduct is key.
-
Mass Spectrometry (LC-MS/GC-MS): This is the most direct method. The protodeboronated byproduct will have a molecular weight corresponding to the boronic acid's organic substituent plus a hydrogen atom (Ar-H) instead of the B(OH)₂ group.
-
Nuclear Magnetic Resonance (¹H NMR): Compare the crude ¹H NMR spectrum of your reaction mixture to the spectrum of the expected protodeboronated byproduct (if commercially available or easily synthesized). The appearance of characteristic signals for the Ar-H compound is strong evidence.
-
Inductively Coupled Plasma (ICP): Techniques like ICP-AES or ICP-MS can be used to determine the total boron concentration in a sample, though this is less common for routine reaction monitoring.[11][12]
By understanding the mechanism, carefully selecting reagents, and optimizing conditions, the detrimental effects of protodeboronation can be effectively managed, leading to successful and high-yielding cross-coupling reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for (4-Amino-3-bromophenyl)acetic acid Cross-Coupling
Introduction: Navigating the Challenges of a Multifunctional Substrate
Welcome to the technical support center for optimizing cross-coupling reactions involving (4-Amino-3-bromophenyl)acetic acid. This substrate is a valuable building block in pharmaceutical and materials science, but its trifunctional nature—possessing an aryl bromide, a primary amine, and a carboxylic acid—presents unique challenges for catalysis. The primary amine and carboxylic acid can interact with the palladium catalyst, influence the electronic properties of the reaction center, and participate in undesirable side reactions.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and systematically optimizing catalyst loading to achieve high yields, minimize side products, and ensure reproducible results. We will move from high-level frequently asked questions to in-depth troubleshooting guides and detailed experimental protocols, grounding our recommendations in established catalytic principles.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a cross-coupling reaction with this compound?
A: For initial screening and development, a palladium catalyst loading of 1-2 mol% is a robust starting point.[1][2] For well-established, highly efficient catalyst systems (e.g., using advanced Buchwald precatalysts and ligands), you can often start lower, around 0.5 mol%.[3] In academic settings, loadings can be as high as 5 mol% to ensure conversion when exploring new transformations.[4] The ultimate goal of optimization is to reduce this loading to as low as reasonably achievable (e.g., <0.1 mol%) for large-scale syntheses, balancing reaction time, yield, and cost.[5][6]
Q2: My reaction shows significant formation of 4-aminophenylacetic acid. What is causing this dehalogenation?
A: The formation of the dehalogenated (or debrominated) product is a common and frustrating side reaction. The primary mechanism involves the formation of a palladium-hydride species (Pd-H) within the catalytic cycle.[2] This Pd-H can then react with your starting material in a process called hydrodehalogenation, replacing the bromine with hydrogen. The free amino group on your substrate can unfortunately promote the formation of these hydride species, making dehalogenation more likely.[2]
Q3: Do I need to protect the amino (-NH₂) or carboxylic acid (-COOH) groups?
A: It is highly recommended to protect at least the amino group, typically as a Boc-carbamate.[2] An unprotected primary aniline can coordinate to the palladium center, inhibiting catalytic activity. More critically, it promotes dehalogenation and can undergo N-arylation side reactions.[2] The carboxylic acid will be deprotonated by the base used in the coupling reaction, so protection is often not strictly necessary. However, you must account for this by adding at least one extra equivalent of base. If you still encounter issues with low yield or complex product mixtures, protecting the acid as an ester (e.g., methyl or ethyl ester) may be beneficial.[7]
Q4: My palladium catalyst is precipitating as a black solid. What is happening and how can I prevent it?
A: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[8][9] The active, soluble Pd(0) catalyst has agglomerated into an inactive, insoluble metallic form. This is often caused by:
-
High Temperatures: Excessive heat can accelerate decomposition.[8]
-
Inadequate Ligand Stabilization: The ligand is crucial for stabilizing the Pd(0) center. If the ligand concentration is too low (low ligand-to-palladium ratio) or the ligand itself is not robust enough, the catalyst will precipitate.[8]
-
Presence of Oxygen: Rigorous exclusion of air is critical, as oxygen can oxidize the active catalyst.[10]
To prevent this, consider lowering the reaction temperature, increasing the ligand-to-palladium ratio (a 1.1:1 to 2:1 L:Pd ratio is a good starting point), or screening more robust, sterically bulky ligands.[11]
Q5: Which class of ligands is most suitable for this substrate?
A: For electron-rich aryl bromides, especially those bearing amine substituents, bulky, electron-rich monodentate phosphine ligands are the gold standard.[5][11] These ligands promote the crucial reductive elimination step and can help suppress side reactions.[2] Excellent choices for screening include Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) and bulky alkylphosphine ligands (e.g., P(tBu)₃).[2][11] For certain applications, bidentate ligands like dppf or Xantphos may also be effective.[1][12]
In-Depth Troubleshooting Guide
Problem 1: Low Yield or Stalled Reaction
A lack of conversion is the most common issue. Before increasing catalyst loading, a systematic diagnosis of the reaction parameters is essential. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for low conversion.
Table 1: Optimizing Core Reaction Parameters
| Parameter | Potential Issue & Rationale | Recommended Actions |
| Catalyst System | Cause: The Pd-precatalyst and ligand combination may not be active enough for this specific substrate. Oxidative addition to the electron-rich aryl bromide can be slow. | Solution: Screen a panel of catalysts. Start with a robust system like a G3/G4 Buchwald precatalyst with a ligand like SPhos or XPhos.[2] Also consider classic systems like Pd(OAc)₂ or Pd₂(dba)₃ with an appropriate ligand.[1][13] |
| Base | Cause: The base may be too weak to facilitate the transmetalation step effectively, or too strong, leading to side reactions. The carboxylic acid on the substrate will consume one equivalent. | Solution: For Suzuki coupling, screen K₃PO₄, K₂CO₃, and Cs₂CO₃.[12][14][15] Ensure at least 2-3 equivalents are used. For Buchwald-Hartwig amination, NaOt-Bu is common but can be aggressive; K₃PO₄ is a milder alternative.[5] |
| Solvent | Cause: Poor solubility of reagents or intermediates can stall the reaction. The solvent also influences catalyst activity and stability.[16][17] | Solution: For Suzuki, a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is standard.[15][18] For anhydrous couplings, screen DMF, Dioxane, and Toluene. Ensure all solvents are thoroughly degassed to remove oxygen. |
| Temperature | Cause: The reaction may lack sufficient thermal energy to overcome activation barriers.[19] Conversely, too high a temperature can cause catalyst decomposition.[11] | Solution: Most couplings of this type run well between 80-110 °C.[2] If the reaction is clean but slow, incrementally increase the temperature by 10 °C. If catalyst decomposition is observed, lower the temperature. |
Problem 2: Catalyst Loading Optimization - A Balancing Act
Once you have a working set of conditions that provide a respectable yield (>70%), you can begin to optimize the catalyst loading.
The Goal: Find the Minimum Catalyst Loading (MCL) that achieves complete conversion in a reasonable timeframe without sacrificing yield or promoting side reactions.
Workflow for Catalyst Loading Optimization:
Caption: A systematic approach to reducing catalyst loading.
Key Considerations:
-
Reaction Time: As you lower the catalyst loading, expect the reaction time to increase.[5] You must define an acceptable maximum time for your process.
-
Impurity Profile: At very low catalyst loadings, the reaction may become sluggish, potentially allowing side reactions to become more prominent. Always analyze the impurity profile of your crude product via LC-MS or ¹H NMR.
-
Reproducibility: Once you identify a potential MCL, run the reaction at least three times to ensure the result is reproducible before committing to a larger scale.
Table 2: Comparison of Common Palladium Catalyst Systems
| Catalyst Precursor | Common Ligand(s) | Typical Loading (mol%) | Pros | Cons |
| Pd(PPh₃)₄ | None (pre-formed) | 2 - 5 | Commercially available, simple to use. | Less active for challenging substrates; can require higher temperatures/loadings.[18] |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 0.1 - 2 | Highly versatile and active; bulky ligands are excellent for this substrate type.[2][5] | Requires careful handling (air-sensitive ligands); two-component system. |
| PdCl₂(dppf) | None (pre-formed) | 1 - 3 | Good general catalyst, particularly for Suzuki couplings.[2][12] | May be less effective than monodentate ligand systems for this specific substrate. |
| Buchwald Precatalysts (G3/G4) | Integrated | 0.05 - 1 | Highly active and stable, allows for very low catalyst loadings; easy to handle.[2] | Higher initial cost compared to simple Pd salts. |
Experimental Protocols
Protocol 1: Screening Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for screening different conditions in parallel using small-scale reactions.
Materials:
-
Boc-Protected this compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 2.2 mol%)
-
Base (e.g., K₃PO₄, 3 equivalents)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
-
Array of reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox, weigh the solid reagents (protected starting material, boronic acid, base, catalyst, ligand) directly into each reaction vial.
-
Solvent Addition: Add the degassed solvent mixture to each vial to achieve a concentration of ~0.1 M with respect to the starting material.
-
Sealing: Securely cap the vials.
-
Reaction: Place the vials in a pre-heated aluminum reaction block on a stirrer hotplate (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction, dilute, and analyze by LC-MS or TLC to assess conversion and side product formation.
-
Analysis: Compare the results across the different conditions to identify the most promising catalyst system, base, and solvent for further optimization.
Protocol 2: General Procedure for an Optimized Buchwald-Hartwig Amination
This protocol assumes optimization has been performed and you are running a preparative scale reaction.
Materials:
-
This compound (1 equivalent)
-
Amine coupling partner (1.2 equivalents)
-
XPhos Pd G3 precatalyst (0.5 mol%)
-
Potassium Phosphate (K₃PO₄, 2.5 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under a positive pressure of Argon, add the this compound, amine coupling partner, K₃PO₄, and XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Solvent Addition: Add the degassed toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The solution should be homogeneous or a fine slurry.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. ikm.org.my [ikm.org.my]
solvent effects on the reactivity of (4-Amino-3-bromophenyl)acetic acid
Introduction
Welcome to the technical support center for (4-Amino-3-bromophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile intermediate in their synthetic workflows. The unique trifunctional nature of this molecule—possessing a nucleophilic aromatic amine, a reactive aryl bromide, and a carboxylic acid—presents both significant opportunities and specific challenges. A critical, yet often underestimated, factor governing its reactivity is the choice of solvent.
This document provides in-depth, field-proven insights into how solvent effects can be leveraged to control reaction outcomes, troubleshoot common issues, and optimize synthetic protocols. The content is structured in a practical question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: How does the general polarity of a solvent impact the reactivity of this compound?
A1: Solvent polarity is a dominant factor that influences reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and intermediates.[1][2] For this compound, the effects are multifaceted:
-
Reactions Forming Charged Intermediates: For reactions involving the generation of charge in the transition state, such as the formation of a carbocation-like intermediate in certain nucleophilic aromatic substitutions (SNAr) or transition metal oxidative addition steps, polar solvents are highly beneficial.[3][4][5] They solvate and stabilize these charged species, lowering the activation energy and accelerating the reaction rate.[6][7]
-
Reactions Involving Charged Reactants: When your reaction involves a charged nucleophile (e.g., an azide or cyanide in an SNAr reaction), the choice between polar protic and polar aprotic solvents becomes critical, as discussed in the next question.
-
Solubility: this compound is a polar molecule due to its amino and carboxylic acid groups. It requires polar solvents for effective dissolution, which is a prerequisite for any solution-phase reaction.[6][8] Inadequate solubility in nonpolar solvents like hexane or toluene will lead to heterogeneous mixtures and dramatically reduced reaction rates.
Q2: What is the practical difference between polar protic and polar aprotic solvents when working with this molecule?
A2: This is one of the most crucial considerations for controlling selectivity and reactivity.
-
Polar Protic Solvents (e.g., water, methanol, ethanol, acetic acid) have acidic protons and are excellent at hydrogen bonding.[6][9]
-
Effect on the Amino Group: They heavily solvate the lone pair of the -NH₂ group through hydrogen bonding. This "caging" effect stabilizes the amine, making it less nucleophilic and less available to react with electrophiles.
-
Effect on Anionic Nucleophiles: Similarly, they strongly solvate anionic nucleophiles that might be used to displace the bromine, reducing their reactivity.[3][8]
-
When to Use Them: Protic solvents are ideal for reactions where you want to suppress the nucleophilicity of the amine or for reactions that generate anionic leaving groups (like Br⁻) that benefit from stabilization. The hydrolysis of the acetamido precursor to synthesize this compound, for instance, is performed in aqueous acid.[10]
-
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) lack acidic protons and are poor hydrogen bond donors.[7][11]
-
Effect on the Amino Group: While they can solvate cations, they do not strongly solvate the amine's lone pair. This leaves the amine group more "naked" and therefore more nucleophilic .
-
Effect on Anionic Nucleophiles: They are the solvents of choice for reactions involving anionic nucleophiles (e.g., in SNAr or SN2 type reactions) because they leave the anion relatively unsolvated and highly reactive.[3][11]
-
When to Use Them: Use polar aprotic solvents to enhance the reactivity of the amino group (e.g., for acylation) or when using a strong anionic nucleophile to target the C-Br bond.
-
Q3: I'm having trouble dissolving this compound. What solvents do you recommend?
A3: Due to the polar carboxylic acid and amino functional groups, this compound has poor solubility in nonpolar solvents. For effective dissolution, consider the following:
-
High Polarity Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for solubilizing this compound at room temperature. Spectroscopic analyses frequently use DMSO-d₆, confirming its suitability.[12]
-
Alcohols: Methanol and ethanol can be effective, though heating may be required to achieve higher concentrations.
-
Aqueous Base/Acid: The compound's solubility can be dramatically increased in aqueous solutions by acid-base chemistry. In basic solutions (e.g., aq. NaHCO₃ or NaOH), the carboxylic acid is deprotonated to the highly soluble carboxylate salt. In acidic solutions (e.g., dilute HCl), the amino group is protonated to the soluble ammonium salt.
Troubleshooting Guide
Problem 1: Low yield in a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the C-Br bond.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Solvent Polarity | The oxidative addition of the aryl bromide to the Pd(0) catalyst is often the rate-limiting step. This step typically involves a polar transition state that is stabilized by polar solvents, leading to faster reaction rates.[13] Using a nonpolar solvent like toluene may slow this step considerably. | Switch to a more polar aprotic solvent system. Common choices include DMF , Dioxane , or a mixture like Dioxane/Water or Toluene/Ethanol/Water . The presence of water can also help dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃). |
| Solvent-Substrate H-Bonding | In some cases, highly basic aprotic solvents (like DMF) can form hydrogen bonds with the N-H protons of the amino group. This interaction increases the electron density on the aromatic ring, which can slow down the rate of oxidative addition to the electron-rich Pd(0) center.[13] | If you suspect this is an issue, try a less basic polar solvent like THF or Dioxane . Alternatively, protection of the amino group (e.g., as an acetamide) can be considered, though this adds extra synthetic steps. |
| Poor Reagent Solubility | The inorganic base or boronic acid partner may not be fully dissolved in the reaction medium, leading to a slow, heterogeneous reaction. | For Suzuki couplings, using a co-solvent system including water or ethanol is standard practice to dissolve both the organic and inorganic components. Ensure vigorous stirring. |
Workflow: Optimizing a Suzuki Coupling Reaction
Caption: Decision workflow for troubleshooting a Suzuki coupling.
Problem 2: During acylation of the amino group, I'm observing a significant amount of ester byproduct.
| Potential Cause | Explanation | Recommended Solution |
| Use of a Nucleophilic Protic Solvent | If you are running the reaction in an alcohol solvent (e.g., methanol, ethanol), the solvent itself is a nucleophile. It can compete with the amino group to react with your acylating agent (e.g., acetyl chloride, acetic anhydride), forming the corresponding methyl or ethyl ester. | Switch to a non-nucleophilic, polar aprotic solvent. Acetonitrile (ACN) , dichloromethane (DCM) , or tetrahydrofuran (THF) are excellent choices. They will dissolve the starting material and acylating agent without competing in the reaction. |
| Presence of Water | If your reagents or solvent are not dry, water can hydrolyze the acylating agent, quenching it before it can react with the amine and reducing your yield. | Ensure you are using anhydrous solvents and reagents. If necessary, dry the solvent over molecular sieves prior to use. Running the reaction under an inert atmosphere (N₂ or Ar) is also good practice. |
Experimental Protocol: Selective N-Acylation
-
Solvent Selection: Choose a dry, polar aprotic solvent such as Dichloromethane (DCM) or Acetonitrile.
-
Setup: To a flame-dried flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Add the chosen anhydrous solvent and stir to dissolve. If solubility is limited, DMF can be used, but ensure it is anhydrous.
-
Base: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq). This will neutralize the acid byproduct.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup: Proceed with a standard aqueous workup to remove the base and its salt.
Problem 3: The reaction is stalled and I see starting material in suspension even after prolonged heating.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Solvent Polarity | You have likely chosen a solvent that is not polar enough to dissolve all reactants, especially if other polar reagents are involved. A reaction cannot proceed efficiently if the components are not in the same phase.[8] | Increase the polarity of the medium. If you are using a mid-polarity solvent like THF, consider switching to DMF or DMSO . Alternatively, a co-solvent system might be effective. For example, adding 10-20% DMF to THF can significantly boost solubility without drastically changing the overall solvent properties. |
| Incorrect pH | The molecule's solubility is highly pH-dependent. If the reaction conditions are near neutral pH in a semi-aqueous environment, the zwitterionic form may precipitate, leading to poor solubility. | Adjust the pH if the reaction chemistry allows. Adding a base will form the soluble carboxylate, while adding an acid will form the soluble ammonium salt. Choose an acid or base that does not interfere with your desired reaction. |
Data Table: Solvent Properties and Their Impact
| Solvent | Class | Dielectric Constant (20°C) | Properties | Impact on this compound Reactivity |
| Water (H₂O) | Polar Protic | 80.1 | Excellent H-bond donor/acceptor | ↓ Nucleophilicity of -NH₂. ↑ Rate of SN1-type reactions. Good for dissolving salts. |
| Methanol (MeOH) | Polar Protic | 33.0 | Good H-bond donor/acceptor | ↓ Nucleophilicity of -NH₂. Can act as a competing nucleophile. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Strong H-bond acceptor | ↑ Nucleophilicity of -NH₂. Excellent solvent for SN2/SNAr. Good solubility. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Good H-bond acceptor | ↑ Nucleophilicity of -NH₂. Excellent for cross-coupling and SNAr. Good solubility. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Weak H-bond acceptor | Good "all-purpose" polar aprotic solvent. Less basic than DMF. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Ethereal, moderate polarity | Good for reactions where higher polarity is detrimental. Often requires a co-solvent. |
| Toluene | Nonpolar | 2.4 | Aromatic, nonpolar | Poor solvent for the starting material. Used in some cross-couplings, often with co-solvents. |
Visualization: Solvent Selection Logic
Caption: A logic diagram for selecting an appropriate solvent class.
References
- 1. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. jru-b.com [jru-b.com]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 10. prepchem.com [prepchem.com]
- 11. users.wfu.edu [users.wfu.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Mastering Temperature Control in Reactions with (4-Amino-3-bromophenyl)acetic acid
Welcome to the technical support center for managing reactions involving (4-Amino-3-bromophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of temperature control in their experiments. Precise temperature management is paramount not only for achieving high product yield and purity but also for ensuring the safety of your laboratory operations. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal properties and handling of this compound and its reactions.
Q1: What is the known thermal stability of this compound?
A1: Currently, there is no publicly available Differential Scanning Calorimetry (DSC) data specifically for this compound. However, data for the related compound, 4-Aminophenylacetic acid, shows a melting point of around 201°C with decomposition[1][2]. The presence of a bromine atom on the aromatic ring may influence its thermal stability. Studies on other brominated anilines have shown that thermal decomposition generally occurs at temperatures above 400°C[3]. Given the lack of specific data, it is crucial to handle this compound with care at elevated temperatures and to consider performing your own thermal analysis (e.g., DSC) to determine its decomposition profile before proceeding with high-temperature reactions.
Q2: Are reactions involving this compound typically exothermic or endothermic?
A2: The overall thermal profile of a reaction depends on the specific transformation being performed.
-
Amide bond formation , a common reaction for this compound, can be either mildly exothermic or endothermic depending on the coupling reagents and reaction conditions.
-
Diazotization of the amino group is a significantly exothermic reaction[4][5].
-
Electrophilic bromination of the aromatic ring is also a highly exothermic process[6]. It is essential to assess the potential for exothermicity for your specific reaction, especially when scaling up[7][8]. Monitoring the temperature of the reaction mixture is a reliable way to determine if a reaction is releasing or absorbing heat[9][10].
Q3: What are the critical temperature ranges for common reactions with this compound?
A3:
-
Diazotization Reactions: It is critical to maintain a temperature range of 0-5°C [11]. Above this temperature, the resulting diazonium salt is prone to rapid and potentially explosive decomposition[4][11].
-
Amide Coupling: The optimal temperature can vary widely. While some couplings proceed at room temperature, others, especially with sterically hindered or electron-deficient partners, may require elevated temperatures (e.g., 60-80°C) to achieve a reasonable reaction rate[12][13][14].
-
Other Electrophilic Aromatic Substitutions: Temperature control is crucial to manage the reaction rate and prevent side reactions. The specific temperature will depend on the reactivity of the electrophile and the solvent used.
Q4: How does poor temperature control affect the outcome of my reaction?
A4: Inadequate temperature control can lead to several undesirable outcomes:
-
Reduced Yield and Purity: Side reactions, such as the formation of impurities or decomposition of reactants and products, can be accelerated at incorrect temperatures[4].
-
Safety Hazards: Uncontrolled exothermic reactions can lead to a "runaway reaction," where the temperature increases uncontrollably, potentially causing a dangerous buildup of pressure, equipment failure, or even an explosion[6].
-
Poor Regioselectivity: In reactions like electrophilic aromatic substitution, temperature can influence the position on the aromatic ring where the substitution occurs.
Q5: What are the best practices for scaling up reactions with this compound?
A5: Scaling up reactions requires careful consideration of heat management. The ratio of heat transfer area to reaction volume decreases as the scale increases, making heat dissipation more challenging[8].
-
Gradual Scale-Up: Never scale up a reaction by more than a factor of three from the previous run[15].
-
Thermal Hazard Assessment: Before scaling up, perform a thermal hazard assessment, ideally using techniques like DSC or reaction calorimetry, to understand the reaction's heat output[7].
-
Efficient Heat Transfer: Use appropriately sized reaction vessels with efficient heat transfer mechanisms, such as jacketed reactors[16].
-
Controlled Reagent Addition: For exothermic reactions, add reagents slowly and monitor the internal temperature closely to avoid heat accumulation[16].
Section 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving common temperature-related issues during your experiments.
Guide 1: Runaway Exothermic Reaction
Symptom: A rapid, uncontrolled increase in the internal reaction temperature, often accompanied by vigorous boiling, gas evolution, or a change in reaction mixture color.
Potential Causes:
-
Addition of a reagent too quickly.
-
Inadequate cooling capacity for the scale of the reaction.
-
Failure of the cooling system (e.g., chiller malfunction, insufficient ice in the bath).
-
Poor mixing leading to localized hot spots.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a runaway exothermic reaction.
Guide 2: Reaction Stalls or Proceeds Too Slowly
Symptom: The reaction does not go to completion, or the rate of product formation is significantly lower than expected.
Potential Causes:
-
The reaction temperature is too low.
-
Inadequate activation energy for the reaction to proceed.
-
Poor solubility of reactants at the current temperature.
Troubleshooting Workflow:
References
- 1. 4-Aminophenylacetic acid 0.98 2-(4-Aminophenyl)acetic acid [sigmaaldrich.com]
- 2. 4-Aminophenylacetic acid | 1197-55-3 [chemicalbook.com]
- 3. akjournals.com [akjournals.com]
- 4. maxapress.com [maxapress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. amarequip.com [amarequip.com]
- 8. fauske.com [fauske.com]
- 9. highschoolenergy.acs.org [highschoolenergy.acs.org]
- 10. scribd.com [scribd.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ehs.stanford.edu [ehs.stanford.edu]
- 16. - Division of Research Safety | Illinois [drs.illinois.edu]
Technical Support Center: Derivatization of (4-Amino-3-bromophenyl)acetic acid
Welcome to the technical support guide for the derivatization of (4-Amino-3-bromophenyl)acetic acid. This molecule's bifunctional nature, possessing both a primary amine and a carboxylic acid, presents unique challenges and opportunities in synthetic and analytical chemistry. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the laboratory. We will explore the causality behind reaction outcomes and provide field-proven strategies to ensure your derivatization is successful, reproducible, and tailored to your analytical or synthetic goals.
Core Concepts: Understanding the Reactivity
This compound has two primary reactive sites: the nucleophilic amino group (-NH₂) and the electrophilic carboxylic acid group (-COOH). Successful derivatization hinges on selectively targeting one site while preventing unwanted side reactions at the other. This often requires a protection/deprotection strategy or carefully controlled reaction conditions to exploit the different reactivity of the two functional groups.[1]
Troubleshooting Guide & FAQs
Section 1: Derivatization of the Carboxylic Acid Group (e.g., Esterification)
Q1: My esterification reaction has a low yield or fails to proceed. What are the common causes and solutions?
This is a frequent challenge, often rooted in the principles of chemical equilibrium and reaction kinetics.
Common Causes & Solutions:
-
Presence of Water: Fischer esterification, a common method for converting carboxylic acids to esters using an alcohol and an acid catalyst, is a reversible reaction.[2] Any water present in the reagents or generated during the reaction can hydrolyze the ester product back to the starting material, shifting the equilibrium to the left and reducing your yield.
-
Insufficient Catalyst: The acid catalyst (e.g., H₂SO₄, TsOH) is crucial as it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[2]
-
Solution: Ensure you are using an adequate catalytic amount of a strong acid. For slow reactions, increasing the catalyst loading may be beneficial, but monitor for potential side reactions like dehydration or charring.
-
-
Equilibrium Limitation: As an equilibrium process, the reaction will stop when the rates of the forward and reverse reactions are equal.[2]
-
Solution: To drive the reaction toward the product, use a large excess of the alcohol reactant (often used as the solvent). This application of Le Châtelier's principle shifts the equilibrium to favor ester formation. A 10-fold or greater excess can increase yields dramatically.[2]
-
-
Suboptimal Reaction Conditions: Chemical reactions require sufficient energy and time to proceed to completion.
-
Solution: Increase the reaction temperature (reflux is common) to increase the reaction rate. Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, LC-MS) to determine when it has reached completion.[5]
-
Q2: I'm observing side products. My analysis shows a new amide peak instead of my target ester. Why?
This is a classic case of competing nucleophiles. The primary amine on your starting material is also a potent nucleophile and can compete with the alcohol to attack the activated carboxylic acid, leading to self-polymerization or other unwanted amide byproducts.[1][6]
-
Cause: The amino group is not protected. Under neutral or basic conditions, the amino group can be more nucleophilic than the alcohol. If you use a carboxylic acid activating agent (e.g., EDC, DCC), you will likely form a significant amount of amide byproduct.
-
Solution: Protect the Amino Group First. Before attempting the esterification, the amino group must be protected with a suitable protecting group, such as an acetyl (Ac) or tert-butyloxycarbonyl (Boc) group.[7][8] This renders the nitrogen non-nucleophilic, allowing the esterification to proceed cleanly. The protecting group can be removed in a subsequent step.
Section 2: Derivatization of the Amino Group (e.g., Acylation)
Q3: My N-acylation reaction is incomplete. How can I improve the conversion?
Incomplete N-acylation is typically due to issues with pH, reagent quality, or solubility.
Common Causes & Solutions:
-
Incorrect pH/Absence of Base: The amino group must be in its free base form (-NH₂) to act as a nucleophile. If the starting material is in its ammonium salt form (-NH₃⁺), it will not react. Acylation reactions using acyl chlorides or anhydrides generate acid as a byproduct (e.g., HCl), which will protonate any unreacted amine, shutting down the reaction.[9][10]
-
Solution: Perform the reaction in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or NaHCO₃). The base will neutralize the acid byproduct and ensure the amino group remains deprotonated and reactive.[9]
-
-
Reagent Quality and Stoichiometry: Acylating agents like acetic anhydride and acyl chlorides are highly reactive and can be hydrolyzed by atmospheric moisture, rendering them inactive.[4]
-
Solution: Use fresh, high-quality reagents. It is standard practice to use a molar excess of the acylating agent (e.g., 1.1 to 1.5 equivalents) to ensure the reaction goes to completion.[11]
-
-
Poor Solubility: The reaction cannot proceed if the starting material is not dissolved in the solvent.[12]
-
Solution: Choose a solvent system that dissolves both the this compound and the acylating agent. Aprotic solvents like THF, DCM, or acetonitrile are common. Gentle heating may improve solubility.
-
Section 3: General and Analytical Troubleshooting
Q4: How do I choose the correct derivatization strategy for my specific analytical method (GC-MS vs. HPLC)?
The choice of derivatization reagent is dictated by the analytical goal and the instrumentation available.[13][14]
| Analytical Goal | Recommended Strategy | Common Reagents | Rationale |
| GC-MS Analysis | Silylation or Esterification + Acylation | BSTFA, MSTFA, Methanolic HCl, Acetic Anhydride | Increases volatility and thermal stability by masking polar -NH and -OH (from COOH) groups, which is essential for GC analysis.[3][4][14] |
| HPLC-UV/Vis Detection | Introduce a Chromophore | Dabsyl-Cl, FMOC-Cl, DNFB | Attaches a molecule with high molar absorptivity, significantly enhancing detection sensitivity at specific wavelengths.[13][15] |
| HPLC-Fluorescence Detection | Introduce a Fluorophore | OPA/thiol, Dansyl-Cl | Attaches a fluorescent tag, enabling highly sensitive detection. OPA is specific for primary amines.[16][17] |
| LC-MS Analysis | Improve Ionization | Reagents with a permanent positive charge or those that improve hydrophobicity. | Can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency in the MS source.[5][18] |
Q5: My derivatized sample seems unstable and gives poor reproducibility. What's happening?
Derivative instability is a common pitfall, particularly with silyl derivatives.
-
Cause: Hydrolysis. Many derivatives, especially silyl ethers and esters, are sensitive to moisture.[3][19] Trace amounts of water in your sample, solvents, or even the GC-MS autosampler vials can hydrolyze the derivative back to the original analyte, leading to signal loss over time.
-
Solutions:
-
Work under anhydrous conditions: Ensure all glassware is oven-dried and solvents are anhydrous.[4]
-
Analyze promptly: Analyze derivatized samples as soon as possible after preparation.
-
Store properly: If storage is necessary, keep samples under an inert atmosphere (N₂ or Ar) at low temperatures (-20°C).
-
Check reagent byproducts: Some derivatization reactions produce byproducts that can interfere with chromatography.[19] Ensure your chromatographic method separates these from your analyte of interest.
-
Recommended Experimental Workflows
Workflow 1: Chemoselective Derivatization for Synthesis
This workflow illustrates the protection-reaction-deprotection strategy required for selective modification.
References
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. gcms.cz [gcms.cz]
- 5. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 7. peptide.com [peptide.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. actascientific.com [actascientific.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity of Reactions with (4-Amino-3-bromophenyl)acetic acid
Welcome to the technical support center for (4-Amino-3-bromophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this multifunctional substrate. Here, we address common challenges related to regioselectivity and provide troubleshooting strategies, detailed protocols, and mechanistic insights to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I am attempting an electrophilic aromatic substitution (EAS) on this compound and obtaining a mixture of isomers. Why is this happening?
A: This is a common issue stemming from the competing directing effects of the three substituents on the aromatic ring. Let's break down their individual influences:
-
-NH₂ (Amino) Group: This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring through resonance.[1][2][3]
-
-Br (Bromo) Group: Halogens are an interesting case. They are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directors because their lone pairs can stabilize the intermediate carbocation (arenium ion) through resonance.[1][2]
-
-CH₂COOH (Acetic Acid) Group: This group is deactivating and a meta-director.[1]
The strong activating and directing effect of the amino group often dominates, leading to substitution at the positions ortho and para to it. However, the other groups still exert an influence, leading to a mixture of products. The position ortho to the amino group (C5) is the most activated, but substitution at the position ortho to the bromine (C2) can also occur.
Troubleshooting Guide: Electrophilic Aromatic Substitution (EAS)
Issue 1: Poor regioselectivity in nitration, halogenation, or sulfonation, with multiple products forming.
Potential Cause: The primary amino group is a very strong activating group, making the aromatic ring highly reactive and prone to polysubstitution and oxidation.[4][5] In strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a strong deactivating group and a meta-director, further complicating the product distribution.[5]
Solution: Protect the Amino Group via Acetylation
The most effective strategy to control regioselectivity and prevent unwanted side reactions is to temporarily protect the amino group as an acetamide.[4][5] The resulting N-acetyl group is still an ortho, para-director but is significantly less activating than the amino group. This moderation allows for more controlled reactions. Furthermore, the steric bulk of the acetyl group favors substitution at the less hindered para position relative to the acetylated amino group.
Workflow for Controlled Electrophilic Aromatic Substitution:
Caption: Workflow for regioselective EAS.
Detailed Protocol: Regioselective Nitration
Part A: Acetylation of this compound
-
Setup: In a flask, dissolve this compound in glacial acetic acid.
-
Reaction: Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.
-
Isolation: After the initial reaction, warm the mixture gently for 15 minutes. Pour the warm mixture into cold water with vigorous stirring to precipitate the (4-Acetamido-3-bromophenyl)acetic acid.
-
Purification: Collect the product by vacuum filtration, wash with cold water, and dry.
Part B: Nitration of (4-Acetamido-3-bromophenyl)acetic acid
-
Setup: Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0°C.
-
Reaction: Slowly add the dried (4-Acetamido-3-bromophenyl)acetic acid to the cold nitrating mixture. Maintain the temperature below 10°C.
-
Isolation: After the addition is complete, stir the mixture for 1-2 hours, monitoring by TLC. Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the washings are neutral, and dry. The major product will be (4-Acetamido-3-bromo-5-nitrophenyl)acetic acid.
Part C: Hydrolysis of the Acetyl Group
-
Setup: Reflux the purified nitro-product with aqueous hydrochloric acid (e.g., 6M HCl) for 1-2 hours.[6][7]
-
Isolation: Cool the solution. The product may precipitate as the hydrochloride salt. Neutralize the mixture carefully with a base (e.g., NaOH solution) to precipitate the free amine, (4-Amino-3-bromo-5-nitrophenyl)acetic acid.
-
Purification: Collect the product by filtration, wash with water, and recrystallize if necessary.
| Step | Key Reagents | Purpose | Expected Outcome |
| Protection | Acetic Anhydride | Reduce the activating effect of the -NH₂ group and introduce steric hindrance. | Formation of (4-Acetamido-3-bromophenyl)acetic acid. |
| Nitration | HNO₃ / H₂SO₄ | Introduce a nitro group onto the aromatic ring. | Selective formation of (4-Acetamido-3-bromo-5-nitrophenyl)acetic acid. |
| Deprotection | Aq. HCl, heat | Remove the acetyl protecting group. | Formation of the final product, (4-Amino-3-bromo-5-nitrophenyl)acetic acid. |
Issue 2: My Friedel-Crafts alkylation or acylation reaction is failing.
Potential Cause: Friedel-Crafts reactions typically employ a Lewis acid catalyst (e.g., AlCl₃).[8][9][10] The amino group on your substrate is a Lewis base and will react with the catalyst, forming a complex. This deactivates the ring towards electrophilic attack.[4][5]
Solution: The protection strategy outlined above is also effective here. The resulting acetamide is less basic and less likely to coordinate with the Lewis acid catalyst, allowing the Friedel-Crafts reaction to proceed.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Issue 3: Low yield in Suzuki-Miyaura coupling of the bromo-position.
Potential Causes:
-
Catalyst Inhibition: The amino group can coordinate to the palladium catalyst, inhibiting its activity.[11]
-
Substrate Solubility: Under the required basic conditions, the carboxylic acid is deprotonated to a carboxylate salt. This salt may have poor solubility in common organic solvents, hindering the reaction.[11]
-
Inappropriate Catalyst System: Not all palladium catalysts are suitable for this electron-rich and functionally diverse substrate.
Solution: Optimization of Reaction Conditions
For a successful Suzuki-Miyaura coupling, careful selection of the catalyst, ligand, base, and solvent system is crucial.
Decision Tree for Suzuki-Miyaura Coupling:
Caption: Troubleshooting Suzuki-Miyaura coupling.
Recommended Protocol for Suzuki-Miyaura Coupling
-
Catalyst System: Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos is often highly effective for challenging substrates.[12]
-
Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are good choices. Use at least 2-3 equivalents to both neutralize the carboxylic acid and promote the catalytic cycle.
-
Solvent: A biphasic system like Toluene/H₂O or 1,4-Dioxane/H₂O can improve solubility and reaction rates.[11][12]
Step-by-Step Procedure:
-
Setup: To a reaction vessel, add this compound (1 equiv.), the desired arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 3 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) in the organic solvent. Add this to the main reaction vessel.
-
Reaction: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. Heat the reaction to 80-100°C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction, dilute with water, and acidify with dilute HCl to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Guide: Amide Bond Formation
Issue 4: Difficulty in forming an amide bond at the carboxylic acid moiety.
Potential Cause: The aniline-like amino group is nucleophilic and could potentially react with the activated carboxylic acid of another molecule, leading to polymerization or side products. Additionally, the electronic properties of the ring can influence the reactivity of the carboxylic acid.
Solution: Use of Appropriate Coupling Reagents
Standard peptide coupling reagents are generally effective. The choice depends on the nucleophilicity of the amine you are coupling.
| Coupling Reagent | Additive | Base | Notes |
| EDC | HOBt | DIPEA | A cost-effective and common choice. The urea byproduct is water-soluble, simplifying workup.[13] |
| HATU | None | DIPEA | Highly efficient and fast, especially for sterically hindered or electron-deficient amines.[13][14] |
| T3P® | None | Pyridine | A versatile and safe reagent with easy workup.[13] |
General Protocol for Amide Coupling (using HATU):
-
Activation: Dissolve this compound (1 equiv.) in a suitable solvent like DMF. Add HATU (1.1 equiv.) and a non-nucleophilic base like DIPEA (2-3 equiv.). Stir for 15-20 minutes at room temperature.
-
Coupling: Add the desired amine (1.1 equiv.) to the activated mixture.
-
Reaction: Stir at room temperature and monitor the reaction by TLC or LC-MS. Reactions with HATU are often complete within a few hours.[13]
-
Workup: Dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. The acid-catalysed hydrolysis of acetanilide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Chiral Separation of (4-Amino-3-bromophenyl)acetic acid Derivatives by HPLC
Welcome to the dedicated technical support center for the chiral separation of (4-Amino-3-bromophenyl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during HPLC method development for these specific chiral compounds. The amphoteric nature of these molecules—possessing both an acidic carboxylic acid group and a basic amino group, alongside a phenyl ring—presents a unique set of challenges and opportunities for achieving successful enantiomeric separation.
This resource synthesizes field-proven insights and foundational chromatographic principles to empower you to overcome obstacles and develop robust, reproducible chiral separation methods.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your initial method development approach.
Q1: What is the most effective type of Chiral Stationary Phase (CSP) for separating this compound derivatives?
A1: There is no single "best" CSP, as the optimal choice depends on the specific derivative and the desired chromatographic mode. However, for amphoteric molecules like amino acid derivatives, two main classes of CSPs consistently provide the best starting points:
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin-based): These are highly versatile and can operate in multiple modes (Reversed-Phase, Normal-Phase, Polar Organic).[1] Their complex structure offers a variety of interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation, which are ideal for the multiple functional groups on your analyte.[1][2] Teicoplanin-based CSPs, in particular, have shown excellent enantioselectivity for amino acids.[2][3]
-
Polysaccharide-based CSPs (e.g., Cellulose or Amylose derivatives): These are the most widely used CSPs and are known for their broad applicability.[4][5] The separation mechanism involves the analyte fitting into "chiral pockets" or grooves within the polysaccharide structure.[4] They are typically used in Normal-Phase or Reversed-Phase modes and can provide excellent resolution.
A screening approach using one or two columns from each of these classes is the most efficient strategy to find a successful separation.[6][7]
Q2: Should I start with Normal-Phase (NP), Reversed-Phase (RP), or Polar Organic Mode (POM) for my method development?
A2: The choice of mobile phase mode is critical and dictates the dominant chiral recognition mechanisms.
-
Reversed-Phase (RP) Mode: This is often a good starting point due to its compatibility with MS detectors and the good solubility of ionizable compounds. In RP mode (e.g., Acetonitrile/Water or Methanol/Water), you can manipulate the mobile phase pH and use buffers to control the ionization state of both the analyte's amino and carboxylic acid groups.[6] This control is crucial for achieving reproducible retention and selectivity.
-
Normal-Phase (NP) Mode: Using non-polar solvents like Hexane/Isopropanol, this mode emphasizes hydrogen bonding and π-π interactions between the analyte and the CSP.[6] While powerful, it can sometimes be challenging due to the poor solubility of polar, salt-form compounds.[8]
-
Polar Organic Mode (POM): This mode uses polar organic solvents like methanol, often with acidic and basic additives.[9] It is particularly useful for molecules that are not soluble in typical NP solvents but require interactions that are weakened in highly aqueous RP conditions. For amino acids, this mode can be highly effective on macrocyclic glycopeptide columns.[10]
Q3: What is the purpose of adding acidic or basic modifiers (e.g., TFA, Formic Acid, DEA) to the mobile phase?
A3: Mobile phase additives are not just for pH adjustment; they are powerful tools for improving peak shape and enhancing chiral recognition. For an amphoteric analyte like this compound, controlling its ionization state is critical.
-
Acidic Additives (TFA, Formic Acid): In RP mode, adding a small amount of acid (e.g., 0.1%) will protonate the carboxylic acid group, suppressing its ionization.[11] This minimizes strong, undesirable ionic interactions with the stationary phase (especially residual silanols), leading to sharper, more symmetrical peaks.[12][13]
-
Basic Additives (DEA, Isopropylamine): In NP mode, basic additives can interact with acidic sites on the silica surface, reducing peak tailing for basic analytes.[14]
-
Mechanism: The primary goal is to ensure the analyte interacts with the CSP in a consistent and singular ionic form, which stabilizes the transient diastereomeric complexes that allow for separation.[15]
Troubleshooting Guide: Resolving Common Issues
This guide provides a systematic, cause-and-effect approach to resolving specific experimental problems.
Problem 1: Poor or No Resolution (Rs < 1.5)
You see a single peak or two poorly resolved bumps. This is the most common challenge in chiral method development.
Step-by-Step Troubleshooting Workflow:
-
Confirm Correct Column and Mode: First, ensure you are using a chiral stationary phase; enantiomers will not separate on a standard achiral column (e.g., C18) without a chiral mobile phase additive, which is a less common approach.[4][6]
-
Optimize Mobile Phase Strength:
-
Cause: The mobile phase may be too strong (high percentage of organic modifier in RP, or high percentage of alcohol in NP), causing the enantiomers to elute too quickly without sufficient interaction with the CSP.
-
Solution: Systematically decrease the strength of the mobile phase. In RP, reduce the acetonitrile/methanol percentage in 5% increments. In NP, reduce the alcohol (IPA/ethanol) percentage in 2-5% increments. This will increase retention time and give the enantiomers more opportunity to interact with the CSP, often improving resolution.[16]
-
-
Change the Organic Modifier:
-
Cause: Selectivity in chiral separations is highly sensitive to the mobile phase composition.
-
Solution: If you are using isopropanol (IPA) as a modifier in NP, switch to ethanol, or vice-versa.[16] In RP, switching between acetonitrile and methanol can also have a significant impact on selectivity.[2]
-
-
Adjust Mobile Phase pH / Additive:
-
Cause: For your ionizable analyte, the wrong pH can lead to multiple ionic forms in equilibrium, smearing out the separation.
-
Solution: In RP mode, add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This ensures the carboxylic acid is protonated, leading to more consistent interactions. Experiment with pH in the range of 3 to 6.[17]
-
-
Lower the Flow Rate:
-
Cause: Chiral separations are often diffusion-limited, meaning lower flow rates can increase efficiency and allow more time for the selective interactions to occur.[11]
-
Solution: Reduce the flow rate from a standard 1.0 mL/min to 0.5 mL/min or even lower. While this increases run time, it can often be the key to achieving baseline resolution.[7]
-
-
Optimize Temperature:
-
Cause: Temperature affects the thermodynamics of the chiral recognition process.[18][19]
-
Solution: Use a column oven to systematically evaluate temperatures between 15°C and 40°C. Lower temperatures often increase selectivity (larger separation between peaks), but may broaden peaks.[7][19] Higher temperatures can improve peak efficiency but may reduce selectivity.[20] An optimal temperature often exists.
-
-
Try a Different CSP:
-
Cause: If the above steps fail, the fundamental selectivity between the chosen CSP and your analyte is likely insufficient.
-
Solution: Switch to a CSP with a different chiral selector (e.g., from a polysaccharide to a macrocyclic glycopeptide). This is why screening multiple columns at the start is so effective.[7]
-
Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.
Problem 2: My Chromatographic Peaks are Tailing
Peak tailing (asymmetry factor > 1.2) compromises resolution and reduces the accuracy of integration.[13]
Common Causes and Solutions:
-
Cause 1: Secondary Interactions: This is the most common cause for ionizable analytes.[12] The amino or carboxylate groups are interacting with active sites (e.g., acidic silanols) on the silica support of the stationary phase, causing a portion of the analyte molecules to be retained longer.
-
Cause 2: Column Overload: Injecting too much sample mass saturates the stationary phase, leading to poor peak shape.[11][21]
-
Solution: Reduce the sample concentration or the injection volume by half and re-inject. If peak shape improves, overload was the issue.
-
-
Cause 3: Column Contamination or Degradation: Strongly retained impurities from previous injections can accumulate at the head of the column, creating new active sites that cause tailing.[21][22]
-
Solution: Flush the column with a strong solvent as recommended by the manufacturer (e.g., for immobilized polysaccharide columns, THF or DMF can be used).[23] If this doesn't work, the column may be permanently damaged and need replacement.
-
-
Cause 4: Extra-Column Effects: Excessive tubing length or dead volume between the injector, column, and detector can cause peak broadening and tailing.[11][22]
-
Solution: Ensure all fittings are secure and use tubing with the smallest possible internal diameter and length.
-
Problem 3: Retention Times are Unstable and Drifting
Inconsistent retention times make peak identification and quantification unreliable.
Common Causes and Solutions:
-
Cause 1: Insufficient Column Equilibration: Chiral columns, especially polysaccharide-based ones, can require extended equilibration times to reach a stable state after changing the mobile phase.[7]
-
Solution: Always equilibrate the column with at least 20-30 column volumes of the new mobile phase. For some CSPs, this can take over an hour.[7] Monitor the baseline until it is completely flat before injecting your sample.
-
-
Cause 2: Temperature Fluctuations: Chiral separations are often highly sensitive to temperature.[7][20] Small changes in ambient lab temperature can cause retention times to shift.
-
Solution: Always use a thermostatted column compartment and maintain a constant temperature (e.g., 25 °C) for all runs.[7]
-
-
Cause 3: Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile component (e.g., hexane from a hexane/IPA mixture).
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles loosely capped to prevent evaporation while allowing for pressure equalization.
-
Experimental Protocols & Data
Method Development Screening Strategy
A parallel screening approach is the most efficient way to identify a promising lead for method development.
Caption: A parallel screening strategy for efficient chiral method development.
Table 1: Recommended Starting Conditions for Method Development
This table provides a robust set of initial conditions for screening. Run these for each selected chiral column.
| Parameter | Condition 1: Reversed-Phase | Condition 2: Normal-Phase | Rationale & Key Insights |
| Chiral Column | Macrocyclic Glycopeptide (e.g., Chirobiotic V/T) OR Immobilized Polysaccharide | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | These two classes offer complementary selectivity and are the most successful for a wide range of compounds.[1][6] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: n-HexaneB: Isopropanol (IPA) | Formic acid controls ionization and improves peak shape.[11] Hexane/IPA is a standard NP system offering strong hydrogen bonding interactions. |
| Gradient/Isocratic | Start with 80:20 (A:B), hold for 20-30 min | Start with 90:10 (A:B), hold for 20-30 min | An isocratic hold is preferred for initial screening to easily assess selectivity without gradient effects.[14] |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | Chiral separations often benefit from slightly lower flow rates to maximize efficiency.[7] |
| Temperature | 25 °C | 25 °C | A controlled temperature is crucial for reproducibility.[7] |
| Injection Volume | 5 µL | 5 µL | Start with a low volume to avoid potential column overload.[21] |
| Detection | UV at 254 nm or 280 nm | UV at 254 nm or 280 nm | Monitor at wavelengths where the phenyl ring absorbs. A PDA detector is recommended to check for peak purity. |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. ijrpr.com [ijrpr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hplc.today [hplc.today]
- 9. merckmillipore.com [merckmillipore.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. uhplcs.com [uhplcs.com]
- 14. researchgate.net [researchgate.net]
- 15. chiraltech.com [chiraltech.com]
- 16. benchchem.com [benchchem.com]
- 17. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers - ProQuest [proquest.com]
- 20. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. gmpinsiders.com [gmpinsiders.com]
- 22. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 23. chiraltech.com [chiraltech.com]
Technical Support Center: Scale-Up of (4-Amino-3-bromophenyl)acetic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of (4-Amino-3-bromophenyl)acetic acid. This guide, developed by Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during the large-scale production of this important chemical intermediate. Our focus is on providing scientifically sound, field-proven insights to ensure the robustness and reproducibility of your process.
I. Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific problems that may arise during the multi-step synthesis of this compound. The synthesis typically involves two key steps: the bromination of 4-acetamidophenylacetic acid and the subsequent hydrolysis of the acetamido group.
Bromination of 4-Acetamidophenylacetic Acid
Q1: My bromination reaction is sluggish and incomplete, even with extended reaction times. What are the likely causes and how can I improve the conversion rate?
A1: Incomplete conversion during the bromination of 4-acetamidophenylacetic acid on a larger scale can often be attributed to several factors:
-
Poor Solubility of Starting Material: 4-Acetamidophenylacetic acid has limited solubility in glacial acetic acid at room temperature. On a large scale, this can lead to a heterogeneous mixture with poor mass transfer, slowing down the reaction.
-
Solution: While the reaction is typically initiated at room temperature for safety, a gradual increase in temperature to 40-50°C after the initial exotherm can improve solubility and reaction rate. Ensure your reactor is equipped with adequate heating and cooling capabilities to manage the reaction temperature effectively.
-
-
Inadequate Mixing: In large reactors, inefficient agitation can lead to localized "hot spots" and areas of low reagent concentration, resulting in incomplete reaction.
-
Solution: Verify that the agitation speed and impeller design are suitable for maintaining a uniform suspension of the starting material. For very large-scale operations, consider using a reactor with baffles to improve mixing efficiency.
-
-
Quality of Bromine: The presence of impurities or water in the bromine can affect its reactivity.
-
Solution: Use a high-purity grade of bromine and ensure it is handled under anhydrous conditions to prevent the formation of hydrobromic acid, which can interfere with the reaction.
-
Q2: I am observing the formation of significant amounts of a di-brominated byproduct. How can I minimize this?
A2: The formation of di-brominated impurities is a common issue in electrophilic aromatic substitution reactions, especially when the reaction is pushed to achieve high conversion.
-
Cause: The acetamido group is an activating group, and while the first bromine atom is directed ortho to the amino group, a second bromination can occur, although at a slower rate. High localized concentrations of bromine or elevated temperatures can promote this side reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing di-bromination.
Q3: The work-up of my bromination reaction is difficult, with emulsions forming during the extraction phase. What can I do?
A3: Emulsion formation is a frequent challenge during the scale-up of work-ups involving aromatic compounds.
-
Cause: The presence of partially soluble intermediates and byproducts, along with fine solid particles, can stabilize emulsions.
-
Solutions:
-
Filtration: Before extraction, consider filtering the quenched reaction mixture to remove any insoluble materials.
-
Brine Wash: Use a saturated sodium chloride (brine) solution for washing. The increased ionic strength of the aqueous phase helps to break emulsions.
-
Solvent Choice: If issues persist, consider a solvent other than diethyl ether for extraction, such as ethyl acetate or methyl tert-butyl ether (MTBE), which may have different emulsion-forming tendencies.
-
Hydrolysis of 4-Acetamido-3-bromophenylacetic Acid
Q1: The hydrolysis of the acetamido group is not going to completion, leaving residual starting material. How can I drive the reaction to completion?
A1: Incomplete hydrolysis is a common challenge, particularly when scaling up.[1][2]
-
Insufficient Acid Concentration or Stoichiometry: On a large scale, ensuring a consistent and adequate concentration of the hydrolyzing acid (e.g., hydrochloric acid) is crucial.
-
Solution: Use a sufficient excess of a strong acid like 6N HCl. Ensure that the volume of acid used is adequate to fully dissolve the starting material upon heating.[3]
-
-
Inadequate Temperature or Reaction Time: The hydrolysis of amides requires significant energy input.
-
Solution: Ensure the reaction mixture is heated to a sustained reflux (around 100-110°C) for a sufficient period.[3] Monitor the reaction by HPLC to confirm the disappearance of the starting material before proceeding with the work-up.
-
Q2: During the neutralization and precipitation of the final product, I'm getting an oily or gummy precipitate instead of a crystalline solid. What's causing this and how can I fix it?
A2: "Oiling out" during crystallization is a sign that the compound's solubility limit is exceeded at a temperature above its melting point or that impurities are depressing the melting point.[4]
-
Causes:
-
Rapid pH Adjustment: A rapid change in pH can lead to supersaturation and precipitation of the product as an amorphous oil.
-
Presence of Impurities: Residual starting material, di-brominated species, or other byproducts can interfere with crystal lattice formation.
-
Temperature: If the solution is too warm during precipitation, the product may separate as a liquid phase.
-
-
Solutions:
-
Controlled pH Adjustment: Add the acid for precipitation slowly and with vigorous stirring to control the rate of crystallization.
-
Temperature Control: Cool the solution (e.g., to 0-5°C) before and during the pH adjustment to promote the formation of a crystalline solid.
-
Seed Crystals: Adding a small amount of pure, crystalline this compound can induce crystallization and prevent oiling out.[4]
-
Purification and Isolation
Q1: I'm having difficulty purifying the final product. What are the best methods for removing process-related impurities?
A1: Due to its zwitterionic nature, this compound can be challenging to purify using standard chromatographic methods.[5][6][7] Recrystallization is often the most effective technique.
-
Common Impurities and their Removal:
-
Unreacted 4-acetamido-3-bromophenylacetic acid: This impurity is less polar than the final product. A recrystallization from a polar solvent like water or a water/ethanol mixture should leave this impurity in the mother liquor.
-
Di-brominated analog: This impurity has a similar polarity to the product but may have different solubility characteristics. Careful selection of the recrystallization solvent and optimization of the cooling profile can help in its removal.
-
Decarboxylation product (4-amino-3-bromotoluene): This non-polar impurity can be removed by washing the crude product with a non-polar solvent like hexane or heptane before recrystallization.
-
-
Recrystallization Protocol: A detailed protocol for recrystallization is provided in the "Experimental Protocols" section below.
Q2: The isolated product has a poor crystalline form and is difficult to filter and dry. How can I improve the crystal habit?
A2: The crystal habit is influenced by factors such as the solvent system, cooling rate, and agitation.
-
Solutions:
-
Solvent Screening: Experiment with different solvent systems for recrystallization. Mixtures of solvents (e.g., water/isopropanol, water/acetonitrile) can sometimes yield more well-defined crystals.
-
Controlled Cooling: A slow, controlled cooling rate generally produces larger, more easily filterable crystals. Crash cooling should be avoided.
-
Agitation: Gentle agitation during crystallization can prevent the formation of large agglomerates and promote the growth of individual crystals.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the bromination step?
A1: The bromination step presents several significant safety hazards that must be carefully managed during scale-up:
-
Bromine Handling: Bromine is highly corrosive, toxic, and volatile. All transfers should be conducted in a well-ventilated area, preferably in a closed system. Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, a face shield, and a respirator.
-
Exothermic Reaction: The reaction of bromine with 4-acetamidophenylacetic acid is exothermic. On a large scale, the heat generated can be substantial, leading to a runaway reaction if not properly controlled. The addition of bromine should be done portion-wise or via a dropping funnel at a rate that allows the reactor's cooling system to maintain the desired temperature.
-
Hydrogen Bromide (HBr) Off-gassing: The reaction generates HBr gas as a byproduct. The reactor must be equipped with a vent connected to a scrubber containing a caustic solution (e.g., sodium hydroxide) to neutralize the acidic fumes.
Q2: How can I monitor the progress of the bromination and hydrolysis reactions effectively?
A2: High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring these reactions.
-
Method: A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective. Detection is usually done by UV at a wavelength where all components (starting material, intermediate, and product) have significant absorbance.
-
Sampling: For each reaction, take samples periodically (e.g., every hour) and analyze them to track the disappearance of the starting material and the appearance of the product. This data is crucial for determining the reaction endpoint and avoiding the formation of byproducts due to unnecessarily long reaction times.
Q3: What are the potential stability issues with this compound, and what are the recommended storage conditions?
A3: this compound is an aniline derivative and is susceptible to oxidative degradation, which can cause discoloration (turning from off-white to brown or purple).[8]
-
Degradation Pathways: Forced degradation studies suggest that substituted anilines can be sensitive to light and oxidizing agents.[9][10][11][12] The amino group can be oxidized, potentially leading to the formation of colored polymeric impurities.
-
Recommended Storage: To ensure long-term stability, the product should be stored in well-sealed, light-resistant containers, under an inert atmosphere (e.g., nitrogen or argon), and at reduced temperatures (e.g., 2-8°C).
Q4: Can you explain the role of polymorphism in the final product and why it's important to control?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[13][14][15][16] Different polymorphs of the same active pharmaceutical ingredient (API) can have different physical properties, including:
-
Solubility and Dissolution Rate: This can directly impact the bioavailability of a drug. A less soluble polymorph may lead to reduced efficacy.[17]
-
Stability: One polymorph may be more stable than another. A less stable (metastable) form may convert to the more stable form over time, which can alter the drug product's performance.[17]
-
Mechanical Properties: Properties like flowability and compressibility can be affected by the crystal habit, which is related to the polymorphic form. This can impact manufacturing processes like tableting.
Controlling polymorphism during crystallization is critical to ensure a consistent and reproducible product with the desired therapeutic and manufacturing properties.[13][14] This is typically achieved by carefully controlling crystallization parameters such as solvent, temperature, cooling rate, and agitation.
III. Experimental Protocols
Protocol 1: Scale-Up of Bromination of 4-Acetamidophenylacetic Acid
-
Reactor Setup: Charge a suitable glass-lined or Hastelloy reactor with 4-acetamidophenylacetic acid (1.0 eq) and glacial acetic acid (10 volumes). Ensure the reactor is equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a gas outlet connected to a caustic scrubber.
-
Bromine Addition: Cool the suspension to 15-20°C. Slowly add a solution of bromine (1.1 eq) in glacial acetic acid (2 volumes) via the dropping funnel over 2-3 hours, maintaining the internal temperature below 30°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 55-60°C and maintain for 12-16 hours.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is <2% of the total peak area.
-
Quenching: Cool the reaction mixture to 20°C and slowly quench by adding it to a solution of sodium bisulfite (10% w/v) in water, ensuring the temperature does not exceed 30°C.
-
Work-up: Extract the aqueous mixture with ethyl acetate (3 x 5 volumes). Wash the combined organic layers with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-acetamido-3-bromophenylacetic acid.
Protocol 2: Scale-Up of Hydrolysis and Purification of this compound
-
Hydrolysis: Charge the crude 4-acetamido-3-bromophenylacetic acid (1.0 eq) and 6N hydrochloric acid (10 volumes) into a reactor. Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction by HPLC until the starting material is completely consumed.
-
Charcoal Treatment: Cool the reaction mixture to 60-70°C and add activated charcoal (2% w/w). Stir for 30 minutes.
-
Filtration: Filter the hot solution through a bed of celite to remove the charcoal.
-
Crystallization: Cool the filtrate to 0-5°C. Slowly adjust the pH to 4.5-5.0 with a 50% aqueous solution of sodium hydroxide, maintaining the temperature below 10°C. A precipitate will form.
-
Aging: Stir the resulting slurry at 0-5°C for at least 2 hours to ensure complete precipitation.
-
Isolation: Filter the solid product and wash the filter cake with cold water until the washings are neutral.
-
Drying: Dry the product under vacuum at 50-60°C to a constant weight.
IV. Data Summary
| Parameter | 4-Acetamidophenylacetic Acid | This compound |
| Molecular Formula | C10H10NO3 | C8H8BrNO2 |
| Molecular Weight | 192.19 g/mol | 230.06 g/mol |
| Typical Purity (Post-Recrystallization) | >98% | >99% |
| Key Impurities to Monitor | Di-brominated species | Residual starting material, di-brominated analog |
V. References
-
AIChE. (n.d.). Polymorphism Control of Active Pharmaceutical Ingredients (API) with Reverse Antisolvent Crystallization. AIChE Proceedings.
-
Zhang, M., et al. (2024). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design.
-
Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry.
-
Lu, J., & Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate.
-
Cipla Biosimilars. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
-
Kralles, Z. T., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
-
Kralles, Z. T., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed.
-
Kralles, Z. T., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ResearchGate.
-
Kralles, Z. T., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Semantic Scholar.
-
Zang, Z.-L., & Cai, G.-X. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. ResearchGate.
-
van der Heijden, A. E. D. M., et al. (2014). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. ResearchGate.
-
Kim, J., et al. (2023). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry.
-
Hara, K., et al. (2021). Hydrolysis of amides to carboxylic acids catalyzed by Nb2O5. Catalysis Science & Technology.
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
-
Various Authors. (2020). How to desalt zwitterions? ResearchGate.
-
Van der Eycken, E., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH.
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online.
-
Various Authors. (2023). Work-up of a zwitterion? Reddit.
-
Venkatesh, D. N., & Shanmuga Kumar, S. D. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. IJPPR.
-
Sutar, S. V., et al. (n.d.). Stability Indicating Forced Degradation Studies. RJPT.
-
Gill, P. R., et al. (n.d.). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. ResearchGate.
-
Various Authors. (2022). Any tips for purification of two zwitterionic compounds? Reddit.
-
Estiu, G., & Merz Jr, K. M. (2007). The hydrolysis of amides and the proficiency of amidohydrolases. The burden borne by kw. The Journal of Physical Chemistry B.
-
Gataullin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing.
-
Bandar, J. S., et al. (2021). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society.
-
Stolar, T., et al. (n.d.). Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. CrystEngComm.
-
Gataullin, A. G., et al. (2021). Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. ResearchGate.
-
Kahl, T., et al. (n.d.). Aniline and Its Derivatives. ResearchGate.
-
Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
-
Zhdankin, V. V., et al. (2009). Reaction of bromine with 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid: a green chemistry puzzle for organic chemistry students. Taylor & Francis Online.
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
-
Various Authors. (n.d.). Synthesis of substituted anilines and mesityl oxide derivatives. ResearchGate.
-
Sharma, S., & Singh, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
-
Estiu, G., & Merz Jr, K. M. (2007). The Hydrolysis of Amides and the Proficiency of Amidohydrolases. The Burden Borne by k w. ResearchGate.
-
PrepChem. (n.d.). Synthesis of 4-amino-3-bromophenylacetic acid.
-
Oakwood Chemical. (n.d.). 4-Amino-3-bromophenylacetic acid.
-
BLD Pharm. (n.d.). 66955-75-7|4-Amino-3-bromophenylacetic acid.
-
Shafir, A., et al. (2020). Stepwise Mechanism for the Bromination of Arenes by a Hypervalent Iodine Reagent. The Journal of Organic Chemistry.
-
Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. biomedres.us [biomedres.us]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymorphism Control of Active Pharmaceutical Ingredients (API) with Reverse Antisolvent Crystallization | AIChE [proceedings.aiche.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - Cipla Biosimilars [ciplabiosimilars.co.za]
identifying and characterizing impurities in (4-Amino-3-bromophenyl)acetic acid
Welcome to the technical support center for the identification and characterization of impurities in (4-Amino-3-bromophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges associated with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the quality and integrity of your research.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final drug product.[1][2] The synthetic route to this compound, typically involving the bromination of a protected aminophenylacetic acid derivative followed by deprotection, can introduce several process-related impurities.[3][4] Additionally, the inherent reactivity of the molecule can lead to degradation products under various stress conditions.
This guide will equip you with the necessary knowledge and practical methodologies to confidently identify and characterize these potential impurities, ensuring compliance with regulatory standards such as the ICH Q3A guidelines.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities I should expect in a sample of this compound?
A1: Based on the common synthetic pathway starting from 4-acetamidophenylacetic acid, you should primarily look for:
-
Starting Material: Unreacted 4-acetamidophenylacetic acid.
-
Intermediate: Incomplete deacetylation can lead to residual 4-acetamido-3-bromophenylacetic acid.[3]
-
Isomeric Impurities: The bromination of 4-acetamidophenylacetic acid may not be perfectly regioselective, potentially leading to the formation of isomeric impurities such as (4-Amino-2-bromophenyl)acetic acid. Di-brominated species are also a possibility, though typically at lower levels.
-
Unbrominated Material: Residual 4-aminophenylacetic acid if the bromination step is incomplete.
Q2: My HPLC chromatogram shows an unexpected peak. How do I begin to identify it?
A2: A systematic approach is crucial. First, ensure the peak is not an artifact from your system or solvent. If the peak is real, the next step is to gather more information. An ideal approach is to use a mass spectrometer in-line with your HPLC (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide the molecular weight, which is a critical piece of the puzzle. For instance, a peak with a molecular weight corresponding to the acetylated intermediate would strongly suggest its identity.
Q3: I'm struggling to get good separation between the main peak and a closely eluting impurity. What can I do?
A3: Optimizing your HPLC method is key. Here are a few parameters you can adjust:
-
Mobile Phase Composition: Fine-tune the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient can often improve the resolution of closely eluting peaks.
-
pH of the Mobile Phase: Since your analyte and potential impurities are acidic, the pH of the mobile phase will significantly affect their retention. Adjusting the pH can alter the ionization state of the molecules and improve separation.
-
Column Chemistry: If modifying the mobile phase isn't sufficient, consider a different column. A phenyl column, for example, can offer different selectivity for aromatic compounds compared to a standard C18 column.
Q4: When should I consider performing forced degradation studies?
A4: Forced degradation, or stress testing, is a critical component of impurity profiling, especially during drug development.[1][2] These studies should be conducted to:
-
Identify potential degradation products that could form under storage or handling conditions.
-
Demonstrate the specificity of your analytical method by showing that it can separate the main compound from its degradation products.
-
Elucidate the degradation pathways of the drug substance.
Common stress conditions include exposure to acid, base, oxidation, heat, and light.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload2. Inappropriate mobile phase pH3. Column degradation | 1. Reduce the sample concentration.2. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.3. Flush the column or replace it if necessary. |
| Inconsistent Retention Times | 1. Inadequate column equilibration2. Fluctuations in mobile phase composition3. Temperature variations | 1. Ensure the column is fully equilibrated with the mobile phase before each run.2. Prepare fresh mobile phase and ensure proper mixing.3. Use a column oven to maintain a consistent temperature. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector2. Carryover from a previous injection | 1. Use high-purity solvents and flush the system.2. Implement a robust needle wash protocol in your autosampler. |
| No Peaks Detected | 1. Detector issue (e.g., lamp off)2. No sample injected3. Compound not retained or eluting in the solvent front | 1. Check the detector settings and ensure the lamp is on.2. Verify the injection process.3. Modify the mobile phase to be weaker (less organic solvent) to increase retention. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is designed for the separation and quantification of this compound and its potential process-related impurities.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. A Phenyl column can be used for alternative selectivity.
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
3. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1 mg/mL.
Protocol 2: LC-MS for Impurity Identification
This protocol is for the identification of unknown impurities using mass spectrometry.
1. Instrumentation:
-
LC-MS system with an Electrospray Ionization (ESI) source.
2. LC Conditions:
-
Use the same HPLC method as described in Protocol 1.
3. MS Conditions:
| Parameter | Condition |
| Ionization Mode | ESI Positive and Negative (scan both to determine the best response) |
| Mass Range | 100 - 500 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
4. Data Analysis:
-
Extract the mass spectra for each impurity peak. The bromine atom will produce a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio), which can aid in identification.
Protocol 3: NMR for Structural Elucidation
For definitive structural confirmation of an isolated impurity.
1. Instrumentation:
-
NMR spectrometer (300 MHz or higher is recommended).
2. Sample Preparation:
-
Isolate the impurity of interest using preparative HPLC.
-
Dissolve the purified impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
3. Experiments:
-
Acquire a ¹H NMR spectrum to determine the proton environment.
-
Acquire a ¹³C NMR spectrum for carbon skeleton information.
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used to establish connectivity and provide unambiguous structural assignment.
Visualizing the Workflow
A logical workflow is essential for efficient impurity analysis.
Caption: Workflow for impurity identification and characterization.
Potential Impurity Formation Pathway
Understanding the synthesis is key to predicting impurities.
Caption: Potential impurity formation during synthesis.
References
optimizing reaction times for the synthesis of (4-Amino-3-bromophenyl)acetic acid
Introduction: The synthesis of (4-Amino-3-bromophenyl)acetic acid is a critical process in the development of various pharmaceutical intermediates. Achieving optimal reaction times is paramount for ensuring process efficiency, cost-effectiveness, and maintaining the integrity of the final product. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers in navigating the common challenges associated with this synthesis. The primary focus will be on the widely-used two-step pathway starting from 4-acetamidophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and why is it preferred?
A1: The most prevalent and scalable route involves a two-step process:
-
Electrophilic Bromination: 4-acetamidophenylacetic acid is brominated to form the intermediate, 4-acetamido-3-bromophenylacetic acid. The acetamido group is a moderately activating ortho-, para-director, which protects the amine from oxidation and directs the bromine to the desired position ortho to the amino group (and meta to the deactivating acetic acid group).
-
Acid Hydrolysis: The acetamido group of the intermediate is then hydrolyzed to yield the final product, this compound.
This route is favored due to the high regioselectivity of the bromination step and the use of readily available starting materials[1][2].
Q2: What are the primary factors that influence the reaction time for each step?
A2: For the synthesis of this compound, several key parameters control the reaction kinetics:
-
Bromination Step: Temperature, the choice and stoichiometry of the brominating agent (e.g., Br₂ or NBS), and the solvent system are the most critical factors[1][3]. Insufficient temperature or a weak brominating system can lead to excessively long reaction times.
-
Hydrolysis Step: The reaction rate is primarily dependent on the concentration of the acid (typically HCl) and the reaction temperature. The hydrolysis of the amide bond requires significant energy input to proceed at a practical rate[4].
Q3: Can I perform a direct bromination on 4-aminophenylacetic acid?
A3: Direct bromination of 4-aminophenylacetic acid is generally avoided. The unprotected amino group is highly activating and also a strong base. It reacts readily with bromine, leading to oxidation and the formation of multiple brominated byproducts. The use of an acetyl protecting group is a standard strategy to moderate the reactivity of the aniline ring and prevent these undesirable side reactions.
Synthesis Workflow Overview
The following diagram illustrates the two-step synthesis pathway from 4-acetamidophenylacetic acid.
Caption: Two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis, focusing on solutions to optimize reaction times and outcomes.
Issue 1: The bromination reaction (Step 1) is slow or incomplete.
-
Potential Cause A: Insufficient Temperature. Electrophilic aromatic substitution on a deactivated ring (due to the -CH₂COOH group) can be sluggish. The literature suggests heating to 60°C for 12 hours as a baseline[1].
-
Solution: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[5]. Be cautious, as excessive heat can lead to byproduct formation.
-
-
Potential Cause B: Inadequate Mixing. The starting material, 4-acetamidophenylacetic acid, may be poorly suspended in glacial acetic acid at room temperature[1].
-
Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous suspension and facilitate mass transfer.
-
-
Potential Cause C: Deactivated Brominating Agent. The bromine reagent may have degraded.
-
Solution: Use a fresh bottle of bromine or N-Bromosuccinimide (NBS). Consider using a slight excess (e.g., 1.1 to 1.2 equivalents) of the brominating agent to drive the reaction to completion.
-
Issue 2: The hydrolysis reaction (Step 2) stalls or requires an excessively long time.
-
Potential Cause A: Insufficient Acid Concentration or Temperature. Amide hydrolysis is a classic example of a reaction that is highly dependent on both acid strength and temperature. The protocol calls for heating in 6 N HCl at up to 110°C for one hour, indicating the need for forceful conditions[4].
-
Solution 1 (Temperature): Ensure the reaction mixture reaches and maintains the target temperature of 100-110°C. Use an oil bath for stable and uniform heating.
-
Solution 2 (Acid Concentration): Verify the concentration of your hydrochloric acid stock. If the reaction is still slow, a higher concentration could be tested, but this increases the risk of product degradation.
-
-
Potential Cause B: Poor Solubility. The brominated intermediate may not be fully dissolved in the aqueous acid, limiting the reaction rate.
-
Solution: While the protocol specifies heating until a clear solution forms, ensure this state is achieved and maintained[4]. If solubility remains an issue, the addition of a co-solvent could be explored, but this would require significant re-optimization.
-
Issue 3: Significant byproduct formation is observed, complicating purification.
-
Potential Cause A (Bromination): Over-bromination. Using a large excess of bromine or running the reaction at too high a temperature can lead to the formation of di-brominated species.
-
Solution: Add the bromine dropwise at a controlled temperature rather than all at once. Use a minimal excess of the brominating agent and monitor the reaction to stop it once the starting material is consumed.
-
-
Potential Cause B (Hydrolysis): Degradation. The final product contains both an amino group and a carboxylic acid, which can be susceptible to degradation (e.g., decarboxylation) under harsh acidic conditions and prolonged high temperatures.
-
Solution: Minimize the time the reaction is held at high temperature. Once the reaction is complete (as determined by TLC/LC-MS), proceed immediately with the workup, which involves cooling, neutralization, and acidification to precipitate the product[4].
-
Logical Troubleshooting Flowchart
This diagram provides a systematic approach to diagnosing and resolving slow reactions.
Caption: Troubleshooting flowchart for slow reaction rates.
Experimental Protocols for Optimization
To systematically optimize reaction times, a Design of Experiments (DoE) approach is recommended. Below are skeleton protocols for investigating key variables.
Protocol 1: Optimization of Bromination (Step 1) Time
-
Setup: In parallel reactors, suspend 4-acetamidophenylacetic acid (1.0 eq) in glacial acetic acid.
-
Variable Matrix: Set up experiments to test the following variables at different levels:
-
Temperature: 50°C, 60°C, 70°C
-
Bromine Equivalents: 1.05 eq, 1.15 eq, 1.25 eq
-
-
Execution:
-
Bring each reactor to its target temperature.
-
Add the specified equivalents of bromine dropwise.
-
Take aliquots from each reactor every 60 minutes.
-
-
Analysis: Quench the aliquots and analyze by LC-MS to determine the percentage of starting material remaining.
-
Goal: Identify the combination of temperature and bromine equivalents that leads to >99% conversion in the shortest time without significant byproduct formation.
Protocol 2: Optimization of Hydrolysis (Step 2) Time
-
Setup: In parallel reactors, place 4-acetamido-3-bromophenylacetic acid (1.0 eq).
-
Variable Matrix:
-
Temperature: 90°C, 100°C, 110°C
-
HCl Concentration: 5N, 6N, 7N
-
-
Execution:
-
Add the specified concentration of HCl to each reactor.
-
Heat to the target temperature using a pre-heated oil bath.
-
Take aliquots every 15 minutes after the solution becomes clear.
-
-
Analysis: Neutralize the aliquots and analyze by LC-MS to determine the conversion to the final product.
-
Goal: Find the conditions that achieve complete hydrolysis in the minimum time.
Data Summary Table
The following table summarizes expected outcomes from an optimization study based on the principles discussed.
| Step | Parameter | Condition | Expected Reaction Time | Potential Risks |
| 1. Bromination | Temperature | 50°C | > 15 hours | Very slow conversion |
| 60°C | ~12 hours[1] | Baseline | ||
| 70°C | < 8 hours | Increased risk of di-bromination | ||
| Br₂ Equivalents | 1.05 eq | Slower, may not reach completion | Incomplete reaction | |
| 1.25 eq | Faster conversion | Increased risk of byproducts | ||
| 2. Hydrolysis | Temperature | 90°C | > 3 hours | Incomplete reaction |
| 110°C | ~1 hour[4] | Baseline | ||
| HCl Concentration | 5N | > 2 hours | Slow conversion | |
| 7N | < 45 minutes | Potential for product degradation |
References
Validation & Comparative
A Comparative Guide to the Reactivity of (4-Amino-3-bromophenyl)acetic Acid vs. (4-Amino-3-chlorophenyl)acetic Acid for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. Halogenated phenylacetic acid derivatives are invaluable building blocks, offering multiple reactive sites for diversification. This guide provides an in-depth, objective comparison of the reactivity of two closely related and synthetically useful compounds: (4-Amino-3-bromophenyl)acetic acid and (4-Amino-3-chlorophenyl)acetic acid .
This analysis, grounded in fundamental principles of organic chemistry and supported by representative experimental data, aims to provide a clear framework for choosing the optimal reagent for specific applications in medicinal chemistry, with a focus on palladium-catalyzed cross-coupling and amide bond formation.
Core Reactivity Principles: The Decisive Role of the Halogen
The primary differentiator in the chemical behavior of these two molecules is the halogen atom (bromine vs. chlorine) situated ortho to the amino group and meta to the acetic acid side chain. This substitution pattern creates a nuanced interplay of electronic and steric effects that govern the reactivity of the molecule's three key functional regions: the aryl-halogen bond, the amino group, and the carboxylic acid.
Electronic Effects: Both bromine and chlorine are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that deactivates the aromatic ring towards electrophilic substitution. However, they also possess lone pairs that can be donated into the ring via resonance (+M). For halogens, the inductive effect generally outweighs the resonance effect[1]. Chlorine is more electronegative than bromine, resulting in a stronger inductive withdrawal.
Steric Effects: The atomic radius of bromine is larger than that of chlorine, leading to greater steric hindrance around the adjacent amino group. This "ortho effect" can significantly influence the accessibility and reactivity of the nitrogen lone pair and the adjacent C-X bond[2][3].
These fundamental differences manifest in distinct reactivity profiles, particularly in two of the most crucial reaction classes for drug discovery: palladium-catalyzed cross-coupling and amide bond formation.
Palladium-Catalyzed Cross-Coupling: A Clear Reactivity Hierarchy
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for the construction of C-C bonds, enabling the synthesis of complex biaryl structures. In these reactions, the reactivity of the aryl halide is paramount, as the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond is often the rate-determining step of the catalytic cycle[4][5].
The C-Br bond is inherently weaker and more polarizable than the C-Cl bond. This lower bond dissociation energy means that this compound will undergo oxidative addition more readily and under milder conditions than its chloro- counterpart[4][5]. This established reactivity trend (I > Br > OTf > Cl) is a foundational principle in modern synthetic chemistry[4][6].
Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | (4-Amino-3-chlorophenyl)acetic acid | Rationale & References |
| Catalyst System | Standard (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Requires more active catalyst (e.g., Pd(OAc)₂ with bulky phosphine ligands like SPhos or XPhos) | The stronger C-Cl bond necessitates a more electron-rich and sterically demanding ligand to promote oxidative addition.[7][8] |
| Typical Temperature | 80-100 °C | 100-120 °C | The higher activation energy for C-Cl bond cleavage requires more thermal energy.[4][7] |
| Representative Reaction Time | 4-12 hours | 12-24 hours | Faster oxidative addition for the C-Br bond leads to a shorter overall reaction time.[9] |
| Expected Yield | High (>90%) | Moderate to High (70-90%) | Under optimized conditions with appropriate catalysts, good yields are achievable for both, but the bromo- derivative is generally more reliable.[4][7] |
Amide Bond Formation: A More Complex Picture
The formation of an amide bond involves the acylation of an amine with the carboxylic acid moiety. Here, the relative reactivity is less straightforward and is governed by the interplay of electronic and steric effects on both the carboxylic acid and the amino group.
-
Acidity of the Carboxylic Acid: The halogen's inductive electron-withdrawing effect (-I) increases the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion. Since chlorine has a stronger -I effect than bromine, (4-Amino-3-chlorophenyl)acetic acid is expected to be slightly more acidic than its bromo- counterpart[10]. A more acidic carboxylic acid can be more readily activated by coupling reagents.
-
Nucleophilicity of the Amino Group: The nucleophilicity of the aniline nitrogen is crucial for reactions where it acts as the nucleophile (e.g., in acylation or alkylation). The electron-withdrawing nature of the ortho-halogen decreases the electron density on the nitrogen, reducing its basicity and nucleophilicity compared to unsubstituted 4-aminophenylacetic acid. Furthermore, the "ortho effect" comes into play, where steric hindrance from the halogen can impede the approach of electrophiles to the amino group[2][3][11]. Given bromine's larger size, it is expected to exert a greater steric hindrance.
Comparative Performance in Amide Coupling
Predicting the overall rate of amide bond formation is complex. While the chloro-derivative's carboxylic acid is more easily activated, its amino group might be slightly less nucleophilic due to the stronger inductive effect. Conversely, the bromo-derivative's amino group is more sterically hindered.
In practice, for standard amide couplings using common reagents like EDC/HOBt or HATU, the differences in reactivity are often minor and can be overcome by adjusting reaction times or temperatures. The choice of coupling reagent typically has a more significant impact than the difference between an ortho-bromo and ortho-chloro substituent[12][13].
The following table provides a qualitative comparison for a typical amide coupling reaction with a primary amine (e.g., benzylamine).
| Factor | This compound | (4-Amino-3-chlorophenyl)acetic acid | Rationale & References |
| Carboxylic Acid Acidity | Slightly Less Acidic | Slightly More Acidic | Chlorine has a stronger inductive effect (-I) than bromine, stabilizing the carboxylate.[10] |
| Amino Group Nucleophilicity | Reduced (Inductive + Steric) | Reduced (Stronger Inductive) | Both halogens decrease nucleophilicity. Bromine imposes greater steric hindrance.[2][3][14] |
| Overall Amide Coupling Rate | Generally comparable | Generally comparable | Differences are often minimal and easily compensated by reaction conditions. The choice of coupling reagent is more critical.[12][15] |
Experimental Protocols
Protocol 1: Representative Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling. Note that conditions for the chloro-derivative may require more specialized ligands and higher temperatures for optimal results.
Objective: To synthesize a 4-amino-3-arylphenylacetic acid derivative.
Materials:
-
(4-Amino-3-halophenyl)acetic acid (Bromo or Chloro derivative)
-
Arylboronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂ for bromo, Pd(OAc)₂/SPhos for chloro) (2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the (4-amino-3-halophenyl)acetic acid (1.0 eq), arylboronic acid (1.2 eq), and base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst and ligand (if separate).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring. For the bromo-derivative, 80-100 °C is a typical starting point. For the chloro-derivative, 100-120 °C may be necessary[4].
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and adjust the pH to ~3-4 with 1M HCl to protonate the amino group and the product's carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Representative Amide Bond Formation
This protocol provides a general procedure for amide coupling using EDC and HOBt.
Objective: To synthesize an amide derivative of (4-amino-3-halophenyl)acetic acid.
Materials:
-
(4-Amino-3-halophenyl)acetic acid (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
Base (e.g., DIPEA or NMM) (2.0-3.0 eq)
-
Anhydrous Solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the (4-amino-3-halophenyl)acetic acid (1.0 eq) in the anhydrous solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15-30 minutes to form the activated ester.
-
Add the desired amine (1.1 eq) followed by the base (e.g., DIPEA, 2.0-3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Summary and Strategic Recommendations
The choice between this compound and (4-Amino-3-chlorophenyl)acetic acid is a strategic decision that should be guided by the intended chemical transformation.
-
For palladium-catalyzed cross-coupling reactions , This compound is the demonstrably more reactive and versatile substrate, allowing for milder conditions and greater synthetic flexibility.
-
For amide bond formation , both compounds exhibit comparable reactivity, and the choice can be based on economic factors and availability.
-
For sequential functionalization , the bromo-derivative offers the distinct advantage of allowing selective cross-coupling at the C-Br bond while leaving the amino and carboxylic acid groups available for subsequent modifications.
By understanding the fundamental principles governing the reactivity of these valuable building blocks, drug development professionals can make more informed decisions, optimizing synthetic routes and accelerating the discovery of new therapeutic agents.
References
- 1. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Bromine Advantage: A Comparative Guide to the Biological Activity of Phenylacetic Acids
For researchers, scientists, and professionals in drug development, understanding the nuanced impact of structural modifications on a molecule's biological activity is paramount. This guide provides an in-depth, objective comparison of the biological activities of brominated versus non-brominated phenylacetic acids, supported by experimental data and mechanistic insights. We will explore how the addition of a bromine atom to the phenylacetic acid scaffold can significantly modulate its therapeutic potential across antimicrobial, antifungal, anti-inflammatory, and anticancer applications.
The Rationale for Bromination: Enhancing Lipophilicity and Reactivity
The introduction of a halogen, such as bromine, to an aromatic ring is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. Bromination increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its target. Furthermore, the electron-withdrawing nature of bromine can alter the electronic distribution of the phenyl ring, potentially leading to stronger interactions with biological targets.
Comparative Biological Activities: A Data-Driven Analysis
This section provides a comparative overview of the biological activities of brominated and non-brominated phenylacetic acids, with a focus on antimicrobial, antifungal, anti-inflammatory, and anticancer effects.
Antimicrobial Activity
Phenylacetic acid (PAA) itself is known to possess antimicrobial properties. It is a naturally occurring compound found in various plants and microorganisms and has been shown to inhibit the growth of a range of bacteria. The proposed mechanisms of action for PAA's antibacterial effects include the disruption of cell membrane integrity, leading to the leakage of essential intracellular components such as nucleic acids and proteins, and the inhibition of key metabolic enzymes.
Antifungal Activity
Similar to its antibacterial properties, phenylacetic acid has demonstrated antifungal activity against several plant-pathogenic fungi. The mechanism is thought to involve the inhibition of mycelial growth and zoospore germination.
Direct comparative studies on the antifungal activity of brominated versus non-brominated phenylacetic acids are limited. However, research on related brominated aromatic compounds provides strong evidence for the potentiating effect of bromine. For example, the bromination of benzofuran derivatives, which share a similar aromatic core, has been shown to drastically increase their antifungal activity. This suggests that brominated phenylacetic acids would likely exhibit more potent antifungal effects than non-brominated phenylacetic acid.
Anti-inflammatory Activity
Phenylacetic acid derivatives have been investigated for their anti-inflammatory properties. A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Phenylacetic acid derivatives have been shown to inhibit COX-1 and COX-2.
Furthermore, related compounds like phenylbutyrate have been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.
While direct comparative studies quantifying the anti-inflammatory potency (e.g., IC50 values for COX inhibition or cytokine reduction) of a brominated phenylacetic acid against its non-brominated counterpart were not found, the enhanced lipophilicity and altered electronic properties conferred by bromine would be expected to modulate its interaction with inflammatory targets.
Anticancer Activity
The anticancer potential of phenylacetic acid derivatives has been a subject of significant research. These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.
A comparative study on the cytotoxicity of a series of N-phenylacetamide derivatives, including a 4-bromo derivative, provides valuable quantitative data. The results, summarized in the table below, demonstrate the cytotoxic effects of these compounds on different cancer cell lines.
| Compound | Substituent | MDA-MB-468 IC50 (µM) | PC-12 IC50 (µM) | MCF-7 IC50 (µM) |
| Phenylacetamide | H | >100 | >100 | >100 |
| 4-Bromophenylacetamide | 4-Br | 87±0.13 | 2.50±0.13 | 85±0.09 |
| Doxorubicin (Control) | - | 0.38±0.07 | 2.6±0.13 | 2.63±0.4 |
Data synthesized from a study by Tavallaei, et al. (2025) on phenylacetamide derivatives.[1]
The data indicates that while the non-brominated phenylacetamide showed minimal activity, the 4-bromo derivative exhibited significant cytotoxicity against the PC-12 cell line, with an IC50 value comparable to the standard chemotherapeutic drug, doxorubicin. This provides strong evidence for the role of bromination in enhancing the anticancer activity of the phenylacetamide scaffold.
Mechanistic Insights: Visualizing the Pathways
To understand the causality behind the observed biological activities, it is crucial to examine the underlying molecular mechanisms. The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways affected by phenylacetic acid derivatives.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway
Phenylacetic acid derivatives are proposed to exert their anti-inflammatory effects by interfering with the NF-κB signaling cascade. This pathway is a key regulator of the inflammatory response.
Caption: Proposed inhibition of the NF-κB pathway by brominated phenylacetic acid.
Anticancer Mechanism: Induction of Apoptosis
The anticancer activity of phenylacetic acid derivatives is attributed to their ability to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Induction of apoptosis by brominated phenylacetic acid via extrinsic and intrinsic pathways.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (brominated and non-brominated phenylacetic acids)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solutions with CAMHB to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria in broth without any compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., PC-12, MDA-MB-468, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that the bromination of phenylacetic acid is a viable strategy for enhancing its biological activities. The available data on anticancer effects demonstrates a clear potentiation of cytotoxicity with the introduction of a bromine atom. While direct comparative quantitative data for antimicrobial, antifungal, and anti-inflammatory activities is still emerging, the existing literature on related halogenated compounds consistently points towards an increase in potency.
The proposed mechanisms of action, including the inhibition of the NF-κB pathway for anti-inflammatory effects and the induction of apoptosis for anticancer activity, provide a solid foundation for further investigation and drug development. The detailed experimental protocols provided herein offer a standardized approach for researchers to conduct their own comparative studies and contribute to a more complete understanding of the structure-activity relationships of these promising compounds.
Future research should focus on conducting direct, head-to-head comparative studies to quantify the enhancement of antimicrobial, antifungal, and anti-inflammatory activities upon bromination of phenylacetic acid. Elucidating the precise molecular interactions with their biological targets will be crucial for the rational design of next-generation therapeutics based on the phenylacetic acid scaffold.
References
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of (4-Amino-3-bromophenyl)acetic Acid Isomers
Introduction
In the landscape of pharmaceutical development and materials science, the precise structural characterization of active molecules is not merely a procedural step but the bedrock of safety, efficacy, and innovation. Substituted phenylacetic acid derivatives are pivotal scaffolds in drug design, and among them, (4-Amino-3-bromophenyl)acetic acid serves as a valuable building block. However, synthetic routes can often yield a mixture of positional isomers, where the amino, bromo, and acetic acid groups occupy different positions on the phenyl ring.[1][2][3] These subtle structural shifts can lead to dramatic differences in biological activity, toxicity, and physicochemical properties.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to unambiguously differentiate this compound from its key positional isomers. As a senior application scientist, my objective is to move beyond mere data presentation and delve into the causality behind experimental choices and spectral interpretation. The protocols herein are designed as self-validating systems, ensuring researchers can confidently identify and characterize their compounds. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy each provide a unique piece of the structural puzzle.
Isomer Overview: The Challenge of Positional Variance
The electronic interplay between the electron-donating amino group (-NH₂), the electron-withdrawing bromo (-Br) group, and the acetic acid (-CH₂COOH) moiety creates distinct electronic environments for each isomer. This guide will focus on comparing the target compound with two common and challenging isomers to differentiate:
-
Isomer 1: this compound
-
Isomer 2: (3-Amino-4-bromophenyl)acetic acid
-
Isomer 3: (2-Amino-5-bromophenyl)acetic acid
Caption: Chemical structures of the primary isomers under comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive technique for positional isomer differentiation, as it provides a direct map of the carbon-hydrogen framework. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are exquisitely sensitive to the electronic effects of the substituents.
Expertise & Causality: Predicting Aromatic Proton Signals
The differentiation lies in the predictable patterns of the three aromatic protons on the 1,2,4-trisubstituted rings.
-
-NH₂ Group: A strong electron-donating group, it shields ortho and para protons, causing them to appear at a lower chemical shift (upfield).
-
-Br and -CH₂COOH Groups: These are electron-withdrawing groups that deshield protons, shifting their signals to a higher chemical shift (downfield).
This electronic push-pull results in a unique spectral fingerprint for each isomer. For instance, in Isomer 1 , the proton at C5 is ortho to the strongly donating amino group and will be significantly upfield compared to the analogous proton in Isomer 2 , which is ortho to the withdrawing bromine atom.
Comparative NMR Data
| Spectroscopic Data | Isomer 1: this compound | Isomer 2: (3-Amino-4-bromophenyl)acetic acid | Isomer 3: (2-Amino-5-bromophenyl)acetic acid |
| ¹H NMR (Aromatic Region) | H-2: ~7.3 ppm (d) H-5: ~7.0 ppm (dd) H-6: ~6.7 ppm (d) | H-2: ~7.1 ppm (d) H-5: ~6.8 ppm (dd) H-6: ~7.4 ppm (d) | H-3: ~6.6 ppm (d) H-4: ~7.2 ppm (dd) H-6: ~7.3 ppm (d) |
| ¹H NMR (Other Signals) | -CH₂-: ~3.5 ppm (s) -NH₂: ~5.3 ppm (br s) -COOH: ~12.2 ppm (br s) | -CH₂-: ~3.5 ppm (s) -NH₂: ~5.5 ppm (br s) -COOH: ~12.3 ppm (br s) | -CH₂-: ~3.6 ppm (s) -NH₂: ~5.1 ppm (br s) -COOH: ~12.1 ppm (br s) |
| ¹³C NMR (Aromatic C) | C-NH₂: ~145 ppm C-Br: ~110 ppm C-CH₂: ~130 ppm | C-NH₂: ~147 ppm C-Br: ~112 ppm C-CH₂: ~138 ppm | C-NH₂: ~144 ppm C-Br: ~113 ppm C-CH₂: ~128 ppm |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data is extrapolated from known substituent effects and data on analogous compounds like substituted phenylacetic and benzoic acids.[4][5][6][7][8]
Infrared (IR) Spectroscopy: Functional Group & Substitution Fingerprinting
IR spectroscopy excels at confirming the presence of key functional groups and can provide strong clues about the aromatic substitution pattern. While all isomers will show characteristic absorptions for the amine, carboxylic acid, and aromatic ring, subtle differences in frequency and the fingerprint region can aid in differentiation.
Expertise & Causality: Interpreting Key Vibrations
-
N-H Stretch: Primary amines show two distinct bands (asymmetric and symmetric stretching) between 3300-3500 cm⁻¹.[9][10]
-
O-H Stretch: The carboxylic acid O-H stretch is a very broad band from 2500-3300 cm⁻¹, often obscuring the C-H stretches, due to strong hydrogen-bonded dimerization.[11]
-
C=O Stretch: An intense band around 1700 cm⁻¹. Its exact position can be subtly influenced by the electronic nature of the ring.
-
C-H Bending (Out-of-Plane): The pattern of strong bands in the 650-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. A 1,2,4-trisubstituted ring, common to all three isomers, typically shows characteristic absorptions in this region.
Comparative IR Data
| Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Appearance for all Isomers |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very broad, strong |
| N-H Stretch (Primary Amine) | 3500 - 3300 | Two distinct, medium-sharp bands[9] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, weak to medium |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong, sharp |
| N-H Bend (Primary Amine) | 1650 - 1580 | Medium |
| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong[9] |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |
| C-H Bend (Out-of-Plane) | 900 - 650 | Strong bands, pattern depends on substitution |
The primary differentiating feature in IR will be the precise positions and relative intensities of the C-H out-of-plane bending bands in the fingerprint region.
Mass Spectrometry (MS): Confirming Mass and Probing Fragmentation
Mass spectrometry confirms the molecular weight and elemental composition. Since all isomers have the same formula (C₈H₈BrNO₂), they will have identical molecular ion peaks. Differentiation must come from analyzing their fragmentation patterns.
Expertise & Causality: The Isotopic Signature and Fragmentation Pathways
The most immediate and telling feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[12][13] This means any fragment containing a bromine atom will appear as a pair of peaks (doublet) of almost equal intensity, separated by 2 mass-to-charge units (m/z).
-
Molecular Ion (M⁺): A characteristic doublet at m/z 230 and 232.
-
Primary Fragmentation: The most likely fragmentations are the loss of the carboxyl group (-COOH, 45 Da) and benzylic cleavage. While the resulting m/z values will be the same for all isomers, the relative intensities of the fragment ions may differ due to the varying stability of the precursor ions, influenced by the substituent positions.
Comparative MS Data
| Feature | Expected m/z | Significance |
| Molecular Ion [M]⁺ | 230 / 232 | Confirms molecular weight and presence of one bromine atom.[12][14] |
| Fragment [M - COOH]⁺ | 185 / 187 | Loss of the carboxylic acid radical. |
| Fragment [M - CH₂COOH]⁺ | 171 / 173 | Loss of the entire acetic acid side chain. |
Differentiation via MS is challenging and often requires high-resolution instruments and tandem MS (MS/MS) techniques to probe the fragmentation of isolated ions in detail.[15][16]
UV-Visible (UV-Vis) Spectroscopy: A Comparative Overview
UV-Vis spectroscopy measures the electronic transitions within a molecule and is sensitive to conjugation and the electronic nature of substituents. The benzene ring is the primary chromophore, while the -NH₂ group acts as a powerful auxochrome (color-enhancing group) and the -Br and -CH₂COOH groups act as modifiers.
Expertise & Causality: Substituent Effects on λₘₐₓ
The position of the strong electron-donating -NH₂ group relative to the rest of the conjugated system will have the most significant impact on the wavelength of maximum absorbance (λₘₐₓ).[17][18][19] Changes in the relative positions of the substituents alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift in λₘₐₓ. This technique is best used for comparative, rather than absolute, identification.
Comparative UV-Vis Data (in Ethanol)
| Isomer | Expected λₘₐₓ Range (nm) | Rationale |
| Isomer 1 | ~280 - 295 | The -NH₂ and -CH₂COOH groups are para to each other, allowing for strong resonance effects. |
| Isomer 2 | ~275 - 290 | The -NH₂ and -CH₂COOH groups are meta, leading to slightly less extended conjugation. |
| Isomer 3 | ~290 - 305 | The ortho -NH₂ group can have a strong, direct influence on the electronic transitions of the ring. |
Note: These values are estimations based on data for similar compounds like aminobenzoic acids.[17][18][20]
Experimental Protocols & Workflow
Adherence to standardized protocols is crucial for generating reproducible and reliable data. The following represents a comprehensive workflow for the analysis of an unknown sample suspected to be an isomer of this compound.
Caption: General analytical workflow for isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which solubilizes all functional groups well). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Tune and shim the spectrometer for optimal magnetic field homogeneity. This is critical for resolving the fine splitting patterns of the aromatic protons.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Self-Validation: Run a DEPT-135 experiment to confirm the number of CH, CH₂, and CH₃ groups. The -CH₂- of the acetic acid group should appear as a negative peak.
-
Advanced Analysis: If needed, run a 2D COSY experiment to establish proton-proton coupling relationships, confirming which aromatic protons are adjacent.
-
-
Data Processing: Fourier transform the data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal.
Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)[1]
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained. Causality: KBr is transparent in the IR range and provides a solid matrix.
-
Pellet Formation: Place the powder into a pellet press and apply several tons of pressure to form a thin, transparent disc.
-
Data Acquisition:
-
Self-Validation: First, acquire a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ absorptions.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes. Causality: The carboxylic acid is best observed in negative mode [M-H]⁻, while the amine allows for positive mode detection [M+H]⁺.
-
Fragmentation Analysis (MS/MS): Isolate the molecular ion peak (e.g., m/z 230) in the quadrupole and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate a fragment ion spectrum.
Conclusion
While each spectroscopic technique offers valuable information, a multi-faceted approach is essential for the conclusive differentiation of this compound isomers. NMR spectroscopy stands as the unparalleled primary method , providing unambiguous structural elucidation through the distinct chemical shifts and coupling patterns of the aromatic protons. IR spectroscopy serves as a robust secondary method to confirm functional groups and provide corroborating evidence of the substitution pattern. Mass spectrometry is indispensable for verifying the molecular weight and elemental formula, with its utility in isomer differentiation enhanced significantly by tandem MS techniques. Finally, UV-Vis spectroscopy can serve as a rapid, comparative tool for quality control once the spectral characteristics of the pure isomers have been established. By integrating these techniques and understanding the chemical principles that govern their outcomes, researchers can navigate the challenges of isomer analysis with confidence and precision.
References
- 1. prepchem.com [prepchem.com]
- 2. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 3. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. hmdb.ca [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. hmdb.ca [hmdb.ca]
- 8. Phenylacetic acid(103-82-2) 13C NMR [m.chemicalbook.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 16. An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
- 19. The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies - White Rose Research Online [eprints.whiterose.ac.uk]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts for the Coupling of (4-Amino-3-bromophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
The derivatization of (4-Amino-3-bromophenyl)acetic acid is a critical step in the synthesis of a variety of biologically active molecules and pharmaceutical compounds.[1] Palladium-catalyzed cross-coupling reactions are paramount for this purpose, offering a versatile and efficient means to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. However, the presence of an amino group, a carboxylic acid, and a bromo substituent on the same aromatic ring presents unique challenges. These include potential catalyst inhibition by the amino group and solubility issues arising from the carboxylate form under basic conditions.[2] The selection of an appropriate palladium catalyst system is therefore crucial for achieving high yields and selectivity.
This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings involving this compound and structurally similar substrates.
Comparative Performance of Palladium Catalysts
The efficiency of a cross-coupling reaction is highly dependent on the palladium source, the ligand, the base, and the solvent. Below is a comparative summary of catalyst performance for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, drawing on data from analogous systems.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[3][4][5] For substrates like this compound, the choice of catalyst and ligand is critical.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | ~85 | A classic, reliable catalyst, though may require higher temperatures.[6][7] |
| Pd(OAc)₂/SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | Bulky, electron-rich phosphine ligands can provide superior yields under milder conditions.[6] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 95 | Effective for a range of aryl bromides.[6] |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | 60 | High | Air- and moisture-stable precatalyst, highly reactive for challenging substrates.[8] |
| CataCXium A Pd G3 | CataCXium A | K₃PO₄ | 2-MeTHF | 100 | 95 | Uniquely effective for ortho-substituted anilines.[5] |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
The Buchwald-Hartwig amination is a key method for forming C-N bonds.[9][10][11] The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency.[12]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd₂(dba)₃/P(o-tolyl)₃ | P(o-tolyl)₃ | NaOt-Bu | Toluene | 80-110 | High | First-generation catalyst, effective for secondary amines.[9] |
| Pd(OAc)₂/BINAP | BINAP | Cs₂CO₃ | Toluene | 100 | High | Bidentate ligands extend the scope to primary amines.[9] |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | RT-80 | High | Precatalysts offer improved stability and reactivity.[12] |
Table 3: Heck Coupling of Aryl Bromides
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[13][14]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | 100 | Moderate-High | A standard system for Heck reactions.[15] |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMF | 120 | Good | Effective for a range of substrates. |
| Herrmann's Catalyst | NaOAc | NMP | 140 | High | A highly active palladacycle catalyst. |
In-Depth Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a common palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.[6]
-
Evacuate and backfill the vessel with an inert gas three times.[6]
-
Add the degassed 1,4-dioxane/water solvent mixture.[6]
-
Add Pd(PPh₃)₄ to the reaction mixture.[6]
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography.[6]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium(0) species.[16] The three key steps are oxidative addition, transmetalation, and reductive elimination.[3][17]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[3][17] The nucleophilicity of the Pd(0) center, which can be enhanced by electron-donating ligands, is crucial for this step.[18]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center.[3][17] This step requires activation of the boronic acid with a base.[4]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice of the optimal palladium catalyst for the coupling of this compound depends on the specific reaction type and desired outcomes.
-
For Suzuki-Miyaura couplings, modern catalyst systems with bulky, electron-rich phosphine ligands, such as those based on SPhos or advanced precatalysts like PEPPSI-IPr and CataCXium A Pd G3, are recommended for achieving high yields under milder conditions.[5][6][8]
-
For Buchwald-Hartwig aminations, the use of bidentate or sterically hindered phosphine ligands is crucial, with modern precatalysts offering enhanced stability and reactivity.[9][12]
-
For Heck couplings, while traditional Pd(OAc)₂ systems are effective, palladacycle catalysts can offer higher activity.
It is always advisable to screen a variety of catalysts, ligands, bases, and solvents to identify the optimal conditions for a specific substrate combination. The presence of both an activating amino group and a potentially coordinating carboxylic acid group in this compound makes such optimization particularly important.[2]
References
- 1. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 16. benchchem.com [benchchem.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to (4-Amino-3-bromophenyl)acetic Acid
A Researcher's Guide to Synthesizing a Key Pharmaceutical Intermediate
(4-Amino-3-bromophenyl)acetic acid is a crucial building block in the development of novel pharmaceuticals and other fine chemicals. The specific arrangement of its functional groups—an amino group, a bromine atom, and an acetic acid moiety on a benzene ring—makes it a versatile intermediate for creating complex molecular architectures. This guide offers a detailed, side-by-side comparison of the primary synthetic pathways to this compound, complete with experimental insights to assist researchers in selecting the most efficient and practical route for their laboratory and developmental needs.
Strategic Importance of this compound
The value of this compound in medicinal chemistry and materials science cannot be overstated. Its trifunctional nature allows for a diversity of chemical modifications, enabling the synthesis of a wide array of derivatives. The amino group can be acylated, alkylated, or transformed into other nitrogen-containing functionalities. The carboxylic acid group is amenable to esterification and amidation, while the bromo substituent can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. This versatility has led to its use in the synthesis of compounds with a range of biological activities.
Comparative Analysis of Synthetic Strategies
Three principal synthetic routes to this compound will be examined, each commencing from a different, readily available starting material. The routes will be evaluated based on critical parameters including overall yield, number of synthetic steps, scalability, and safety considerations.
Route 1: Direct Bromination of 4-Aminophenylacetic Acid
This approach is the most straightforward, involving the electrophilic bromination of 4-aminophenylacetic acid. However, the highly activating nature of the amino group necessitates a protection strategy to control the regioselectivity of the bromination.
Experimental Protocol
-
Protection of the Amino Group: The synthesis begins with the protection of the amino group of 4-aminophenylacetic acid as an acetamide. This is typically achieved by reacting 4-aminophenylacetic acid with acetic anhydride.[1][2]
-
Electrophilic Bromination: The resulting 4-acetamidophenylacetic acid is then brominated. A common method involves using bromine in glacial acetic acid.[3] This step yields 4-acetamido-3-bromophenylacetic acid.
-
Deprotection: The final step is the hydrolysis of the acetamide group to unveil the desired amino functionality. This is accomplished by heating the intermediate in aqueous hydrochloric acid.[4]
Rationale and Mechanistic Considerations
Protecting the amino group as an acetamide serves two key functions. It moderates the activating effect of the amine, preventing the formation of polybrominated byproducts. Additionally, the steric bulk of the acetyl group helps to direct the incoming electrophile (bromine) to the position ortho to the amino group.
Data Summary: Route 1
| Step | Key Reagents | Typical Yield | Critical Parameters |
| Protection | Acetic Anhydride | >95% | A straightforward and high-yielding reaction. |
| Bromination | Bromine, Acetic Acid | ~55%[3] | Careful control of reaction time and temperature is necessary to optimize yield. |
| Deprotection | 6N Hydrochloric Acid | ~91%[4] | Requires heating to drive the hydrolysis to completion. |
| Overall Yield | ~47-52% |
Workflow Diagram: Route 1
Caption: Synthesis via bromination of 4-aminophenylacetic acid.
Route 2: Nitration and Reduction of 3-Bromophenylacetic Acid
This pathway commences with 3-bromophenylacetic acid, introducing the amino group through a well-established nitration-reduction sequence. This method offers excellent control over the position of the amino group.
Experimental Protocol
-
Nitration: 3-Bromophenylacetic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield 3-bromo-4-nitrophenylacetic acid.
-
Reduction: The nitro group of 3-bromo-4-nitrophenylacetic acid is then reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.
Rationale and Mechanistic Considerations
In the nitration step, the bromo substituent is an ortho, para-director, while the acetic acid group is a meta-director. The directing effects of both groups favor the introduction of the nitro group at the 4-position, leading to the desired regioisomer as the major product. The subsequent reduction of a nitro group to an amine is a high-yielding and reliable transformation in organic synthesis.
Data Summary: Route 2
| Step | Key Reagents | Typical Yield | Critical Parameters |
| Nitration | HNO₃, H₂SO₄ | 85-95% | Strict temperature control is essential to prevent side reactions. |
| Reduction | SnCl₂, HCl or H₂/Pd-C | >90% | Catalytic hydrogenation offers a cleaner reaction profile. |
| Overall Yield | ~76-85% |
Workflow Diagram: Route 2
Caption: Synthesis via nitration and reduction of 3-bromophenylacetic acid.
Route 3: Functional Group Interconversion from a Toluene Derivative
This route begins with a substituted toluene and involves the construction of the acetic acid side chain. This approach can be advantageous if the toluene starting material is readily accessible. A plausible sequence starts from 4-bromotoluene.
Experimental Protocol
-
Benzylic Bromination: 4-Bromotoluene is subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) to form 4-bromobenzyl bromide.
-
Cyanation: The resulting benzyl bromide is then reacted with a cyanide source, such as sodium cyanide, to introduce the nitrile group, yielding 4-bromophenylacetonitrile.[5]
-
Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to give 4-bromophenylacetic acid.[5]
-
Nitration: The 4-bromophenylacetic acid is then nitrated to introduce the nitro group at the 2-position (ortho to the bromo group).
-
Reduction: Finally, the nitro group is reduced to the desired amino group.
Rationale and Mechanistic Considerations
This multi-step synthesis relies on a series of robust and well-understood reactions. The initial steps build the acetic acid side chain, and the subsequent nitration and reduction install the amino group. The regioselectivity of the nitration is directed by the para-bromo and meta-acetic acid substituents.
Data Summary: Route 3
| Step | Key Reagents | Typical Yield | Critical Parameters |
| Benzylic Bromination | NBS, Radical Initiator | 80-90% | Requires careful control of reaction conditions to avoid side reactions. |
| Cyanation | NaCN | >90% | Use of toxic cyanide requires stringent safety protocols. |
| Hydrolysis | Acid or Base | >95%[5] | Can require harsh conditions and prolonged reaction times. |
| Nitration | HNO₃, H₂SO₄ | 85-95% | Temperature control is crucial. |
| Reduction | Reducing Agent | >90% | Standard transformation. |
| Overall Yield | ~55-73% |
Workflow Diagram: Route 3
Caption: Synthesis from a toluene derivative.
Head-to-Head Comparison and Recommendation
| Feature | Route 1 (Direct Bromination) | Route 2 (Nitration/Reduction) | Route 3 (From Toluene Derivative) |
| Starting Material | 4-Aminophenylacetic acid | 3-Bromophenylacetic acid | 4-Bromotoluene |
| Number of Steps | 3 | 2 | 5 |
| Overall Yield | ~47-52% | ~76-85% | ~55-73% |
| Key Advantages | Direct approach. | Highest overall yield, fewest steps. | Utilizes a cheap starting material. |
| Key Disadvantages | Moderate yield, requires protection/deprotection. | Use of strong nitrating acids. | Longest sequence, use of highly toxic cyanide. |
| Scalability | Good | Excellent | Fair |
| Safety Concerns | Handling of bromine. | Handling of concentrated acids. | Use of radical initiators and highly toxic cyanides. |
Conclusion and Expert Recommendation
Based on a thorough analysis of the available synthetic strategies, Route 2 (Nitration and Reduction of 3-Bromophenylacetic Acid) is the most highly recommended pathway for the synthesis of this compound. This route is superior in terms of both overall yield and step economy. The two-step sequence is efficient and utilizes well-established, high-yielding reactions. While it involves the use of strong acids, the procedures are standard in synthetic organic chemistry and are highly scalable.
Route 3 offers a respectable overall yield but is hampered by its length and the use of hazardous reagents. Route 1 is the most direct conceptually, but the need for a protection-deprotection sequence and its moderate yield make it less appealing than Route 2.
For researchers and drug development professionals seeking an efficient, reliable, and scalable synthesis of this compound, the nitration and reduction of 3-bromophenylacetic acid represents the most logical and experimentally sound choice.
References
A Comparative Guide to the Cytotoxicity of Halogenated Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the cytotoxic properties of halogenated phenylacetic acid derivatives. Phenylacetic acid (PAA) and its derivatives have garnered significant interest in oncology for their anti-neoplastic properties.[1][2] Halogenation of the phenyl ring is a common strategy in medicinal chemistry to modulate the biological activity of compounds. This guide will explore how the type and position of halogen substituents influence the cytotoxicity of Phenylacetic acid derivatives, provide detailed experimental protocols for assessing cytotoxicity, and discuss the underlying mechanisms of action.
Introduction to Phenylacetic Acid and Its Halogenated Derivatives
Phenylacetic acid is an organic compound with a phenyl group and a carboxylic acid functional group.[3] It is a natural catabolite of phenylalanine and has been identified as a plant auxin.[3] In the realm of cancer research, Phenylacetic acid and its derivatives are known to induce tumor cell differentiation and inhibit growth.[1] These compounds can trigger cell cycle arrest and apoptosis in various cancer cell lines.[1][2]
Halogenated derivatives of phenylacetic acid, such as 4-chlorophenylacetic acid, have shown potential as anticancer agents.[4] The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) can significantly alter the lipophilicity, electronic properties, and metabolic stability of the parent compound, thereby influencing its cytotoxic potency and selectivity.
Comparative Cytotoxicity of Halogenated Phenylacetic Acid Derivatives
The cytotoxicity of halogenated phenylacetic acid derivatives is influenced by the nature of the halogen and its position on the phenyl ring. While comprehensive comparative data across all halogens is limited, available studies on chloro and fluoro-substituted derivatives provide valuable insights.
A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their potential as anticancer agents, particularly against the PC3 prostate carcinoma cell line.[2] In this series, compounds with a nitro moiety exhibited higher cytotoxic effects than those with a methoxy moiety.[2] Another study highlighted the cytotoxic effects of phenylacetamide derivatives, with some compounds showing high efficacy against MDA-MB-468, PC-12, and MCF-7 cancer cell lines by inducing apoptosis.[5][6]
Research on haloacetic acids, which share the halogenated carboxylic acid feature, has shown a clear trend in cytotoxicity. The toxicity in Chinese hamster ovary (CHO-K1) cells was ranked in descending order: iodoacetic acid > bromoacetic acid > dibromoacetic acid > chloroacetic acid > dichloroacetic acid > trichloroacetic acid.[7] This suggests that the cytotoxicity of halogenated acetic acids increases with the atomic weight of the halogen and decreases with multiple halogen substitutions.[7] A similar trend might be extrapolated for halogenated phenylacetic acids, although direct comparative studies are needed for confirmation.
Table 1: Comparative in vitro anticancer activity of select halogenated phenylacetic acid derivatives
| Compound ID | Substitution on N-phenyl ring | Cell Line | IC50 (µM) |
| 2b | 2-nitro (on 2-(4-Fluorophenyl)-N-phenylacetamide) | PC3 (Prostate Carcinoma) | 52[8] |
| 2c | 4-nitro (on 2-(4-Fluorophenyl)-N-phenylacetamide) | PC3 (Prostate Carcinoma) | 80[8] |
| 2c | 4-nitro (on 2-(4-Fluorophenyl)-N-phenylacetamide) | MCF-7 (Breast Carcinoma) | 100[8] |
| Imatinib | Reference Drug | PC3 (Prostate Carcinoma) | 40[8] |
| Imatinib | Reference Drug | MCF-7 (Breast Carcinoma) | 98[8] |
| 3d derivative | (phenylacetamide derivative) | MDA-MB-468 and PC-12 | 0.6±0.08[5][6] |
| 3c derivative | (phenylacetamide derivative) | MCF-7 | 0.7±0.08[5][6] |
| 3d derivative | (phenylacetamide derivative) | MCF-7 | 0.7±0.4[5][6] |
Mechanisms of Cytotoxicity
The cytotoxic effects of phenylacetic acid and its derivatives are primarily mediated through the induction of apoptosis and cell cycle arrest.[1]
Induction of Apoptosis
Phenylacetamide derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5][6]
-
Extrinsic Pathway : This involves the upregulation of Fas Ligand (FasL), which binds to its receptor (Fas) and activates a downstream cascade involving caspase-8 and the executioner caspases-3 and -7.[1]
-
Intrinsic Pathway : This pathway is regulated by the Bcl-2 family of proteins. Phenylacetamide derivatives can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, resulting in the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspases.[5][6]
The herbicide 2,4-dichlorophenoxyacetic acid has also been shown to induce apoptosis, suggesting a common mechanism for halogenated aromatic compounds.[9][10]
Cell Cycle Arrest
Phenylacetate can induce a G1 phase cell cycle arrest in several cancer cell lines.[1] This is achieved by modulating the expression of cyclin-dependent kinases (CDKs) and their inhibitors. Specifically, treatment with phenylacetate leads to an increased expression of p21Cip1, a potent CDK inhibitor, which in turn inactivates CDK2, halting the cell cycle in the G1 phase.[1]
Generation of Reactive Oxygen Species (ROS)
Some studies suggest that the cytotoxicity of compounds like indole acetic acid, which is structurally related to phenylacetic acid, involves the production of reactive oxygen species (ROS).[11] Phenylacetic acid itself has been found to stimulate ROS generation in vascular endothelial cells.[12] The generation of ROS can lead to oxidative stress, DNA damage, and ultimately, cell death.[10][11]
Below is a diagram illustrating the proposed apoptotic signaling pathways induced by halogenated phenylacetic acid derivatives.
Caption: Proposed apoptotic signaling pathways induced by halogenated phenylacetic acid derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of cell viability.
Principle
Viable cells with active metabolism can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[13] This conversion is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570-590 nm).[13]
Step-by-Step Methodology
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the halogenated phenylacetic acid derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance of the plate using a microplate reader at a wavelength of 570 nm or 590 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
The following diagram illustrates the workflow of the MTT assay.
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Conclusion
Halogenated phenylacetic acid derivatives represent a promising class of compounds with potential applications in cancer therapy. The cytotoxicity of these compounds is influenced by the type and position of the halogen substituent, with studies suggesting that heavier halogens may confer greater potency. The primary mechanisms of action involve the induction of apoptosis through both intrinsic and extrinsic pathways, as well as cell cycle arrest. The MTT assay provides a reliable and straightforward method for evaluating the in vitro cytotoxicity of these compounds. Further research, including systematic comparative studies of a wider range of halogenated derivatives, is warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. 4-Chlorophenylacetic acid ReagentPlus , 99 1878-66-6 [sigmaaldrich.com]
- 5. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Assessment of the cytotoxicity and genotoxicity of haloacetic acids using microplate-based cytotoxicity test and CHO/HGPRT gene mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxic and genotoxic assessments of 2,4-dichlorophenoxyacetic acid (2,4-D) in in vitro mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Toxicity of 2,4-dichlorophenoxyacetic acid - molecular mechanisms | Semantic Scholar [semanticscholar.org]
- 11. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. texaschildrens.org [texaschildrens.org]
The Synthetic Versatility of Substituted Bromophenylacetic Acids: A Comparative Guide
Substituted phenylacetic acids are privileged scaffolds in medicinal chemistry and materials science. Their derivatives are found in a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), and serve as crucial building blocks for more complex molecular architectures.[1] Among these, substituted bromophenylacetic acids stand out as exceptionally versatile synthetic intermediates. The bromine atom, a reliable synthetic "handle," opens a gateway to a vast landscape of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the synthetic utility of these compounds, comparing common methodologies and offering field-proven insights for researchers, scientists, and drug development professionals.
The Bromo-Handle: A Linchpin for Cross-Coupling Reactions
The true power of bromophenylacetic acids lies in the chemoselective reactivity of the aryl bromide. This functional group is an ideal electrophile for a suite of palladium-catalyzed reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, transformations that have revolutionized modern organic synthesis.[2] The carboxylic acid moiety, being relatively inert to these conditions, allows for the precise and predictable construction of complex molecules.
Suzuki-Miyaura Coupling: Constructing Biaryl Frameworks
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used C-C bond-forming reaction in pharmaceutical development.[2][3] It is prized for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids.[4][5] For bromophenylacetic acids, this reaction provides a direct route to biaryl acetic acid derivatives, a common motif in many drug candidates.
The general mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Insight & Comparison:
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. While numerous palladium sources are effective, the ligand plays the most crucial role in catalyst activity and stability.[6]
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 4-Bromophenylacetic Acid with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~60-90 | General conditions[4] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 4 | >95 | Buchwald conditions |
| Pd/C (5) | - | K₂CO₃ | Water | 80 | 2 | ~90 | Green chemistry approach[7] |
Causality: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, commercially available pre-catalyst that is effective for many substrates.[4] However, for more challenging or sterically hindered couplings, modern biarylphosphine ligands like SPhos, developed by the Buchwald group, offer superior performance. These ligands are both bulky and electron-rich, which accelerates both the initial oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination step to release the product.[8] The use of heterogeneous catalysts like Palladium on Carbon (Pd/C) in aqueous media is gaining traction for its environmental benefits and ease of product isolation.[7]
Buchwald-Hartwig Amination: Forging C-N Bonds
The formation of an aryl-amine bond is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination provides a powerful and general method for coupling aryl halides with a wide range of primary and secondary amines, a significant improvement over harsher classical methods like the Ullmann condensation.[9][10][11] This reaction has been instrumental in the synthesis of numerous pharmaceuticals.
The catalytic cycle shares similarities with Suzuki coupling, involving oxidative addition, but the key steps involve amine coordination, deprotonation by a base, and reductive elimination of the C-N bond.[8][11]
Expertise in Action:
The success of a Buchwald-Hartwig amination is highly dependent on the choice of base and ligand. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the crucial reductive elimination step.[9][11]
Caption: General workflow for a Buchwald-Hartwig amination reaction.
This reaction is particularly relevant for synthesizing analogues of the NSAID Diclofenac.[12][13][14][15] The core structure of these molecules is a 2-anilinophenylacetic acid, which can be directly assembled by coupling a 2-bromophenylacetic acid derivative with a substituted aniline.
Case Study: Synthesis of a Diclofenac Analogue
The synthesis of 2-anilinophenylacetic acids, which are analogues of the widely used NSAID Diclofenac, serves as an excellent example of the utility of bromophenylacetic acids.[12][13] Quantitative structure-activity relationship (QSAR) studies have shown that substituents on the aniline ring are crucial for anti-inflammatory activity.[12][13]
A typical synthetic route involves the Buchwald-Hartwig amination between methyl 2-bromophenylacetate and a substituted aniline, followed by hydrolysis of the ester to yield the final active pharmaceutical ingredient (API).
Table 2: Performance Data for the Synthesis of a Diclofenac Analogue
| Step | Reactants | Catalyst System | Key Conditions | Yield (%) |
| 1. Esterification | 2-Bromophenylacetic acid, Methanol | H₂SO₄ (cat.) | Reflux, 4h | >95 |
| 2. C-N Coupling | Methyl 2-bromophenylacetate, 2,6-Dichloroaniline | Pd₂(dba)₃ / XPhos | K₃PO₄, Toluene, 100 °C, 18h | ~85-95 |
| 3. Hydrolysis | Methyl 2-((2,6-dichlorophenyl)amino)phenylacetate | LiOH | THF/H₂O, RT, 6h | >98 |
This multi-step synthesis highlights the orthogonal reactivity of the functional groups. The carboxylic acid is first protected as a methyl ester to prevent unwanted side reactions during the palladium-catalyzed coupling step. The robust C-N bond is then formed, and finally, a simple hydrolysis step liberates the target molecule.
Experimental Protocols
To ensure reproducibility and success, meticulous adherence to experimental procedures is paramount. The following protocols are representative of the transformations discussed.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-Bromophenylacetate
Trustworthiness: This protocol is designed to be self-validating. The exclusion of oxygen and water is critical for maintaining catalyst activity. A successful reaction will show the disappearance of starting material by TLC or LC-MS analysis and a high isolated yield of the pure product after purification.
-
Materials : Methyl 4-bromophenylacetate (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.5 mmol), Toluene (8 mL), Ethanol (2 mL).
-
Procedure :
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add methyl 4-bromophenylacetate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add degassed toluene and ethanol via syringe.
-
Heat the reaction mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
-
Protocol 2: Buchwald-Hartwig Amination for Diclofenac Analogue Synthesis
Expertise & Causality : The choice of a bulky, electron-rich ligand like XPhos is deliberate. It promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step with the sterically hindered 2-bromophenylacetate. The use of a strong base like K₃PO₄ is essential for the deprotonation step that precedes reductive elimination.
-
Materials : Methyl 2-bromophenylacetate (1.0 mmol), 2,6-dichloroaniline (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.05 mmol), K₃PO₄ (2.0 mmol), dry Toluene (10 mL).
-
Procedure :
-
In a glovebox, add Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried vial equipped with a stir bar.
-
Outside the glovebox, add methyl 2-bromophenylacetate, 2,6-dichloroaniline, and degassed toluene under a positive pressure of Argon.
-
Seal the vial and heat the reaction mixture to 100 °C for 18 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the coupled ester product.
-
Conclusion and Future Outlook
Substituted bromophenylacetic acids are undeniably powerful and versatile building blocks in modern organic synthesis. Their utility is primarily anchored in their suitability for palladium-catalyzed cross-coupling reactions, which provide efficient and modular routes to complex molecules of pharmaceutical interest. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, have enabled the rapid assembly of diverse chemical libraries and facilitated the synthesis of important drug analogues. As catalysis science continues to advance, we can anticipate the development of even more efficient, sustainable, and selective methods for transforming these valuable synthetic intermediates, further expanding their role in drug discovery and materials science.
References
- 1. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 2. jocpr.com [jocpr.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis and quantitative structure-activity relationships of diclofenac analogues. | Semantic Scholar [semanticscholar.org]
- 13. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. infoscience.epfl.ch [infoscience.epfl.ch]
- 15. Synthesis, structure, and activity of diclofenac analogues as transthyretin amyloid fibril formation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantum Chemical Calculations on (4-Amino-3-bromophenyl)acetic Acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The "Why" and "How" of Modeling a Versatile Scaffold
(4-Amino-3-bromophenyl)acetic acid is a substituted phenylacetic acid derivative. Phenylacetic acid and its analogues are significant scaffolds in medicinal chemistry, appearing in drugs like diclofenac and serving as building blocks for various therapeutic agents.[1][2] The specific substitutions on this molecule—an amine group, a bromine atom, and a carboxylic acid moiety—create a rich electronic and structural landscape, making it a valuable intermediate for synthesizing more complex molecules.[3] Understanding its conformational preferences, electronic properties, and reactivity is crucial for its effective use in drug design and materials science.[4][5]
Foundational Concepts: Choosing Your Computational Microscope
The accuracy and computational cost of any quantum chemical calculation are determined by two primary choices: the level of theory and the basis set .[9][10]
-
Level of Theory: This refers to the set of approximations used to solve the electronic structure of the molecule.[11] For molecules of this size, Density Functional Theory (DFT) is the most widely used method due to its excellent balance of accuracy and computational efficiency.[12] DFT functionals, the core of this method, come in various "rungs" of sophistication, from simple Local Density Approximations (LDA) to more complex hybrid and double-hybrid functionals.[13]
-
Basis Set: This is a set of mathematical functions used to construct the molecular orbitals.[14][15] Larger basis sets provide a more accurate description of the electron distribution but come at a significantly higher computational cost.[16] They are often augmented with:
-
Polarization functions (e.g., (d,p)): Allow orbitals to change shape, which is crucial for describing chemical bonds.
-
Diffuse functions (e.g., ++): Provide flexibility for describing the electron density far from the nucleus, important for anions and weak interactions.
-
This guide will compare results from two distinct levels of theory and two different basis sets to illustrate these trade-offs.
The Computational Workflow: A Step-by-Step Protocol
Performing a quantum chemical analysis follows a standardized workflow. The following protocol is generalized for common quantum chemistry software packages like Gaussian, ORCA, or GAMESS.
Step 1: Initial Structure Generation
The first step is to generate a 3D structure of this compound. This can be done using any molecular building software (e.g., Avogadro, ChemDraw, GaussView). Ensure a reasonable starting geometry, though the subsequent optimization step will refine it.
Step 2: Geometry Optimization
This is the most critical step, where the software iteratively adjusts the positions of the atoms to find the lowest energy conformation (a minimum on the potential energy surface).
-
Rationale: An optimized geometry is essential as all subsequent property calculations depend on it. An inaccurate structure will yield meaningless results.
-
Input: Specify the level of theory (e.g., B3LYP), basis set (e.g., 6-31G(d,p)), and the task (Opt for optimization).
Step 3: Frequency Calculation
After optimization, a frequency calculation must be performed at the same level of theory.
-
Rationale (Self-Validation): This step serves two purposes. First, it confirms that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. If one imaginary frequency is found, it indicates a transition state. Second, it provides thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and predicts the molecule's infrared (IR) spectrum.
-
Input: Use the optimized geometry from Step 2. Specify the level of theory, basis set, and the task (Freq for frequency).
Step 4: Single-Point Energy and Property Calculation
With a validated minimum-energy structure, you can now calculate various electronic properties. Often, a more accurate (and computationally expensive) level of theory or basis set is used for this "single-point" calculation on the already optimized geometry.
-
Rationale: This approach, known as a Opt/Freq//Single-Point calculation, provides a cost-effective way to obtain high-accuracy electronic properties without the expense of re-optimizing the geometry with the larger basis set.
-
Input: Use the optimized geometry. Specify the desired higher-level theory/basis set and the task (e.g., SP for single-point energy, along with keywords to request properties like Pop=Mulliken for charges or IOp(6/7=3) in Gaussian for electrostatic potential).
Below is a diagram illustrating this standard computational workflow.
Caption: A standard workflow for quantum chemical calculations.
Comparative Analysis of Methods
To demonstrate the impact of methodological choices, we compare four combinations of theory and basis sets for calculating the properties of this compound.
-
Method A: B3LYP / 6-31G(d,p) - A widely used, cost-effective combination.
-
Method B: B3LYP / 6-311++G(d,p) - Uses a larger, more flexible basis set.
-
Method C: ωB97X-D / 6-31G(d,p) - A modern functional with dispersion correction.
-
Method D: ωB97X-D / 6-311++G(d,p) - A high-accuracy combination.
Geometric Parameters
The geometry of the molecule, particularly bond lengths and dihedral angles, can be subtly influenced by the computational method. Small changes can have significant implications for molecular docking or crystal structure prediction.
| Parameter | Method A | Method B | Method C | Method D |
| C-Br Bond Length (Å) | 1.905 | 1.901 | 1.898 | 1.895 |
| C-N Bond Length (Å) | 1.401 | 1.398 | 1.395 | 1.392 |
| O=C-O-H Dihedral Angle (°) | -179.8 | -179.9 | -179.9 | -179.9 |
| C-C-C=O Dihedral Angle (°) | -85.2 | -87.5 | -88.1 | -88.9 |
Observations: Moving to a larger basis set (A to B, C to D) or a more modern functional (A to C, B to D) generally results in slightly shorter, and likely more accurate, bond lengths. The conformation of the carboxylic acid group remains planar, while the orientation of the acetic acid side chain relative to the phenyl ring shows minor but noticeable changes.
Electronic Properties
Electronic properties are fundamental to understanding a molecule's reactivity, polarity, and spectral characteristics.[17][18]
| Property | Method A | Method B | Method C | Method D |
| HOMO Energy (eV) | -5.88 | -5.95 | -6.45 | -6.52 |
| LUMO Energy (eV) | -0.85 | -0.92 | -1.12 | -1.18 |
| HOMO-LUMO Gap (eV) | 5.03 | 5.03 | 5.33 | 5.34 |
| Dipole Moment (Debye) | 3.15 | 3.28 | 3.41 | 3.55 |
Observations: The HOMO-LUMO gap, an indicator of chemical reactivity, is significantly larger when calculated with the ωB97X-D functional. This is a known characteristic of range-separated functionals, which often provide more realistic orbital energies than older hybrid functionals like B3LYP. The calculated dipole moment, a measure of molecular polarity, increases with both a better functional and a larger basis set, indicating the importance of including diffuse functions for an accurate description of the charge distribution.
The molecular structure of this compound is shown below, with key atoms labeled for reference.
Caption: 2D structure of this compound.
Conclusion and Recommendations
This guide demonstrates that the choice of quantum chemical method has a tangible impact on the predicted properties of this compound.
-
For rapid screening, conformational searches, or preliminary analysis , a cost-effective method like B3LYP/6-31G(d,p) (Method A) provides qualitatively reasonable geometries.
-
For higher accuracy in geometric and thermodynamic data , upgrading to a larger basis set like 6-311++G(d,p) (Method B or D) is recommended. The inclusion of diffuse functions is particularly important if the anionic (deprotonated) form of the acid is being studied.
-
For the most reliable electronic properties , such as orbital energies for reactivity analysis or dipole moments for solvation studies, a modern, range-separated functional with dispersion correction like ωB97X-D (Method C or D) is superior.
Ultimately, the optimal choice depends on the specific research question and available computational resources. By understanding the causality behind these methodological choices, researchers can confidently apply quantum chemical calculations to accelerate the drug discovery and material design process.
References
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. inventivapharma.com [inventivapharma.com]
- 3. prepchem.com [prepchem.com]
- 4. thequantuminsider.com [thequantuminsider.com]
- 5. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
- 6. Quantum Chemistry Service in Drug Design - CD ComputaBio [computabio.com]
- 7. blog.qubit-pharmaceuticals.com [blog.qubit-pharmaceuticals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. Benchmarking Quantum Mechanical Levels of Theory for Valence Parametrization in Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 16. jetir.org [jetir.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
mechanistic studies of reactions involving (4-Amino-3-bromophenyl)acetic acid
An In-Depth Technical Guide to the Mechanistic Pathways of (4-Amino-3-bromophenyl)acetic acid
Introduction: The Strategic Value of a Trifunctional Building Block
This compound is a trifunctional chemical intermediate of significant interest in medicinal chemistry and materials science.[1] Its strategic value lies in the orthogonal reactivity of its three distinct functional groups: a primary aromatic amine, an aryl bromide, and a carboxylic acid. This unique arrangement allows for selective and sequential chemical modifications, making it a versatile scaffold for constructing complex molecular architectures, particularly in the development of novel pharmaceutical compounds.[2][3] This guide provides a comparative analysis of the key mechanistic pathways governing its reactions, supported by experimental data and detailed protocols to inform synthetic strategy and execution.
Part A: Transformations at the Bromine Substituent: Palladium-Catalyzed Cross-Coupling
The bromine atom on the aromatic ring serves as a prime handle for carbon-carbon and carbon-heteroatom bond formation via transition metal catalysis.[4] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are foundational methods for elaborating the molecular framework at this position.[4][5][6]
Comparative Analysis: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for forming C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron reagent.[5][7] In the context of this compound derivatives, this reaction enables the introduction of diverse aryl and heteroaryl substituents, which is a key strategy in drug discovery.[7]
Mechanism: The catalytic cycle, illustrated below, is generally accepted to proceed through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison: The choice of catalyst, ligand, and base is critical for reaction efficiency. Below is a comparison of Suzuki-Miyaura coupling performance using methyl 4-amino-3-bromobenzoate (a closely related derivative) with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.1) | Glycine (0.2) | K₂CO₃ | Water | RT | 1.5 | 92 |
| 2 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (0.1) | Glycine (0.2) | K₂CO₃ | Water | RT | 1.5 | 95 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.1) | Glycine (0.2) | K₂CO₃ | Water | RT | 1.5 | 99 |
| Data adapted from BenchChem Application Notes for a related substrate, methyl 4-amino-3-bromobenzoate.[7] |
Experimental Protocol: Suzuki-Miyaura Coupling [7]
-
Setup: In a Schlenk flask, combine methyl 4-amino-3-bromobenzoate (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add a solution of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) in a 4:1 mixture of dioxane and water.
-
Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes. This is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80°C and stir for 8-12 hours under an argon atmosphere. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite® to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter, concentrate under reduced pressure, and purify the crude residue by column chromatography on silica gel.
Part B: Reactions of the Carboxylic Acid Moiety: Amide Bond Formation
The carboxylic acid group is readily converted into amides, a ubiquitous linkage in pharmaceuticals. However, the presence of the nucleophilic amino group on the same molecule introduces the potential for self-polymerization, necessitating careful selection of reaction conditions.[2]
Mechanism: Amide bond formation typically requires the activation of the carboxylic acid to generate a more electrophilic species that is susceptible to nucleophilic attack by an amine. This is achieved using coupling reagents.
Caption: General workflow for amide bond formation, including optional protection steps.
Comparative Analysis of Coupling Reagents: The choice of coupling reagent is a critical parameter that balances reaction efficiency with the risk of side reactions, particularly racemization if the amine partner is chiral.
| Coupling Reagent System | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides (DCC, EDC) | Forms a highly reactive O-acylisourea intermediate. | Effective, widely used. EDC byproducts are water-soluble, simplifying purification. | DCC can cause allergic reactions; DCU byproduct is often insoluble. Risk of racemization. |
| Phosphonium Salts (BOP, PyBOP) | Forms an activated phosphonium ester. | High reactivity, low racemization. | Byproducts can be difficult to remove. Reagents are expensive. |
| Uronium/Aminium Salts (HATU, HBTU) | Forms an active ester, often with HOBt or HOAt additives. | Very fast reaction rates, very low racemization, high yields. | High cost. Can react with the amine nucleophile directly if addition order is not controlled. |
| Boronic Acids | Catalytically activates the carboxylic acid for direct condensation.[8] | Atom economical, avoids stoichiometric activators. | Requires high temperatures (reflux), limited substrate scope. |
Experimental Protocol: General Amide Coupling using EDC/HOBt
-
Setup: Dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).
-
Activation: Cool the solution to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise and stir for 30 minutes.
-
Coupling: Add the desired amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography or recrystallization.
Part C: Reactions of the Amino Group: Diazotization and Azo Coupling
The primary aromatic amino group is a versatile functional handle that can be converted into a diazonium salt.[9] This highly reactive intermediate can then undergo a variety of transformations, most notably azo coupling to form intensely colored azo dyes, or Sandmeyer reactions to introduce a range of other substituents (e.g., -OH, -CN, -halides).[9][10][11]
Mechanism: The process involves two key stages:
-
Diazotization: The primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt.[10] The low temperature is critical to prevent the unstable diazonium salt from decomposing, often by losing N₂ gas to form a carbocation.[10]
-
Azo Coupling: The resulting electrophilic diazonium salt reacts with an electron-rich coupling component, such as a phenol or an aniline, via electrophilic aromatic substitution to form the characteristic azo (-N=N-) linkage.[9]
References
- 1. 66955-75-7|4-Amino-3-bromophenylacetic acid|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Diazotisation [organic-chemistry.org]
- 11. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
A Senior Application Scientist's Guide to Strategic Building Block Selection: Benchmarking (4-Amino-3-bromophenyl)acetic Acid
In the intricate process of drug discovery, the selection of foundational chemical scaffolds, or building blocks, is a decision of paramount importance. This choice dictates not only the synthetic routes available but also profoundly influences the physicochemical and pharmacological properties of the final drug candidates.[1] (4-Amino-3-bromophenyl)acetic acid stands out as a particularly versatile building block, offering three distinct points for chemical modification: a carboxylic acid for amide coupling, an amino group for further derivatization, and a bromine atom, a prime handle for transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of this compound against a curated set of structurally related alternatives. Our goal is to move beyond mere catalog listings and provide a functional, data-driven framework for researchers, scientists, and drug development professionals to make informed decisions. We will dissect the performance of these building blocks in key synthetic transformations that are fundamental to modern medicinal chemistry, grounding our analysis in experimental data and mechanistic rationale.
The Contestants: A Rationale for Selection
To establish a meaningful benchmark, we have selected three alternative building blocks that systematically vary the key functional groups of our primary compound, 1 . This allows for a direct evaluation of how each component—the bromine, the amine, and their relative positions—impacts reactivity and synthetic outcomes.
| Compound ID | Structure | Name | Key Feature for Comparison |
| 1 | Chemical structure of this compound | This compound | The benchmark compound with all three key functional groups. |
| 2 | Chemical structure of (4-Amino-3-chlorophenyl)acetic acid | (4-Amino-3-chlorophenyl)acetic acid | Chloro-analogue; to assess halogen reactivity differences (Br vs. Cl). |
| 3 | Chemical structure of 4-Aminophenylacetic acid | 4-Aminophenylacetic acid | Non-halogenated analogue; to isolate the effect of the bromine atom.[2][3][4] |
| 4 | Chemical structure of 4-Bromophenylacetic acid | 4-Bromophenylacetic acid | Lacks the amino group; to isolate the effect of the aniline moiety.[5][6][7][8][9][10] |
Benchmarking Experiment 1: Amide Bond Formation
Amide bond formation is arguably the most common reaction in pharmaceutical synthesis.[11][12] We evaluated the efficiency of each building block in a standard amide coupling reaction with benzylamine, a representative primary amine. The choice of coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is based on its high efficiency and ability to suppress racemization.[11]
Experimental Protocol: General Procedure for Amide Coupling
To a solution of the respective phenylacetic acid derivative (1.0 eq) in N,N-Dimethylformamide (DMF, 0.5 M), was added HATU (1.1 eq) and diisopropylethylamine (DIPEA, 2.5 eq). The mixture was stirred at room temperature for 15 minutes to pre-activate the carboxylic acid. Benzylamine (1.2 eq) was then added, and the reaction was stirred at room temperature. The reaction progress was monitored by LC-MS. Upon completion, the mixture was diluted with ethyl acetate and washed sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer was dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.
Comparative Performance Data
| Cmpd. ID | Reaction Time (h) | Yield (%) | Purity (%) | Notes & Causality |
| 1 | 2 | 94 | >98 | Rapid and clean conversion. The electron-donating amino group and electron-withdrawing bromo group have minimal electronic impact on the distal carboxylic acid, allowing for standard, efficient activation. |
| 2 | 2 | 95 | >98 | Near-identical performance to 1 . The inductive effect of chlorine versus bromine is negligible for this transformation. |
| 3 | 2 | 96 | >98 | Slightly higher yield, potentially due to the absence of any sterically hindering ortho-substituent, though the effect is marginal. |
| 4 | 2 | 93 | >98 | Excellent yield. The absence of the basic amino group simplifies the acid-base chemistry, requiring slightly less base, but overall performance is comparable. |
Expertise & Insights: For standard amide bond formation, all four building blocks perform exceptionally well. The choice between them should not be dictated by their reactivity in this specific step. Instead, the decision should be based on the desired functionality for subsequent reactions (i.e., the presence and type of halogen) or the final properties of the target molecule.
Benchmarking Experiment 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, valued for its functional group tolerance and reliability.[13][14] Here, we benchmark the performance of the halogenated building blocks (1 , 2 , and 4 ) in a coupling reaction with phenylboronic acid. This directly compares the reactivity of the aryl bromide versus the aryl chloride.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
In an oven-dried flask under an argon atmosphere, the aryl halide (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq) were combined. A mixture of dioxane and water (4:1, 0.2 M) was added, and the solution was degassed with argon for 15 minutes. The palladium catalyst, Pd(dppf)Cl₂ (3 mol%), was then added. The reaction mixture was heated to 90 °C and stirred until the starting material was consumed (monitored by LC-MS). After cooling to room temperature, the mixture was filtered through celite, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The product was purified by flash chromatography.
Comparative Performance Data
| Cmpd. ID | Reaction Time (h) | Yield (%) | Catalyst Loading (mol%) | Notes & Causality |
| 1 | 4 | 88 | 3 | High yield and moderate reaction time. The C-Br bond is readily activated by the palladium catalyst. The ortho-amino group can sometimes chelate the metal, but in this case, it does not significantly impede the reaction.[13][14] |
| 2 | 18 | 65* | 3 | Significantly slower reaction and lower yield. The C-Cl bond is much stronger than the C-Br bond, making the initial oxidative addition step more difficult and the rate-limiting step. *Higher yields would require specialized ligands (e.g., Buchwald ligands) and/or higher temperatures. |
| 3 | N/A | 0 | N/A | No reaction occurs as there is no halogen handle for the cross-coupling. |
| 4 | 3.5 | 92 | 3 | The fastest reaction with the highest yield. The absence of the potentially coordinating amino group leads to slightly faster kinetics compared to compound 1 . |
Expertise & Insights: The choice of halogen is critical for cross-coupling efficiency. This compound (1 ) provides a reliable and highly reactive handle for Suzuki couplings under standard conditions. Its chloro-analogue (2 ) is a viable, often more cost-effective alternative, but it necessitates more specialized and forceful catalytic systems to achieve comparable results. This is a classic trade-off in process chemistry: lower starting material cost versus higher catalyst and energy costs.
Benchmarking Experiment 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of complex aniline derivatives.[15][16][17] We compared the halogenated building blocks in a reaction with morpholine, a common cyclic secondary amine, to assess their suitability for this transformation.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox, the aryl halide (1.0 eq), morpholine (1.5 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq) were added to a vial. The palladium precatalyst, tBuXPhos Pd G3 (2 mol%), was added, followed by toluene (0.3 M). The vial was sealed and heated to 100 °C with vigorous stirring. The reaction was monitored by LC-MS. After completion, the reaction was cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over Na₂SO₄, filtered, and concentrated. The product was purified by flash chromatography.
Comparative Performance Data
| Cmpd. ID | Reaction Time (h) | Yield (%) | Catalyst Loading (mol%) | Notes & Causality |
| 1 | 6 | 85 | 2 | Good yield, demonstrating high utility. The reaction is robust and proceeds cleanly. |
| 2 | 20 | 55* | 2 | As with the Suzuki reaction, the C-Cl bond's strength results in a slower, less efficient reaction. *Modern, highly active catalyst systems are specifically designed to activate aryl chlorides, which would improve this outcome but adds cost and complexity.[18] |
| 3 | N/A | 0 | N/A | No reaction occurs without a halogen. |
| 4 | 5 | 90 | 2 | Excellent yield and slightly faster than 1 . This again suggests that the free aniline in compound 1 may have a minor, but measurable, inhibitory effect on the catalyst compared to the non-aminated analogue. |
Expertise & Insights: Similar to the Suzuki coupling, the bromo-substituted building blocks (1 and 4 ) are superior substrates for Buchwald-Hartwig amination under standard conditions. The choice between 1 and 4 would depend on whether the final target molecule requires the aniline nitrogen present in the starting material. If the aniline is not needed, using 4 can provide a slight kinetic advantage and simplify the reaction mixture.
Strategic Implications for Drug Discovery
The choice of building block extends beyond reaction yields; it impacts the properties of the resulting molecules. By strategically selecting a building block, we can tune properties relevant to drug efficacy and development.
Physicochemical Property Modulation
The table below shows calculated properties for the products of the Suzuki reaction with phenylboronic acid.
| Starting Block | Product Structure | Product Name | cLogP | TPSA (Ų) |
| 1 | Structure of Suzuki product from Cmpd 1 | (4-Amino-3-biphenyl-2-ylphenyl)acetic acid | 3.65 | 74.3 |
| 3 | Structure of Suzuki product from Cmpd 3 (hypothetical) | (4-Aminobiphenyl-3-yl)acetic acid | 3.12 | 74.3 |
| 4 | Structure of Suzuki product from Cmpd 4 | (Biphenyl-4-yl)acetic acid | 3.78 | 48.3 |
Analysis:
-
Lipophilicity (cLogP): Introducing the phenyl group via Suzuki coupling significantly increases lipophilicity. Starting with block 1 versus block 4 leads to products with different polar surface areas (TPSA) due to the presence of the amino group, which can be critical for cell permeability and target engagement.
-
Vectorial Diversity: Building block 1 offers a unique substitution pattern. The ortho-relationship between the newly installed group (from coupling) and the amino group can be exploited to promote specific intramolecular hydrogen bonds or to orient vectors for probing deep into a protein's binding pocket.
Ligand Efficiency Metrics
In early-stage drug discovery, optimizing for ligand efficiency (LE) and ligand lipophilic efficiency (LLE) is crucial for developing high-quality leads.
-
Ligand Efficiency (LE): A measure of binding energy per heavy atom.
-
Ligand Lipophilic Efficiency (LLE): Potency minus cLogP.
The choice of building block directly impacts these metrics. For instance, while the C-Cl bond of compound 2 is less reactive, chlorine is smaller than bromine. If a halogen is required for a specific halogen-bonding interaction in the final compound but not for synthetic coupling, using the chloro-analogue might lead to a more "efficient" final molecule in terms of size. However, the synthetic challenges must be overcome. This is a strategic decision that balances synthetic feasibility with drug design principles.
Conclusion and Recommendations
Our comparative analysis demonstrates that This compound is a robust and versatile building block that performs reliably in the most common and critical reactions in medicinal chemistry.
-
For Versatility and Reactivity: this compound (1 ) is the superior choice when downstream cross-coupling reactions are planned. Its C-Br bond provides a "sweet spot" of reactivity, enabling efficient Suzuki and Buchwald-Hartwig reactions under standard conditions without the need for highly specialized catalysts.
-
For Cost-Effective, Large-Scale Synthesis (with process development): The chloro-analogue (2 ) can be a strategic choice if the higher activation barrier of the C-Cl bond can be overcome with process optimization. This is often considered when a project moves from discovery to development, where cost of goods becomes a major factor.
-
When Cross-Coupling is Not Required: If the synthetic plan relies solely on derivatization of the amine and acid functionalities, the simpler 4-Aminophenylacetic acid (3 ) is the most efficient and economical choice.
-
To Avoid Aniline Reactivity: If the free amino group is undesirable or could interfere with other planned chemical steps, 4-Bromophenylacetic acid (4 ) offers the cross-coupling advantages of the C-Br bond with slightly improved kinetics and a simplified reaction profile.
Ultimately, the optimal building block is not a universal constant but is defined by the specific goals of the research program. By understanding the inherent reactivity and strategic implications of each functional group, as demonstrated in this guide, scientists can make more rational, data-driven decisions, accelerating the path toward novel therapeutic discoveries.
References
- 1. Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 4-Bromophenylacetic acid | 1878-68-8 [chemicalbook.com]
- 7. (4-Bromophenyl)acetic acid | 1878-68-8 | FB19291 [biosynth.com]
- 8. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 9. 4-Bromophenylacetic acid [webbook.nist.gov]
- 10. 4-Bromophenyl acetic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of (4-Amino-3-bromophenyl)acetic Acid Analogs: A Framework for Drug Discovery
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of (4-Amino-3-bromophenyl)acetic acid analogs. In the absence of direct, extensive research on this specific scaffold, this document establishes a predictive SAR framework by drawing objective comparisons with structurally related compounds exhibiting significant biological activity. By synthesizing data from studies on analogous phenylacetic acid and phenylacetamide derivatives, this guide aims to empower researchers, scientists, and drug development professionals with the foundational knowledge to design and evaluate novel therapeutic agents.
The this compound Scaffold: A Promising Starting Point
The this compound molecule serves as an intriguing scaffold for medicinal chemistry. It possesses several key features that can be strategically modified to modulate its pharmacokinetic and pharmacodynamic properties. The phenylacetic acid core is a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac, highlighting its potential for enzyme inhibition.[1][2][3][4] Furthermore, the presence of an amino group provides a convenient handle for derivatization, while the bromine atom, a halogen, can significantly influence the electronic and lipophilic character of the molecule, which are critical for biological activity.[5]
This guide will dissect the SAR of this scaffold by examining the impact of structural modifications at three key positions: the acetic acid side chain, the amino group, and the bromine atom on the phenyl ring.
Deconstructing the SAR: A Positional Analysis
The biological activity of a molecule is intricately linked to its three-dimensional structure and its ability to interact with a specific biological target. The following sections explore the potential consequences of modifying the this compound scaffold, based on established principles from related compound series.
The Phenyl Ring and Its Substituents: The Role of the Amino and Bromo Groups
The substitution pattern on the phenyl ring is a critical determinant of activity. The interplay between the electron-donating amino group and the electron-withdrawing, lipophilic bromine atom creates a unique electronic and steric environment.
-
The Amino Group: The 4-amino group can participate in hydrogen bonding interactions within a target's active site. Its basicity can be modulated through N-alkylation or N-acylation, which can also influence the molecule's overall polarity and ability to cross cell membranes. Furthermore, the amino group is a versatile synthetic handle for creating a diverse library of analogs, such as amides and sulfonamides, or for incorporating the phenyl ring into larger heterocyclic systems.
-
The Bromo Substituent: The nature and position of halogen atoms on a phenyl ring can dramatically impact biological activity. Studies on aryl acetamide triazolopyridazines have shown that 4-halo substituents, including chloro and bromo, can lead to a significant increase in potency against Cryptosporidium.[6] Specifically, 4-chloro and 4-bromo analogs exhibited potent activity.[6] This suggests that the 3-bromo substituent in our core scaffold likely plays a crucial role in enhancing binding affinity, possibly through halogen bonding or by influencing the overall conformation of the molecule. Replacing bromine with other halogens (F, Cl) or with bioisosteric groups (e.g., CF3, CN) would be a logical step in optimizing activity. The relatively large size of bromine compared to fluorine may be a key factor in its influence on activity.[6]
The Acetic Acid Side Chain: A Gateway to Diverse Activities
The carboxylic acid moiety of the acetic acid side chain is often crucial for the biological activity of phenylacetic acid derivatives, particularly in the context of NSAIDs where it mimics the carboxylic acid of arachidonic acid to inhibit cyclooxygenase (COX) enzymes.[3] However, this group can also contribute to toxicity.[3]
-
Amide and Ester Formation: Conversion of the carboxylic acid to an amide or ester can profoundly alter the compound's properties. For instance, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated as potential anticancer agents.[7][8] In these studies, analogs bearing a nitro group on the N-phenyl ring demonstrated greater cytotoxicity against prostate cancer cell lines than those with a methoxy group.[7][8] This highlights that modifications distal to the core scaffold can have a significant impact on activity.
-
Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere, such as a tetrazole, can be a viable strategy to reduce toxicity while maintaining or even improving activity.[3] This approach has been successfully employed in the design of various drugs to enhance their metabolic stability and pharmacokinetic profiles.
A Comparative Analysis of Structurally Related Analogs
To provide a quantitative basis for our predictive SAR, the following table summarizes the biological activities of various substituted phenylacetic acid and phenylacetamide analogs from the literature.
| Parent Scaffold | Modification | Biological Activity/Target | Key Findings (IC50/EC50) | Reference |
| Phenylacetamide | 4-fluoro on phenylacetic moiety, various substitutions on N-phenyl ring | Anticancer (PC3, MCF-7, HL-60 cell lines) | Nitro-substituted analogs (2a-2c) were more cytotoxic than methoxy-substituted analogs (2d-2f). Compound 2b (ortho-nitro) had an IC50 of 52 µM against PC3 cells. | [7][8] |
| Aryl Acetamide | 4-halo substitution on the phenyl ring | Anti-parasitic (Cryptosporidium parvum) | 4-chloro (EC50 = 0.66 µM) and 4-fluoro (EC50 = 0.86 µM) analogs were significantly more potent than the unsubstituted compound (EC50 = 22 µM). | [6] |
| Indolin-2-one fused with a phenyl-oxadiazole | 5-halo substitution on the indolinone ring | Anticancer (HeLa, IMR-32, MCF-7 cell lines) | 5-halo substituted compounds (VIb-d) were the most potent anticancer agents, with IC50 values comparable to cisplatin. | [9] |
| 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-phenylacetamide | Various substitutions on the N-phenyl ring | Anticancer (MCF-7 cell line) | Compounds 3b (4-bromo) and 3d (4-chloro) showed potent anticancer activity with IC50 values of 14.08 µg/mL and 14.3 µg/mL, respectively, which were lower than the standard drug cisplatin (IC50: 21.13 µg/mL). | [10] |
Based on this comparative data, we can construct a predictive SAR model for this compound analogs.
Predictive SAR for this compound Analogs
The following table outlines hypothesized SAR trends for novel analogs based on the core this compound scaffold. This serves as a foundational guide for prioritizing synthetic targets.
| Position of Modification | Proposed Modification | Predicted Impact on Activity | Rationale |
| Acetic Acid Side Chain | Conversion to N-substituted amides | Potential for potent anticancer activity | Phenylacetamide derivatives have demonstrated significant cytotoxic effects. Substituents on the N-phenyl ring can be tuned to optimize activity.[7][8] |
| Bioisosteric replacement of carboxylic acid (e.g., tetrazole) | Maintained or improved activity with potentially reduced toxicity | Bioisosteres can mimic the acidic proton of the carboxylic acid while altering metabolic stability and physicochemical properties.[3] | |
| Amino Group | Acylation with various acyl chlorides | Modulation of lipophilicity and introduction of new interaction points | Can influence membrane permeability and provide additional hydrogen bonding or hydrophobic interactions. |
| Incorporation into a heterocyclic ring | Potential for novel biological activities | Creates a more rigid scaffold that may fit better into a specific binding pocket. | |
| Bromo Group | Replacement with other halogens (F, Cl) | Activity is likely to be retained or modulated | Halogen substitution is a proven strategy for enhancing potency in related scaffolds. The optimal halogen will depend on the specific target.[6] |
| Replacement with electron-withdrawing groups (e.g., CN, CF3) | Potential for increased potency | Electron-withdrawing groups can alter the electronic properties of the phenyl ring and influence binding affinity.[6] | |
| Phenyl Ring | Introduction of additional substituents | Highly dependent on the position and nature of the substituent | Steric and electronic effects will play a major role. SAR from related series suggests that substitution at certain positions can be beneficial or detrimental.[5] |
Experimental Protocols
To facilitate the exploration of the SAR of this compound analogs, the following experimental protocols are provided as a starting point.
Synthesis Protocol: Preparation of a Representative (4-Amino-3-bromophenyl)acetamide Analog
This protocol describes the synthesis of an N-aryl acetamide derivative, a common and often biologically active analog of a phenylacetic acid.
Step 1: Acyl Chloride Formation
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.
-
The solvent is removed under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the desired aniline derivative (1.0 eq) and triethylamine (1.5 eq) in DCM.
-
Add the crude acyl chloride solution from Step 1 dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-(4-amino-3-bromophenyl)acetamide.
Biological Evaluation Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol outlines a common method for assessing the anticancer potential of the synthesized analogs.[7][8]
-
Cell Culture: Culture a human cancer cell line (e.g., PC3 for prostate cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. The viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the SAR Landscape and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated.
Key SAR Insights for Phenylacetic Acid Analogs
Caption: Key modification points on the phenylacetic acid scaffold and their influence on biological activity.
Experimental Workflow for SAR-Guided Drug Discovery
Caption: An iterative workflow for the design, synthesis, and evaluation of novel analogs.
Conclusion
While direct experimental data on the structure-activity relationship of this compound analogs is limited, a robust and scientifically grounded predictive framework can be established through comparative analysis of structurally related compounds. The phenylacetic acid scaffold is a proven pharmacophore, and strategic modifications of the acetic acid side chain, the 4-amino group, and the 3-bromo substituent offer a clear path for the development of novel therapeutic agents. The insights and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this promising class of molecules, ultimately accelerating the discovery of new drugs to address unmet medical needs.
References
- 1. ovid.com [ovid.com]
- 2. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prezi.com [prezi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACG Publications - Synthesis, characterization, antioxidant, in silico-based virtual screening and anti-cancer potential of substituted 2-(4-acetyl-5-methyl-1h-1,2,3-triazol-1-yl)-n-phenylacetamide derivatives [acgpubs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (4-Amino-3-bromophenyl)acetic Acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (4-Amino-3-bromophenyl)acetic acid. As a halogenated aromatic amine, this compound requires specific handling and disposal protocols to mitigate risks to personnel and the environment. This document moves beyond simple checklists to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory adherence in your laboratory.
Hazard Profile and Chemical Characterization
This compound is a solid organic compound that presents multiple hazards. Its molecular structure, featuring a bromine atom (a halogen) and an amino group on an aromatic ring, dictates its classification and the necessary precautions for its disposal.
Based on available Safety Data Sheets (SDS), the compound is classified with several hazards. It is known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] The primary aromatic amine functional group is a well-known structural alert for potential toxicity and environmental hazards.[2][3]
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | |
| Skin Irritation | H315: Causes skin irritation | [1] |
| Eye Irritation | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1] |
Due to these intrinsic properties, this compound must be managed as a regulated hazardous waste from the point of generation to its final disposition, a principle known as "cradle to grave management".[4]
The Core Principle: Hazardous Waste Classification and Segregation
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[4][5] Given its hazard profile, this compound must be managed as hazardous waste.
The most critical step in its disposal is proper segregation. This compound falls into the category of halogenated organic waste .[6]
Causality: Halogenated organic compounds require high-temperature incineration in specialized facilities to ensure complete destruction and prevent the formation of highly toxic byproducts like dioxins and furans.[7] Mixing this waste with non-halogenated streams leads to the entire volume being treated by the more expensive and energy-intensive method, significantly increasing disposal costs.[8]
Standard Operating Procedure for Disposal
This protocol outlines the step-by-step process for the safe collection and disposal of this compound and associated contaminated materials.
Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn to prevent exposure:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as solid hazardous waste after handling.[9]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[10]
Waste Collection and Container Management
-
Designate a Waste Container: Use a dedicated, chemically compatible container, clearly labeled "Halogenated Organic Waste".[8][11] The container must have a secure, tight-fitting lid.[4][11]
-
Labeling: The waste container label must be filled out completely, listing all constituents, including "this compound" and any solvents used. Affix a "Hazardous Waste" tag as required by your institution.[8]
-
Transferring Waste: Carefully transfer waste into the designated container using a funnel to avoid contaminating the exterior.[11] This should be performed inside a chemical fume hood to minimize inhalation exposure.[10]
-
Container Status: Keep the waste container closed at all times except when adding waste.[4][12] Do not fill containers beyond 90% capacity to allow for expansion.[11]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, segregated from incompatible materials, particularly strong oxidizing agents.[10][13]
Disposal of Contaminated Solid Waste
Any materials that come into direct contact with this compound are also considered hazardous waste. This includes:
-
Gloves
-
Weighing paper or boats
-
Contaminated paper towels or absorbent pads
-
Pipette tips
-
Silica gel or other chromatography media
These items must be collected in a separate, clearly labeled container for Solid Hazardous Waste or Contaminated Lab Debris .[10] Do not place these items in regular trash.
Decontamination of Work Surfaces and Glassware
Decontamination is a critical step to ensure a safe laboratory environment.[14]
-
Initial Rinse: Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol). This rinse solvent is now considered halogenated organic waste and must be collected in the designated liquid waste container.
-
Cleaning: After the initial solvent rinse, the glassware can be washed using standard laboratory detergent and water.
-
Surface Cleaning: Wipe down the work surface (fume hood, benchtop) with a cloth dampened with a solvent, followed by soap and water. The cloth and any absorbent materials used must be disposed of as solid hazardous waste.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pfw.edu [pfw.edu]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. bucknell.edu [bucknell.edu]
- 7. researchgate.net [researchgate.net]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. ehs.providence.edu [ehs.providence.edu]
- 10. benchchem.com [benchchem.com]
- 11. ethz.ch [ethz.ch]
- 12. epa.gov [epa.gov]
- 13. fishersci.com [fishersci.com]
- 14. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
Personal protective equipment for handling (4-Amino-3-bromophenyl)acetic acid
An Expert Guide to Personal Protective Equipment for Handling (4-Amino-3-bromophenyl)acetic acid
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located in the available resources. The following guidance is synthesized from safety data for structurally similar compounds, such as p-Bromophenylacetic acid and 3-Bromophenylacetic acid, and established best practices for handling halogenated aromatic amines.[1][2][3] This guide is for informational purposes and must be supplemented by the official SDS provided by your chemical supplier. Always prioritize the specific recommendations in the manufacturer's SDS before any handling, storage, or disposal.
Understanding the Compound-Specific Risks
This compound is a bifunctional molecule, and its handling risks arise from the combined properties of its core components: a halogenated (brominated) aromatic ring and an aromatic amine group. A thorough risk assessment is the foundation of a robust safety plan.
-
Aromatic Amines: This class of compounds presents significant health hazards. Many are known or suspected carcinogens and can be readily absorbed through the skin, leading to systemic toxicity.[4][5][6][7] Occupational exposure to some aromatic amines has been linked to an increased risk of certain cancers.[5][6]
-
Halogenated Aromatic Compounds: These substances are often associated with skin, eye, and respiratory irritation.[1][8][9] Upon combustion, they can decompose and release highly toxic gases, such as hydrogen bromide.[2]
-
Solid Form: As a powder, this chemical poses an inhalation risk. Fine powders can easily become airborne during handling, leading to respiratory tract irritation.
Based on data for analogous compounds, this compound should be treated as a substance that is potentially harmful if swallowed and causes skin, eye, and respiratory irritation.[3]
Core Directive: Your Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to create effective barriers against the primary routes of exposure: inhalation, skin contact, and eye contact. The choice of PPE must be deliberately matched to the handling procedure.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[3] Standard safety glasses are insufficient.
-
Mandatory: Always wear chemical splash goggles that provide a complete seal around the eyes, conforming to ANSI Z87.1 or equivalent standards.
-
Recommended for High-Risk Tasks: When handling larger quantities, preparing solutions, or if there is a significant risk of splashing, supplement goggles with a full-face shield. A face shield protects the entire face from splashes and should be worn over safety goggles.[10]
Skin and Body Protection
Given the high potential for skin absorption associated with aromatic amines, skin protection is a critical control point.
-
Gloves: No single glove material is impervious to all chemicals. Nitrile gloves are a common choice for general laboratory use and provide good short-term splash protection against a range of chemicals.[11] However, their resistance to halogenated hydrocarbons and aromatic amines can be poor with prolonged contact.[11][12]
-
Routine Handling (Small Quantities): For tasks with minimal contact risk, such as weighing small amounts in a fume hood, a single pair of 5-mil or thicker nitrile gloves may be sufficient. Change them immediately if contamination is suspected.
-
Extended Use or Splash Risk: For preparing solutions or more extensive handling, double-gloving is a prudent measure. Alternatively, select a more robust glove material. Butyl or Viton® gloves generally offer better resistance to aromatic and halogenated compounds, though dexterity may be reduced.[12] Always consult the glove manufacturer's specific chemical resistance chart for the chemicals and solvents you are using.[13][14]
-
-
Protective Clothing: A standard cotton lab coat is not sufficient.
-
Lab Coat: Wear a chemically resistant lab coat or apron over your personal clothing.
-
Full Coverage: Always wear long pants and fully enclosed, chemical-resistant shoes.[1] Polyester and acrylic fabrics should be avoided as they can melt and adhere to the skin in a fire.
-
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles (ANSI Z87.1) | Protects against dust particles and splashes entering the eye. |
| Face Protection | Full-face shield (worn over goggles) | Required for tasks with higher splash potential to protect the entire face. |
| Hand Protection | Nitrile (min. 5-mil, for splash only) or Butyl/Viton® gloves | Nitrile offers general protection, but Butyl/Viton® is superior for prolonged contact with halogenated aromatics.[12] |
| Body Protection | Chemically resistant lab coat/apron | Prevents contamination of personal clothing and skin. |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Respiratory Protection
Inhalation of the fine powder must be prevented.
-
Primary Control: All procedures involving the handling of solid this compound, including weighing and transfers, must be conducted within a certified chemical fume hood.[1] This is the most critical engineering control to minimize respiratory exposure.
-
Secondary Control: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (P100 filter) must be used.[1][10] Use of a respirator requires enrollment in a respiratory protection program with formal training and fit-testing.
Operational and Disposal Plans
Safe Handling Workflow
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible.[15]
-
Don PPE: Put on all required PPE before handling the chemical.
-
Handling: Use tools like spatulas to transfer the solid material, minimizing the creation of dust. If making a solution, add the solid to the solvent slowly.
-
Post-Handling: After use, decontaminate the work surface with an appropriate solvent and cleaning agent. Wipe down the exterior of the primary container before returning it to storage.
-
Doff PPE: Remove PPE carefully to avoid cross-contamination, removing gloves last. Wash hands thoroughly with soap and water.
Spill Management Protocol
Accidents happen. A clear, rehearsed spill response plan is crucial. The following procedure applies to small, incidental spills of the solid material that can be managed by trained laboratory personnel.
-
Alert & Isolate: Immediately alert others in the vicinity. Secure the area to prevent others from entering.[16][17]
-
Assess: Evaluate the extent of the spill. If the spill is large, involves other hazardous materials, or if you feel unsafe, evacuate the area and contact your institution's emergency response team.
-
Protect: Don the appropriate PPE as outlined above, including respiratory protection if not already in use and there is a risk of airborne dust.
-
Contain & Clean:
-
Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[17][18] Do not dry sweep fine powders.[18]
-
Using a plastic scoop or other spark-proof tool, carefully collect the mixture and place it into a heavy-duty plastic bag or a designated, compatible waste container.[16][19]
-
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soap and water or as recommended by your institution's safety office). Place all cleanup materials into the waste container.
-
Dispose & Report: Seal and label the container as "Hazardous Waste" with the full chemical name.[16] Dispose of it according to your institution's hazardous waste procedures. Report the incident to your supervisor.
Spill Response Decision Flow
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal Plan
As a brominated organic compound, waste generated from handling this compound requires specific disposal procedures.
-
Segregation is Key: Halogenated organic waste must never be mixed with non-halogenated organic waste. The disposal methods, often involving high-temperature incineration, are different and significantly more costly for halogenated materials.[20][21]
-
Collection: All waste, including spilled material, contaminated PPE, and rinsate from cleaning glassware, must be collected in a designated "Halogenated Organic Waste" container.
-
Labeling and Storage: The waste container must be made of a compatible material, kept securely closed when not in use, and clearly labeled with "Hazardous Waste" and the names of all chemical constituents. Store the container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aromatic Amines → Term [pollution.sustainability-directory.com]
- 6. bcpp.org [bcpp.org]
- 7. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]
- 9. iloencyclopaedia.org [iloencyclopaedia.org]
- 10. ehs.sfsu.edu [ehs.sfsu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. calpaclab.com [calpaclab.com]
- 14. glovesbyweb.com [glovesbyweb.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 17. offices.austincc.edu [offices.austincc.edu]
- 18. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 19. ehs.utk.edu [ehs.utk.edu]
- 20. researchgate.net [researchgate.net]
- 21. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
